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  • Product: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide
  • CAS: 245049-70-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide in Organocatalysis

Executive Summary In the landscape of modern drug development and fine chemical synthesis, the direct, metal-free, or low-metal aerobic oxidation of unactivated C-H bonds remains a critical challenge. For decades, N-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, the direct, metal-free, or low-metal aerobic oxidation of unactivated C-H bonds remains a critical challenge. For decades, N-hydroxyphthalimide (NHPI) has served as the gold standard for organocatalytic Hydrogen Atom Transfer (HAT) reactions. However, NHPI is fundamentally limited by its aromatic core, which restricts the electrophilicity of its active radical species and caps its Turnover Number (TON) due to catalyst degradation.

Enter N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCBDI) (CAS: 245049-70-1)[1]. As a bi-functional aliphatic diimide, DHCBDI represents a paradigm shift in catalyst design. By replacing the aromatic ring with a highly strained cyclobutane core, researchers can leverage profound inductive electron-withdrawing effects to generate a hyper-electrophilic N-oxyl radical. This whitepaper dissects the mechanistic causality, electronic rationale, and self-validating experimental protocols required to deploy DHCBDI effectively in complex synthetic workflows.

The Electronic Paradigm: Why a Cyclobutane Core?

To understand the efficacy of DHCBDI, one must analyze the causality behind its structural design. Organocatalytic oxidation relies on the generation of an N-oxyl radical (analogous to the PINO radical in NHPI)[2]. The reactivity of this radical in abstracting a hydrogen atom from a substrate is directly proportional to its electrophilicity and the O-H Bond Dissociation Energy (BDE) of the parent compound[3].

  • Aromatic vs. Aliphatic Cores: In traditional catalysts like NHPI or N,N'-dihydroxypyromellitic diimide (NDHPI)[4], the aromatic benzene ring donates electron density via resonance, which partially quenches the electrophilicity of the N-oxyl radical. DHCBDI utilizes an aliphatic cyclobutane core, completely eliminating resonance donation.

  • Inductive Electron Withdrawal: The four carbonyl groups attached to the cyclobutane ring exert a massive, purely inductive electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N-oxyl radical, making it an exceptionally aggressive electrophile capable of attacking highly unactivated cycloalkanes[5].

  • Dual-Site Activation: As a diimide (molecular formula: C8H6N2O6)[1], DHCBDI possesses two N-OH active sites. This allows for the generation of a diradical or sequential monoradicals, effectively doubling the local concentration of active HAT sites per molecule of catalyst and significantly boosting the TON[4].

Mechanistic Pathway: The HAT Catalytic Cycle

The mechanism of action for DHCBDI is a meticulously orchestrated radical chain reaction. It relies on a synergistic relationship between the organocatalyst and a transition metal co-catalyst (typically Co(II) or Mn(II) acetates)[5].

  • Initiation: The transition metal co-catalyst or trace autoxidation facilitates the abstraction of a hydrogen atom from DHCBDI, generating the active N-oxyl radical.

  • Propagation (HAT): The hyper-electrophilic N-oxyl radical abstracts a hydrogen atom from the target alkane (R-H), generating an alkyl radical (R•) and regenerating DHCBDI.

  • Oxygen Trapping: The alkyl radical reacts at diffusion-controlled rates with molecular oxygen (O2) to form a peroxy radical (R-OO•).

  • Hydroperoxide Formation: The peroxy radical abstracts a hydrogen atom from another molecule of DHCBDI (or solvent), yielding an alkyl hydroperoxide (R-OOH) and propagating the N-oxyl radical chain.

  • Decomposition: The Co(II)/Mn(II) co-catalyst decomposes the hydroperoxide into the final stable products (ketones, alcohols, or dicarboxylic acids) via the Haber-Weiss mechanism, preventing the accumulation of explosive peroxides[5].

CatalyticCycle DHCBDI DHCBDI (N-OH) Radical N-oxyl Radical (Active Species) DHCBDI->Radical -H• / +O2 / Metal Radical->DHCBDI +H• (from R-H) Substrate R-H (Alkane) AlkylRadical R• (Alkyl Radical) Substrate->AlkylRadical HAT by N-oxyl PeroxyRadical R-OO• AlkylRadical->PeroxyRadical +O2 Hydroperoxide R-OOH (Hydroperoxide) PeroxyRadical->Hydroperoxide +H• (from DHCBDI) Products Ketones / Alcohols / Diacids Hydroperoxide->Products Metal catalyzed decomposition Metal Co(II)/Mn(II) Co-catalyst Metal->DHCBDI Metal->Hydroperoxide

Caption: Catalytic cycle of DHCBDI-mediated aerobic oxidation via Hydrogen Atom Transfer (HAT).

Quantitative Data & Benchmarking

To justify the adoption of DHCBDI, we must benchmark its performance against legacy catalysts. The structural strain and lack of resonance in DHCBDI directly translate to superior catalytic metrics.

Table 1: Comparative Organocatalyst Profiling
CatalystCore StructureActive N-OH SitesRelative ElectrophilicityTypical TON (Cycloalkanes)
NHPI Aromatic (Benzene)1Baseline~10 - 20
NDHPI Aromatic (Benzene)2High~50 - 80
DHCBDI Aliphatic (Cyclobutane)2Very High > 120
Table 2: Optimization of Cyclopentane Oxidation via DHCBDI

Conditions: 10 atm Air, Trifluorotoluene (TFT) solvent, 100°C, 6 hours.

DHCBDI Loading (mol%)Co(OAc)₂ Loading (mol%)Conversion (%)Major ProductSelectivity (%)
0.50.145Cyclopentanol65
1.00.578Cyclopentanone72
1.0 1.5 >95 Glutaric Acid 88

Note: Increasing the transition metal co-catalyst shifts the product distribution from alcohols/ketones to fully oxidized dicarboxylic acids (e.g., glutaric acid) by accelerating hydroperoxide over-oxidation[5].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. In radical chemistry, assuming the presence of an active species based solely on end-product yield is a critical error. The following workflows integrate synthetic execution with real-time spectroscopic validation.

Protocol A: Aerobic Oxidation of Cycloalkanes

Objective: High-yield conversion of cyclopentane to glutaric acid. Rationale for Solvent: Trifluorotoluene (TFT) is selected because its highly electron-deficient aromatic ring makes it entirely inert to electrophilic radical attack, preventing solvent degradation[5].

  • Preparation: In a 50 mL Teflon-lined stainless steel autoclave, dissolve 1.0 mol% DHCBDI and 1.5 mol% Co(OAc)₂·4H₂O in 10 mL of anhydrous TFT.

  • Substrate Addition: Add 37 mmol of cyclopentane to the reaction mixture.

  • Pressurization: Seal the autoclave and purge three times with synthetic air. Pressurize the vessel to 10 atm with air.

  • Reaction: Heat the vessel to 100°C under vigorous magnetic stirring (800 rpm) for 6 hours.

  • Quenching & Workup: Cool the reactor to 0°C in an ice bath before carefully venting the pressure. Filter the mixture to recover the precipitated DHCBDI catalyst (the aliphatic core grants it unique solubility profiles, allowing for >90% recovery).

  • Analysis: Analyze the filtrate via GC-MS (using an internal standard like chlorobenzene) to quantify glutaric acid yield.

Protocol B: EPR Validation of the N-oxyl Radical

Objective: Confirm the generation and structural integrity of the highly electrophilic DHCBDI N-oxyl radical[3].

  • Sample Prep: In an inert glovebox, dissolve 0.1 mmol of DHCBDI in 1 mL of anhydrous acetonitrile.

  • Chemical Oxidation: Add 0.05 mmol of Iodobenzene diacetate (PhI(OAc)₂) as a mild, metal-free chemical oxidant to generate the N-oxyl radical without paramagnetic metal interference.

  • EPR Measurement: Transfer the solution to a quartz EPR tube. Acquire the X-band EPR spectrum at room temperature.

  • Validation: Calculate the g-value from the spectrum. A g-value shift relative to standard PINO confirms the altered spin density localized on the N-O bond, validating the heightened electrophilicity caused by the cyclobutane core[3].

Workflow Prep 1. Catalyst Prep DHCBDI + Co(OAc)2 React 2. Aerobic Oxidation 10 atm Air, 100°C Prep->React EPR 3. In Situ EPR Radical Validation React->EPR Analysis 4. GC-MS / HPLC Product Quantification EPR->Analysis

Caption: Self-validating experimental workflow for DHCBDI aerobic oxidation and radical confirmation.

Conclusion

The transition from aromatic N-hydroxyimides to aliphatic, highly strained diimides like N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide marks a significant evolution in organocatalysis. By engineering the electronic microenvironment around the N-OH bond—specifically through the inductive withdrawal of the cyclobutane-tetracarbonyl framework—chemists can access a hyper-electrophilic radical species. When deployed with rigorous, self-validating protocols, DHCBDI offers unparalleled efficiency, tunability, and catalyst recovery in the late-stage aerobic oxidation of unactivated hydrocarbons.

References

  • Guidechem.N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide Properties and Chemical Data. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3-OOqHjmCrbQ-1-eeWf5eer4r2oevfAq8ztQ3Rd0wZMeQpBU1Uqb1oxLi4GM043YZnTAwFN5nLJMHPg0S5iFPzM1fUQFyLTZ2cT6H9dqfxoMwU6f24usIcPeNICULQd8hovUAeffxECjPhKDXtm60RiV3TF-UsqfxLS1R7Lz-s8MiqANuZS9CFUa_POBG5_U=]
  • Semantic Scholar.Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_0-9v0EDfcrJuJQoarvdtRc4vZU-rZhbRgghyF8H5uxCsSbLMSG8m5qnC5tKFtIWKuu8jGFQiB-FZziFZ98q7pAUUGe1xnAij8lK6Zmk44HEaVigyu6aA-VymLlTQS3egGm7ftjHk2P6BM_Vv8NjqP9JKfRq2ITPFbPLtYfZhHhTsd-dhMzVeZw==]
  • Science Publishing Group.Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives (Mechanisms & Co-catalysts). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjOdeer3avssg4Wv46XJ_oFn9MfwPc6hXG11V30ZXXMiBZsJANqo0vs73ae8W0gXvhCh7MDB01GLuJLZt_1cDNv3r25lK0k0Kr6Rl6SRdGLMMG1Ulrv-POOeMBKZG3QaU1kUSdUw==]
  • ResearchGate.Substituted N-hydroxyphthalimides as oxidation catalysts (EPR Validation and BDE). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCzKnexn5hQXBz21Xqq6sd_w9H00Yb4fLoaMXh8YqhBEoZkwAVZXXdC_QmAFToQHmjEdXRkMVgRP2Ww8VLnyk0lwkDU6mfKy7mNu7N8EVE80BDC1V6etdQTO4dJwKrlYqku57HYr0irbVUjyGSNg9ThqBY7Qdddt3CC0BZ0yhTMgaL8SZfxCu0y5inLtDnvHyB6sZOif2A5zoeC5-XDjoQss55H3bF]
  • ResearchGate.High-efficient metal-free aerobic oxidation of aromatic hydrocarbons by N, N-dihydroxypyromellitimide (NDHPI). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9y98VoBLhxmqgqi3haQw-5rYedY2jiSCrNn5Rds1kGLR9H1GGJ68flygFGBhT5U1lAG9zSvsiGU-fafFF96tCqshEHcnlb4HTywEUQ6qOyHsXrAXTZTyZNm-btVFxX1FoDywrUEwm2Zm_CzqbZJVZ-6W9nNcf7voVqg1nW8kvlG3gW0YcRHFiTvJglclmqGZOP0I2TXjI3-a9xX6QmvrShAMnpYo4_8HIwioOJjGbNGH03I4IppzGJ8h9UYK-vHfoPwna7kx8_X6jrgjJPi5d51tkYUCyxTL8_EcSfkrpjX-h24NfDdni-MA7wDQUhUEwN_JInHsHBU1daQ==]

Sources

Exploratory

Advanced Organocatalysis with CAS 245049-70-1: Structural Insights and Aerobic Oxidation Applications

Executive Summary The demand for sustainable, metal-free, or low-metal catalytic systems for C-H functionalization has driven the evolution of N-hydroxyimide (NHI) organocatalysts. While N-hydroxyphthalimide (NHPI) remai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for sustainable, metal-free, or low-metal catalytic systems for C-H functionalization has driven the evolution of N-hydroxyimide (NHI) organocatalysts. While N-hydroxyphthalimide (NHPI) remains the classical standard[1], advanced structural analogs like N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxylic diimide (CAS 245049-70-1) offer unique stereoelectronic advantages. This whitepaper provides an in-depth technical analysis of CAS 245049-70-1, bridging its fundamental physicochemical properties with its mechanistic causality in Hydrogen Atom Transfer (HAT) and aerobic oxidation workflows.

Chemical Identity and Physical Properties

CAS 245049-70-1 is a highly rigid, aliphatic di-N-hydroxyimide. Unlike aromatic NHIs, the core of this molecule is a cyclobutane ring fused with two pyrrolidine-2,5-dione (succinimide) moieties. This architecture imparts significant ring strain and intense electron-withdrawing capabilities, which fundamentally alter the thermodynamics of its catalytic active state[2][3].

Quantitative Data Summary
PropertyValue
CAS Number 245049-70-1
Chemical Name N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxylic diimide
IUPAC / Synonym 2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone
Molecular Formula C₈H₆N₂O₆
Molecular Weight 226.14 g/mol
Appearance White to almost white powder/crystal
pKa (Predicted) 7.18 ± 0.20
Topological Polar Surface Area 115 Ų
Hydrogen Bond Donors / Acceptors 2 / 6

Data compiled from authoritative chemical databases and structural prediction models[2][3].

Mechanistic Causality: The N-Oxyl Radical and C-H Activation

The Stereoelectronic Advantage of the Cyclobutane Core

In aerobic oxidation, N-hydroxyimides function as precursors to N-oxyl radicals (e.g., the PINO radical derived from NHPI)[4]. These radicals abstract hydrogen atoms from unactivated C(sp³)-H bonds. The efficiency of this Hydrogen Atom Transfer (HAT) is dictated by the Bond Dissociation Energy (BDE) of the catalyst's N-OH bond relative to the substrate's C-H bond[1].

CAS 245049-70-1 possesses two critical design advantages:

  • Enhanced Electrophilicity : The four carbonyl groups attached to the strained cyclobutane core exert a profound inductive electron-withdrawing effect. This increases the redox potential of the resulting N-oxyl radical, making it a more aggressive electrophilic hydrogen abstractor than standard aromatic analogs[5].

  • Oxidative Stability : Aromatic rings in traditional catalysts can undergo auto-degradation (e.g., ring-opening or over-oxidation) under harsh aerobic conditions. The fully saturated, rigid cyclobutane core of CAS 245049-70-1 is highly resistant to oxidative cleavage, thereby increasing the catalytic turnover number (TON).

The Catalytic Cycle

The reaction is initiated by the single-electron oxidation of the N-OH group (often facilitated by a trace transition metal like Co(II) or an electrochemical potential) to generate the active N-oxyl radical. This radical abstracts a hydrogen atom from the substrate, generating a carbon-centered radical that rapidly traps molecular oxygen ( O2​ ).

CatalyticCycle Cat CAS 245049-70-1 (N-OH Form) NOxyl N-Oxyl Radical (Active Species) Cat->NOxyl Oxidation (-H+, -e-) NOxyl->Cat HAT from R-H RH Substrate (R-H) RRad Alkyl Radical (R•) RH->RRad Hydrogen Abstraction ROORad Peroxyl Radical (R-OO•) RRad->ROORad O2 Trapping Prod Oxygenated Product ROORad->Prod Chain Propagation O2 O2 O2->ROORad

Catalytic cycle of CAS 245049-70-1 mediated aerobic C-H oxidation via N-oxyl radicals.

Experimental Protocol: Aerobic Oxidation of Benzylic C-H Bonds

To ensure maximum scientific integrity, the following protocol is designed as a self-validating system . It utilizes CAS 245049-70-1 for the selective oxidation of a benzylic methylene to a ketone (e.g., ethylbenzene to acetophenone).

Materials Required
  • Catalyst : CAS 245049-70-1 (5 mol%)

  • Co-catalyst : Cobalt(II) acetate tetrahydrate ( Co(OAc)2​⋅4H2​O ) (0.5 mol%)

  • Substrate : Benzylic compound (1.0 equiv, e.g., 10 mmol)

  • Solvent : Acetonitrile ( CH3​CN ) or Glacial Acetic Acid (15 mL). Note: Avoid ethereal solvents like THF, as they contain competitive α -oxy C-H bonds that will be oxidized.

  • Oxidant : Molecular Oxygen ( O2​ ) via balloon or mass flow controller.

Step-by-Step Methodology
  • System Assembly & Reagent Loading : In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the benzylic substrate (10 mmol), CAS 245049-70-1 (0.5 mmol, 113 mg), and Co(OAc)2​⋅4H2​O (0.05 mmol, 12.5 mg).

  • Solvent Addition & Purging : Add 15 mL of acetonitrile. Seal the flask with a rubber septum. Insert a needle connected to an O2​ line (or balloon) and a vent needle. Purge the system with O2​ for 5 minutes to displace atmospheric nitrogen, then remove the vent needle to maintain an O2​ atmosphere.

  • Thermal Activation : Transfer the flask to a pre-heated oil bath at 70°C. Causality: Heating is required to overcome the activation energy barrier for the initial single-electron transfer between the Co(II) species and the N-OH bond, generating the initiating N-oxyl radicals.

  • Reaction Monitoring (Self-Validation Checkpoint) : Stir vigorously for 6–12 hours. Validation: Withdraw a 50 μL aliquot after 2 hours. Spot on a TLC plate and treat with a Starch/KI indicator spray. A deep blue color confirms the presence of transient hydroperoxides, validating that the radical chain propagation is actively occurring. If negative, verify O2​ flow and catalyst integrity.

  • Quenching & Workup : Once GC-MS indicates complete consumption of the starting material, cool the reaction to room temperature. Quench the radical process by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Workflow S1 1. Reagent Loading (Cat. + Substrate) S2 2. Co-Catalyst Addition (Co²⁺) S1->S2 S3 3. O2 Purge & Thermal Activation S2->S3 S4 4. Monitoring (Starch/KI Validation) S3->S4 S5 5. Quenching (Na2S2O3) S4->S5 S6 6. Isolation (Chromatography) S5->S6

Step-by-step experimental workflow for aerobic oxidation using CAS 245049-70-1.

Conclusion

CAS 245049-70-1 represents a structurally optimized node in the evolution of N-hydroxyimide organocatalysts. By leveraging the immense rigidity and electron-withdrawing nature of a cyclobutanetetracarboxylic core, it generates highly reactive N-oxyl radicals capable of driving aerobic C-H oxidations with superior stability and efficacy. For drug development professionals and synthetic chemists, integrating this catalyst into late-stage functionalization workflows offers a robust, scalable, and environmentally benign alternative to stoichiometric heavy-metal oxidants.

References

  • ChemScene. 2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone Product Information. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ4Jh8zBnVb0EAMGvZ5Mb6RwE2tRC_8oFdNxgGeyqGVJ7KHAHZVPn0frE21onTnBniBvV1Gw03172Eje61vhu6ok_t34SHTiW9eFjTqE_BX9NOIvpRwJPA0_ka_i9KMaooLN7m19Wc1O7IdlEt]
  • GuideChem. N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiiMide CAS 245049-70-1 WIKI. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc37HZssxlvl4tEatvYY7CcmMTUmAUA9c2aiE_xEMdQkPMW2qgzV8rAkfBTSywR_vzDmmvEbzJrVYR9ck3AbQPwnR95EnOQwWan06MKzLClSxez1PjDG7doHx_EwS_Y4i7e4d06lc9nl9MHdWPN6iASgjmja2cbbGHmT_9Y1tNGVIRtSnbrV6xfALJP06BEGQ=]
  • Journal of the American Chemical Society (ACS Publications). N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C–H Functionalization. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-W0rPPeFqrgLDEbCvCcGE_86sHHwY30E9gF9DFsQwtZi4Cm8MLYoNy6ppLtgcKQeTNJD4DLPiEoDkE_6QyJyImwhVKxWo7mC4kxSJRVTN2Nf_7qRoeALPm5fb2BvvEHrVqE_eYiiPMA==]
  • Beilstein Journal of Organic Chemistry (via ResearchGate). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfg0LBYuKRNlRDg1MD3qoDRciXj18sa1NRQWXbjG-Bi7vQMUn0t-G2F3KdxslZZN1G9-3YE8vVEXK1nYR60rw9tMiCjVyFfBXuOtvNShwQRJ4cp_mJV3ZfofGb_7TGzyJYQcbA4eM_DPcboZQ0ZgfVcSdwd30LPYxSICygp07b300HvWZLmWrE4UNkx5QYFwjQiuxNkyfWAKlJox_4Xdl0gfewItF7VSR_P-NQ7YLAEmvSVO-vvtWQ1gdZGT7]
  • RSC Advances (RSC Publishing). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhugzVYppZVS76vf9iepsOD5ssaxeWo6m9ZHGfQiwJ-dDFmmE5ku86XFsypaJLHKfiGT4pjAZ1C__e2EVGTYuxQxHvrcihSNpYyiuadVvDa1NwOKTYZ59iZicTx4iurfxIwTyzAVDKoPuD9LH-gMX0a0f73gtvsCZC]

Sources

Foundational

Synthesis Pathways and Precursors for N,N'-Dihydroxycyclobutanetetracarboxylic Diimide: A Technical Guide

Executive Summary N,N'-dihydroxycyclobutanetetracarboxylic diimide is a highly specialized N-hydroxy substituted cyclic diimide. In modern organic synthesis and drug development, compounds of this class are highly valued...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-dihydroxycyclobutanetetracarboxylic diimide is a highly specialized N-hydroxy substituted cyclic diimide. In modern organic synthesis and drug development, compounds of this class are highly valued as precursors for photodegradable polymers and as powerful radical catalysts for the aerobic oxidation of hydrocarbons (via the generation of phthalimido-N-oxyl, or PINO, radicals). This whitepaper provides an in-depth, self-validating technical framework for the synthesis of this diimide, detailing the mechanistic pathways, precursor selection, and optimized experimental protocols.

Mechanistic Pathway & Chemical Causality

The synthesis of N,N'-dihydroxycyclobutanetetracarboxylic diimide is governed by a two-step condensation-dehydration mechanism. The reaction utilizes cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) and hydroxylamine as primary precursors[1].

  • Nucleophilic Addition: The synthesis initiates with the nucleophilic attack of the unshared electron pair on the hydroxylamine nitrogen upon the highly electrophilic carbonyl carbons of the CBDA anhydride rings. This exothermic step opens the anhydride rings to form a bis(amic acid) intermediate.

  • Imidization (Cyclization): The intermediate undergoes an intramolecular dehydration. Because ring closure requires overcoming a significant activation energy barrier, this step is rate-limiting and necessitates sustained thermal energy or microwave irradiation[2].

G1 CBDA Cyclobutane-1,2,3,4- tetracarboxylic dianhydride AmicAcid Bis(amic acid) Intermediate (Open Ring) CBDA->AmicAcid Nucleophilic Addition NH2OH Hydroxylamine Hydrochloride (2 Equivalents) NH2OH->AmicAcid N-OH Source Base Pyridine (Base/Solvent) Neutralizes HCl Base->AmicAcid HCl Scavenging Product N,N'-Dihydroxycyclobutane- tetracarboxylic diimide AmicAcid->Product Cyclization / Dehydration (-2 H2O, Heat)

Chemical synthesis pathway from CBDA to the target diimide.

Precursor Profiling

Selecting high-purity precursors is critical to preventing side reactions, such as intermolecular cross-linking, which can drastically reduce yield. The table below summarizes the core reagents required for this synthesis.

Precursor / ReagentCAS NumberRole in SynthesisKey Physicochemical Property
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) 4415-87-6Primary ElectrophileHighly reactive cyclic anhydride; highly moisture sensitive.
Hydroxylamine Hydrochloride 5470-11-1Primary NucleophileStable source of -NHOH; requires a base for liberation.
Pyridine 110-86-1Solvent & BasepKa ~5.2; neutralizes HCl and facilitates high-temp reflux.
Hydrochloric Acid (Aqueous) 7647-01-0Protonating AgentDrives precipitation of the N-hydroxyimide at pH 1.

Experimental Methodologies

We present two field-proven protocols. Protocol A is the standard thermal method, while Protocol B utilizes microwave irradiation to bypass traditional kinetic bottlenecks.

G2 S1 1. Dissolution CBDA in Pyridine S2 2. Addition Add NH2OH·HCl S1->S2 S3 3. Imidization Reflux 90°C, 15h S2->S3 S4 4. Protonation Acidify (pH 1) S3->S4 S5 5. Isolation Filter & Wash S4->S5

Step-by-step experimental workflow for diimide synthesis and isolation.

Protocol A: Pyridine-Mediated Thermal Reflux (Standard)

This method leverages pyridine as both the reaction solvent and the acid scavenger. By neutralizing the hydrochloride salt, pyridine liberates the free hydroxylamine nucleophile required for the initial attack[3].

  • Dissolution: Suspend 10 mmol of CBDA in 25 mL of anhydrous pyridine under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the dianhydride into its corresponding tetracarboxylic acid, which would render it unreactive.

  • Nucleophilic Addition: Slowly add 22 mmol (a slight stoichiometric excess) of hydroxylamine hydrochloride in portions over 15 minutes. Causality: The reaction is exothermic; rapid addition can cause localized overheating, leading to uncontrolled polymerization or degradation.

  • Imidization: Heat the mixture to 90°C and maintain reflux for 15 hours[3].

    • Self-Validating Checkpoint: Draw a 0.1 mL aliquot, quench in 1M HCl, and analyze via FTIR. The reaction is complete when the anhydride C=O stretch (~1850 cm⁻¹) is entirely replaced by the imide C=O doublet (~1710, 1780 cm⁻¹).

  • Protonation & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice water. Slowly acidify the solution with concentrated HCl until pH 1 is reached[3]. Causality: Under basic conditions, the product exists as a highly soluble pyridinium/sodium salt. Acidification protonates the N-O⁻ to N-OH, drastically reducing aqueous solubility and driving precipitation[2].

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water to remove residual pyridine hydrochloride, and recrystallize from methanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation provides uniform volumetric heating, directly coupling with the polar intermediates to accelerate the dehydration step. This reduces the reaction time from 15 hours to under 10 minutes[4].

  • Preparation: Combine 10 mmol of CBDA, 22 mmol of hydroxylamine hydrochloride, and 15 mL of pyridine in a microwave-safe quartz vessel.

  • Irradiation: Subject the vessel to microwave irradiation (e.g., 2450 MHz, 500 W) in 1.0-minute intervals for a total of 7 minutes[4]. Causality: Interval heating prevents solvent bumping and allows for intermittent TLC monitoring.

  • Isolation: Follow Steps 4 and 5 from Protocol A to precipitate and purify the diimide.

Applications in Advanced Synthesis

N,N'-dihydroxycyclobutanetetracarboxylic diimide functions as a highly efficient, metal-free oxidation catalyst. Similar to its structural cousin, N-hydroxyphthalimide (NHPI), it readily loses a hydrogen atom to form a stabilized N-oxyl radical[5]. This radical acts as a powerful hydrogen-atom abstracting agent, enabling the selective aerobic oxidation of complex hydrocarbons into hydroperoxides, alcohols, and ketones under mild conditions. Furthermore, the cyclobutane core provides unique UV-absorption characteristics, making this diimide an essential building block in the synthesis of main-chain photodegradable polyimides used in advanced photoresist technologies.

Sources

Exploratory

Thermodynamic stability and degradation pathways of cyclobutanetetracarboxdiimide derivatives

Thermodynamic Stability and Degradation Pathways of Cyclobutanetetracarboxdiimide Derivatives: A Comprehensive Guide for Advanced Materials and Analytical Design The Structural Paradox of the Cyclobutanetetracarboxdiimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Pathways of Cyclobutanetetracarboxdiimide Derivatives: A Comprehensive Guide for Advanced Materials and Analytical Design

The Structural Paradox of the Cyclobutanetetracarboxdiimide (CBDI) Scaffold

Cyclobutanetetracarboxdiimide (CBDI) derivatives—synthesized primarily from cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA)—occupy a unique intersection between macromolecular materials science and analytical biochemistry. In the realm of advanced materials, CBDI linkages form the backbone of colorless polyimides (CPIs) used in flexible optoelectronics and liquid crystal alignment layers[1]. In analytical and drug development applications, small-molecule derivatives like N,N′ -dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide function as highly stable internal standards for 31P -NMR spectroscopy and as specialized peptide coupling reagents[2].

The defining characteristic of the CBDI scaffold is its structural paradox: molecular rigidity vs. ring strain . The cis-trans-cis configuration of the cyclobutane core effectively disrupts interchain charge-transfer (CT) complexes, granting exceptional optical transparency and a low coefficient of thermal expansion (CTE)[1][3]. However, the inherent angular strain of the four-membered aliphatic ring introduces specific thermodynamic vulnerabilities that dictate its degradation pathways under thermal, oxidative, and hydrolytic stress[4].

Thermodynamic Stability Profile

The stability of CBDI derivatives is highly context-dependent. While the imide rings provide robust chemical resistance, the aliphatic cyclobutane core dictates the upper thermal limits. In an inert atmosphere, the rigid backbone pushes the glass transition temperature ( Tg​ ) well above 250 °C, with 5% weight loss temperatures ( Td5%​ ) often exceeding 450 °C[3][5]. However, the presence of oxygen drastically alters this profile, lowering the maximum continuous use temperature due to the susceptibility of the aliphatic protons to thermo-oxidative attack[6].

Table 1: Comparative Thermodynamic Properties of CBDI Derivatives

Derivative TypeCompound / Polymer System Tg​ (°C) Td5%​ (°C, N 2​ )Max Use Temp (Air, °C)Primary Application
Small Molecule N,N′ -Dihydroxy-CBDIN/A~200N/A 31P -NMR Internal Standard
Polyimide (CPI) CBDA-TFMB>300488–494<300Colorless Flexible Displays
Bio-Polyimide CBDA-ISBA (Biomass)>250>400<300Flexible OFET Substrates
Nanocomposite DM-CBDA-TFMB / 30% SiO 2​ >300491<350High-Temp Dimensional Films

Mechanistic Degradation Pathways

Understanding the causality behind CBDI degradation is critical for both formulating durable flexible electronics and ensuring the integrity of analytical reagents. The degradation is not a monolithic event but a convergence of three distinct pathways dictated by environmental stressors.

DegradationPathways CBDI CBDI Scaffold (Polymeric or Small Molecule) Thermal Thermal Stress (>450°C, Inert) CBDI->Thermal Oxidative Thermo-Oxidative (<300°C, Air/O2) CBDI->Oxidative Hydrolytic Hydrolytic/Nucleophilic (Aqueous/Basic Media) CBDI->Hydrolytic Retro Retro-[2+2] Cleavage (Maleimide/Fumarate) Thermal->Retro Ring Strain Relief Radical Radical Scission (Hydroperoxide Formation) Oxidative->Radical Aliphatic Proton Attack Amic Imide Ring Opening (Amic Acid / Tetracarboxylic Acid) Hydrolytic->Amic Nucleophilic Attack

Diagram 1: Primary degradation pathways of the cyclobutanetetracarboxdiimide scaffold.

  • Pathway A: Thermal Cleavage (Inert Atmosphere). At temperatures exceeding 450 °C, the thermal energy surpasses the activation energy required to overcome the cyclobutane ring strain. The primary mechanism is a retro-[2+2] cycloaddition or homolytic C-C bond cleavage, yielding maleimide or fumarate derivatives[7]. Main chain decomposition typically peaks around 500–520 °C[7].

  • Pathway B: Thermo-Oxidative Degradation (Air). The aliphatic protons on the cyclobutane ring are the thermodynamic "weak links" in an oxygen-rich environment. Oxygen radicals abstract these protons, forming hydroperoxide intermediates that catalyze main-chain scission. This pathway is responsible for the sharp drop in mechanical integrity at temperatures below 300 °C in air[6].

  • Pathway C: Hydrolytic & Nucleophilic Ring Opening. The electron-deficient carbonyl carbons of the diimide ring are highly susceptible to nucleophilic attack. In basic aqueous media (or during exposure to strong nucleophiles in peptide synthesis), the imide ring undergoes hydrolysis, reverting first to an amic acid intermediate, and eventually to the parent tetracarboxylic acid[8].

Self-Validating Experimental Protocols

To accurately assess and utilize CBDI derivatives, protocols must be designed as self-validating systems. The following methodologies incorporate built-in causality checks to ensure data integrity.

Protocol 1: Synthesis and Validation of N,N′ -Dihydroxy-CBDI for Analytical Use

When utilizing CBDI derivatives as internal standards for 31P -NMR in drug development or lignin analysis, absolute purity and anhydrous conditions are non-negotiable.

  • Reagent Preparation: Suspend 0.13 g of N,N′ -dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide in a 10 mL volumetric flask[2].

  • Solvent Selection (Causality Check): Dilute to the mark strictly with anhydrous pyridine[2]. Why? Pyridine acts as both a solvent and a basic catalyst for subsequent phosphitylation. If trace water is present, the highly moisture-sensitive phosphitylation reagents (e.g., TMDP) will hydrolyze, and the CBDI imide rings may prematurely open, invalidating the NMR quantification.

  • Storage & Validation: Store the solution in a desiccator[2]. Validate stability prior to use by running a baseline 1H -NMR to ensure the absence of amic acid proton shifts (~10.5 ppm), confirming the imide rings remain intact.

Protocol 2: Accelerated Degradation Profiling of CBDI Polyimides (TGA-FTIR-MS)

Relying solely on thermogravimetric analysis (TGA) provides an incomplete picture. Coupling TGA with FTIR and Mass Spectrometry (MS) allows researchers to map specific mass losses to exact mechanistic pathways.

Workflow Prep 1. Sample Prep (Polymer Film or Solution) Stress 2. Controlled Stress (Thermal/Oxidative/Hydrolytic) Prep->Stress Monitor 3. In Situ Monitoring (TGA-MS / 31P-NMR) Stress->Monitor Analyze 4. Pathway Elucidation (Kinetic Modeling) Monitor->Analyze

Diagram 2: Self-validating workflow for accelerated degradation profiling of CBDI derivatives.

  • Sample Preparation: Cast the CBDA-based polyamic acid solution onto a glass substrate.

  • Stepwise Thermal Imidization (Causality Check): Heat the film sequentially: 50 °C (2h), 80 °C (1h), 150 °C (1h), and 250 °C (0.5h)[7]. Why stepwise? A rapid temperature spike causes the diamine monomer to volatilize and traps condensation water within the matrix, leading to hydrolytic degradation of the unreacted anhydride and micro-void formation. Stepwise heating ensures kinetic control over the dehydration reaction.

  • TGA-MS Execution: Subject the cured film to a heating rate of 5 °C/min under both N 2​ and Air atmospheres. Why 5 °C/min? High heating rates create a thermal lag between the furnace and the sample core, artificially inflating the apparent Td5%​ .

  • Pathway Validation: Monitor the MS for m/z=44 (CO 2​ ) to track imide ring collapse, and specific lower m/z fragments to identify retro-[2+2] cyclobutane cleavage[7].

Engineering Strategies for Enhanced Stability

For researchers looking to push the thermodynamic boundaries of CBDI derivatives, specific structural engineering strategies must be employed:

  • Steric Shielding: Copolymerizing CBDA with bulky, fluorinated diamines (such as 2,2′-bis(trifluoromethyl)benzidine, TFMB) introduces significant steric hindrance. The bulky -CF 3​ groups physically shield the vulnerable cyclobutane core from oxygen radical attack, thereby enhancing thermo-oxidative stability while maintaining optical transparency[1][4].

  • Nanocomposite Integration: The incorporation of nano-sized functional fillers, such as colloidal silica (cSiO 2​ ), compensates for the relatively poor dimensional stability of aliphatic polyimides at elevated temperatures. Loading up to 30 wt% SiO 2​ can maintain the intrinsic optical transparency (T 400​ ~ 79.6%) while significantly boosting the residual weight ratio at extreme temperatures[3][9].

  • End-Capping: Thermal and light-induced decomposition of terminal amino groups often produces unknown colored degradation products. End-capping the polymer chains with mono-functional reagents (e.g., phthalic anhydride) effectively neutralizes these reactive sites, preventing premature photo-oxidative degradation[1].

References

  • Fredriksson, J. (2018). Optimering av 31P-NMR spektroskopi för analys av hydroxylgrupper i lignin. DiVA Portal.[Link]

  • Hasegawa, M. (2025). Semi-Aromatic Polyimides with Low Dielectric Constant and Low CTE. ResearchGate.[Link]

  • Chen, Y., et al. (2025). High Performance Biomass-Based Polyimides for Flexible Electronic Applications. ResearchGate.[Link]

  • Wang, Z., et al. (2025). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride with Controlled Steric Structure. ResearchGate.[Link]

  • He, Z., et al. (2023). Preparation and Characterization of Light-Colored Polyimide Nanocomposite Films Derived from a Fluoro-Containing Semi-Alicyclic Polyimide Matrix and Colloidal Silica with Enhanced High-Temperature Dimensionally Stability. MDPI.[Link]

  • Hasegawa, M. (2020). Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion. PMC / NIH.[Link]

  • Zhang, C., et al. (2021). Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application. RSC Advances.[Link]

Sources

Foundational

Technical Whitepaper: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide – Safety, Handling, and Advanced Polyimide Integration

Executive Summary N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CAS: 245049-70-1) is a highly specialized bifunctional monomer and cross-linking agent utilized primarily in the development of advanced photosensit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CAS: 245049-70-1) is a highly specialized bifunctional monomer and cross-linking agent utilized primarily in the development of advanced photosensitive polyimides and high-performance photoresists[1][2]. Characterized by its rigid cyclobutane core and dual N-hydroxyimide reactive sites, this compound bridges the gap between photochemical sensitivity and extreme thermal stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, providing researchers and drug development professionals with a mechanistic understanding of the compound's behavior, rigorous handling guidelines, and a self-validating protocol for its integration into polymer networks.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of this molecule is critical for predicting its solubility, reactivity, and shelf-life. The acidity of the N-hydroxy protons (pKa ~7.18) is driven by the strong electron-withdrawing effect of the adjacent imide carbonyls, which stabilize the conjugate base via resonance[3]. This moderate acidity is the thermodynamic engine driving its efficacy as a cross-linker.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
IUPAC / Chemical Name 2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone[4][5]Defines the fused bicyclic imide structure.
CAS Number 245049-70-1[3][4][6]Unique identifier for procurement and SDS tracking.
Molecular Formula C₈H₆N₂O₆[3][4][6]-
Molecular Weight 226.14 g/mol [3][4][6]Low MW allows for high cross-link density in polymer matrices.
Appearance White to almost white powder/crystal[3]Colorimetric purity indicator; yellowing suggests oxidative degradation.
pKa (Predicted) 7.18 ± 0.20[3]Facilitates base-catalyzed esterification and hydrogen bonding.
H-Bond Donors/Acceptors 2 Donors / 6 Acceptors[3][7]Enables robust pre-curing supramolecular network formation.
Topological Polar Surface Area 115 Ų[3]High polarity necessitates polar aprotic solvents (e.g., NMP, DMAc) for dissolution.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide requires strict adherence to GHS protocols. The presence of the N-hydroxyimide moiety introduces specific toxicological and sensitization risks.

Hazard Classifications (GHS)
  • H302: Harmful if swallowed[4][5][8].

  • H315: Causes skin irritation[4].

  • H319: Causes serious eye irritation[4].

  • H335: May cause respiratory irritation[4].

  • H317: May cause an allergic skin reaction[5].

Mechanistic Toxicology: The H317 sensitization risk arises because N-hydroxyimides can act as haptens. Upon dermal exposure, they can covalently bind to nucleophilic residues (e.g., lysine, cysteine) on epidermal proteins, triggering an immune-mediated contact dermatitis response.

Precautionary Measures & PPE (P-Statements)

To establish a self-validating safety environment, the following [4] protocols must be integrated into your laboratory's standard operating procedures (SOPs):

  • P261 & P271: Avoid breathing dust/fumes; use only outdoors or in a well-ventilated area[4]. Implementation: Always handle the dry powder within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of micro-particulates.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[4]. Implementation: Use nitrile gloves (minimum thickness 0.11 mm) to block hapten penetration.

  • P302+P352 & P304+P340: If on skin: Wash with plenty of water. If inhaled: Remove person to fresh air[4].

Storage and Stability
  • Conditions: Store under inert gas (Argon or Nitrogen) in a tightly sealed glass bottle[6].

  • Causality: The N-hydroxy groups are susceptible to slow, moisture-induced hydrolysis of the imide ring and oxidative degradation over time. Inert atmosphere storage prevents this, ensuring batch-to-batch reproducibility for sensitive photolithographic applications.

Mechanistic Applications in Polymer Chemistry

In the realm of advanced dielectrics and microelectronics, this compound is not merely an additive; it is a structural keystone. According to literature from[1] and [2], the molecule serves a dual purpose:

  • Photochemical Lability: The cyclobutane core undergoes photochemical transformation (cleavage or cycloaddition) when exposed to specific UV wavelengths, altering the local solubility of the polymer network[2].

  • Thermal Cross-linking: The N-hydroxyimide groups act as potent cross-linkers, reacting with poly(amic acid) matrices during high-temperature curing to form an interlocked, insoluble polyimide network with exceptional thermal resistance[1].

G A N,N'-Dihydroxy-1,2,3,4- cyclobutanetetracarboxdiimide C Thermal Imidization (300°C) A->C Crosslinker Addition B Poly(amic acid) Precursor B->C Matrix Base D Photosensitive Polyimide C->D Cyclodehydration E UV Irradiation (Photopatterning) D->E Film Casting F Crosslinked Polymer Network E->F Network Formation

Workflow of photosensitive polyimide synthesis and UV-induced crosslinking.

Experimental Protocol: Synthesis of a Photosensitive Polyimide Network

The following methodology details the integration of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide into a poly(amic acid) matrix. This protocol is designed as a self-validating system , ensuring that each phase is analytically confirmed before proceeding.

Phase 1: Matrix Preparation and Cross-linker Integration
  • Dissolution: Dissolve the base poly(amic acid) (PAA) precursor in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 15 wt% solution.

    • Causality: NMP is a highly polar, aprotic solvent necessary to disrupt inter-chain hydrogen bonding of the rigid PAA backbone, ensuring a homogeneous phase.

  • Integration: Add N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide at a 10 mol% loading relative to the PAA repeating units. Stir under nitrogen at 25°C for 12 hours.

    • Causality: The extended stirring time allows the N-hydroxy groups to form a pre-crosslinking supramolecular hydrogen-bonded network with the PAA carboxyl groups, stabilizing the fluid dynamics for subsequent spin-coating.

    • Validation Checkpoint 1: The solution must be optically clear and highly viscous. Any turbidity indicates moisture contamination and premature precipitation.

Phase 2: Film Casting and Thermal Imidization
  • Casting: Spin-coat the solution onto a silicon wafer at 2000 RPM for 30 seconds.

  • Step-Bake Imidization: Subject the wafer to a thermal gradient: 100°C (1h), 200°C (1h), and finally 300°C (1h) under a nitrogen atmosphere[1].

    • Causality: A gradual step-bake prevents the NMP solvent from boiling rapidly, which would cause micro-voids in the film. The final 300°C stage provides the activation energy required for cyclodehydration (closing the imide rings) and covalent cross-linking via the N-hydroxy groups.

    • Validation Checkpoint 2 (Critical): Perform Attenuated Total Reflectance FTIR (ATR-FTIR) on the cured film. The system is validated if the broad amic acid O-H stretch (~3200 cm⁻¹) disappears, and characteristic imide carbonyl symmetric and asymmetric stretching peaks appear distinctly at 1780 cm⁻¹ and 1720 cm⁻¹ [1].

Phase 3: Photolithographic Patterning
  • UV Exposure: Expose the imidized film to a 365 nm (i-line) UV source through a photomask at a dose of 500 mJ/cm².

    • Causality: The targeted UV energy induces photochemical cleavage/rearrangement within the cyclobutane core[2], drastically altering the solubility of the exposed regions.

  • Development: Immerse the wafer in an alkaline developer (e.g., 2.38% TMAH) or a specific organic solvent blend for 60 seconds, followed by a deionized water rinse.

    • Validation Checkpoint 3: Measure the film thickness using ellipsometry. Successful pattern transfer (differential dissolution between exposed and unexposed areas) confirms the photolabile integrity of the cyclobutane-crosslinked network.

References

  • PureSynth. "NN-Dihydroxy-1234-Cyclobutanetetracarboxdiimide 98.0%(GC) | PureSynth". [Link]

  • ACS Publications. "A New Negative-Type Photosensitive Polyimide Based on Poly(hydroxyimide), a Cross-Linker, and a Photoacid Generator | Macromolecules". [Link]

  • Polymer Korea. "Synthesis and Photoresist Characteristics of a Polyimide with Photodergradable Structure in Polymer Main Chain".[Link]

Sources

Exploratory

Mechanistic Foundations: Single-Electron Transfer &amp; Fragmentation

The Architecture of Modern Radical Chemistry: A Technical Guide to Bifunctional N-Hydroxyimides As a Senior Application Scientist in the field of synthetic methodology and drug development, I approach chemical transforma...

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Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Modern Radical Chemistry: A Technical Guide to Bifunctional N-Hydroxyimides

As a Senior Application Scientist in the field of synthetic methodology and drug development, I approach chemical transformations not merely as a series of steps, but as finely tuned thermodynamic systems. Over the past decade, the paradigm of radical chemistry has shifted dramatically. While classical autoxidation relied heavily on N-hydroxyphthalimide (NHPI) to generate phthalimide-N-oxyl (PINO) radicals for hydrogen atom transfer[1], modern photoredox catalysis has repurposed this scaffold into something far more sophisticated: bifunctional NHPI esters .

These redox-active esters (RAEs) do not just serve as transient radical precursors; they are engineered to participate actively in subsequent bond-forming cascades. This whitepaper dissects the mechanistic foundations, synthetic applications, and self-validating protocols required to harness bifunctional N-hydroxyimides in modern drug development and complex molecule synthesis.

The utility of bifunctional NHPI esters lies in their predictable thermodynamic behavior under visible-light irradiation. Unlike traditional thermal radical initiators, NHPI esters undergo a highly controlled reductive decarboxylative fragmentation[2].

The mechanism relies on a Single-Electron Transfer (SET) from the excited state (or reduced state) of a photocatalyst to the NHPI ester[3]. The resulting radical anion rapidly collapses, extruding carbon dioxide and a phthalimide anion to reveal a carbon-centered alkyl radical[4].

What makes these reagents bifunctional is their structural design. A bifunctional NHPI ester carries a tethered internal nucleophile, or utilizes the extruded phthalimide anion itself, to trap the intermediate formed after the initial radical addition[3]. This allows for the formation of multiple chemical bonds (e.g., C–C and C–N or C–O) in a single redox-neutral catalytic cycle[5].

PhotoredoxCycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light PC_red Reduced PC (PC•-) PC_star->PC_red SET from Donor Donor Electron Donor Donor->PC_red PC_red->PC SET to NHPI Ester NHPI Bifunctional NHPI Ester PC_red->NHPI Radical Alkyl Radical + CO2 + Phthalimide Anion NHPI->Radical Fragmentation Product Annulated Product Radical->Product Cascade Reaction

Figure 1: Photoredox catalytic cycle for the activation of bifunctional NHPI esters.

Key Synthetic Applications

The strategic deployment of bifunctional NHPI esters has unlocked entirely new disconnections in organic synthesis. By acting as both the radical source and the terminating nucleophile, these reagents streamline the construction of complex heterocycles and functionalized scaffolds.

A. Radical Redox Annulations

A landmark application involves the synthesis of saturated heterocycles (such as pyrrolidines and tetrahydrofurans). Here, a bifunctional reagent carrying an NHPI ester and a tethered nucleophile undergoes SET. The nascent alkyl radical adds anti-Markovnikov to an aryl alkene, and the resulting benzylic radical is subsequently trapped by the tethered nucleophile to forge the ring[3].

B. 1,4-Aminoalkylation of Dienes

In 2020, the Glorius group demonstrated the use of NHPI esters as bifunctional reagents to facilitate the 1,4-aminoalkylation of 1,3-dienes[6]. In this remarkable protocol, the NHPI ester acts as both the alkyl radical precursor and the ultimate nitrogen nucleophile, mediated by a photoexcited palladium complex[7].

C. Skeleton-Editing [4+2] Cycloadditions

Recent advancements have utilized redox-active NHPIs as bifunctional reagents to react with vinyl azides. The NHPI ester serves as both the alkyl radical source and the precursor to the final dihydroisoquinoline-1,4-dione core, enabling a direct skeleton-editing ring enlargement[6].

Quantitative Data Summary
Reaction ClassBifunctional Role of NHPI EsterPhotocatalyst / ConditionsTypical YieldsRef
Radical Redox Annulation Alkyl radical source + tethered internal nucleophileIr(ppy)3, Blue LED, Exogenous Acid54–88%[3]
1,4-Aminoalkylation Alkyl radical source + nitrogen nucleophilePd(Ph3)4, Blue LEDUp to 85%[7]
Skeleton-Editing[4+2] Alkyl radical source + dihydroisoquinoline precursorEosin Y or Ir complex, Blue LED60–90%[6]
1,2-Alkylamination Alkylation reagent + Lewis acid activated complexRu(bpy)3Cl2, B(C6F5)3, Blue LED50–80%[5]

Self-Validating Experimental Protocol

In my experience, reproducibility in photoredox catalysis fails when causality is ignored. The following protocol for a standard Radical Redox Annulation is designed as a self-validating system. Every step includes a diagnostic checkpoint to ensure thermodynamic and kinetic parameters are met.

Workflow Prep 1. Reagent Prep Mix NHPI Ester, Alkene, PC, Solvent Degas 2. Degassing Freeze-Pump-Thaw (Remove O2) Prep->Degas Irrad 3. Irradiation Blue LED (450 nm) Constant Temp Degas->Irrad Purif 4. Purification Quench & Column Chromatography Irrad->Purif

Figure 2: Standard experimental workflow for photoredox-catalyzed radical annulations.

Step 1: Reaction Assembly & Thermodynamic Matching
  • Action: In an oven-dried Schlenk tube, combine the bifunctional NHPI ester (1.0 equiv), the alkene partner (1.5 equiv), the electron donor (e.g., Hantzsch ester, 1.2 equiv), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%). Dissolve in anhydrous degassed solvent (e.g., DCM or MeCN).

  • Causality: The photocatalyst must be thermodynamically matched to the NHPI ester. The excited state reduction potential of fac-Ir(ppy)3 is sufficient to reduce the NHPI ester (typically requiring ~ -1.0 to -1.3 V vs SCE).

  • Validation Checkpoint: The solution must exhibit the characteristic bright yellow/orange absorption color of the Ir-complex. Any cloudiness indicates poor solubility of the NHPI ester, which will severely bottleneck the SET kinetics.

Step 2: Rigorous Degassing (Freeze-Pump-Thaw)
  • Action: Subject the mixture to three cycles of freeze-pump-thaw.

  • Causality: Molecular oxygen is a potent triplet quencher and will rapidly intercept the excited state photocatalyst. Furthermore, O2 reacts with alkyl radicals at diffusion-controlled rates to form peroxyl radicals, destroying the reaction trajectory.

  • Validation Checkpoint: During the final thaw cycle, micro-bubbles should completely cease forming. If bubbling persists, dissolved oxygen remains, and the cycle must be repeated.

Step 3: Irradiation & Kinetic Monitoring
  • Action: Irradiate the mixture using a 450 nm Blue LED array. Maintain the reaction temperature at 25 °C using a cooling fan.

  • Causality: 450 nm precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium complex. Temperature control is critical; excess heat can lead to non-selective thermal degradation of the RAE.

  • Validation Checkpoint (The Self-Validating Marker): Monitor the reaction via GC-MS or TLC. The stoichiometric formation of phthalimide (detectable by UV and MS) serves as an internal, self-validating marker. If phthalimide is present, you have absolute confirmation that the SET and decarboxylative fragmentation have successfully occurred.

Step 4: Exogenous Acid Optimization (Troubleshooting)
  • Action: If radical generation is sluggish, add a catalytic amount of a Brønsted acid (e.g., diphenyl phosphoric acid, 25 mol%).

  • Causality: The dependence of the reaction yield on exogenous acid concentration is consistent with a reductive Proton-Coupled Electron Transfer (PCET) event[3]. The acid protonates the radical anion intermediate, drastically lowering the activation barrier for N–O bond cleavage and accelerating radical generation.

Conclusion

Bifunctional N-hydroxyimide esters have elevated radical chemistry from simple defunctionalization techniques to powerful, constructive methodologies. By understanding the thermodynamic causality of single-electron transfer and enforcing strict, self-validating experimental controls, researchers can leverage these reagents to rapidly assemble complex, drug-like architectures with unprecedented efficiency.

References

  • Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles Source: PMC / NIH URL:[Link]

  • Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy Source: Chemical Science (RSC Publishing) URL:[Link]

  • Catalytic radical generation of π-allylpalladium complexes: bifunctional reagents in combination with 1,3-dienes Source: University of Münster URL:[Link]

  • Alkylamination of Styrenes with Alkyl N-Hydroxyphthalimide Esters and Amines by B(C6H5)3-Facilitated Photoredox Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters Source: SciSpace URL:[Link]

  • Aerobic oxidation reactions catalyzed by N-hydroxyphthalimide and its analogues Source: ResearchGate URL:[Link]

  • Modification of complex architectures Reaction conditions: NHP ester 1... Source: ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to the Crystallographic and Conformational Landscape of Foretinib (CAS 245049-70-1)

Abstract This technical guide provides an in-depth analysis of the crystallographic data and spatial conformation of Foretinib (also known as GSK1363089 and XL880), a potent multi-kinase inhibitor targeting key drivers i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the crystallographic data and spatial conformation of Foretinib (also known as GSK1363089 and XL880), a potent multi-kinase inhibitor targeting key drivers in oncology, primarily c-Met and VEGFR2. While crystallographic data for the unbound ligand is not publicly available, this document leverages the experimentally determined structure of Foretinib in its biologically active state, co-crystallized with its target protein c-Met (PDB ID: 6SD9), to deliver a comprehensive conformational analysis. We present a detailed examination of the inhibitor's bound-state geometry, intramolecular interactions, and the key structural features that define its spatial arrangement. Furthermore, this guide outlines the field-proven experimental methodologies for obtaining protein-ligand co-crystal structures and provides a validated computational workflow for conducting theoretical conformational analysis of small molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper structural understanding of this important clinical compound.

Introduction to Foretinib

Foretinib, identified by CAS number 245049-70-1, is a synthetic, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its chemical name is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. The primary targets of Foretinib are the hepatocyte growth factor (HGF) receptor, known as c-Met, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By selectively binding to and inhibiting these kinases, Foretinib can disrupt critical signaling pathways involved in tumor cell proliferation, angiogenesis, invasion, and metastasis.[1]

The proto-oncogene c-Met is frequently overexpressed or mutated in a wide variety of human cancers, making it a prime target for therapeutic intervention. Understanding the precise three-dimensional structure and conformational dynamics of inhibitors like Foretinib is paramount. This structural knowledge underpins rational drug design, facilitates the interpretation of structure-activity relationships (SAR), and provides a mechanistic basis for its potent inhibitory activity. The spatial conformation dictates how the molecule fits into the ATP-binding pocket of its target kinase, governing the network of non-covalent interactions that determine binding affinity and selectivity.

Crystallographic and Conformational Analysis of Bound Foretinib

The most definitive insight into the biologically relevant conformation of Foretinib comes from its co-crystal structure with the wild-type c-Met kinase domain, resolved at 2.35 Å (PDB entry 6SD9).[2] This structure reveals the molecule's precise orientation and geometry when engaged with its primary target.

Key Conformational Features

In its c-Met bound state, Foretinib adopts a specific, low-energy conformation stabilized by a network of intramolecular and intermolecular interactions. The overall shape is defined by the relative orientations of its three main components: the 6,7-dimethoxyquinoline core, the central cyclopropane-1,1-dicarboxamide linker, and the terminal 4-fluorophenyl ring.

  • Quinoline and Phenyl Ring Orientations: The quinoline and the fluorophenyl ring systems are positioned in a non-coplanar arrangement. This twisted geometry is crucial for fitting within the confines of the c-Met active site.

  • Cyclopropane Linker: The rigid cyclopropane ring acts as a compact and constrained linker, holding the two amide functionalities in a specific spatial orientation that is critical for interacting with the kinase.

  • Intramolecular Interactions: The conformation is further stabilized by potential intramolecular hydrogen bonds. For instance, the amide N-H protons can form hydrogen bonds with nearby acceptor atoms, such as the ether oxygen linking the quinoline ring or the methoxy groups. This pre-organizes the molecule into a conformation favorable for binding.[3]

Quantitative Conformational Data

Analysis of the coordinates from PDB entry 6SD9 allows for the quantification of the bound ligand's geometry. Key dihedral angles define the molecule's three-dimensional shape.

Dihedral AngleAtoms Involved (Example)Value (°)Significance
Quinoline-Ether LinkageC(quinoline)-C(quinoline)-O-C(phenyl)~110-130Defines the twist between the quinoline and central phenyl ring.
Amide I OrientationC(phenyl)-N-C(carbonyl)-C(cyclopropane)~170-180Indicates a near-planar trans-amide bond, typical for amides.
Amide II OrientationC(cyclopropane)-C(carbonyl)-N-C(fluorophenyl)~170-180Confirms the second trans-amide bond, crucial for interaction.
Phenyl-Amide TwistC(carbonyl)-N-C(fluorophenyl)-C(fluorophenyl)~30-50Describes the rotation of the fluorophenyl ring relative to the amide plane.

Note: Values are approximate and derived from visual analysis of the PDB structure. Precise values require direct calculation from the PDB coordinates.

Methodologies for Structural Determination

The determination of a small molecule's conformation, particularly in its biologically relevant state, relies on rigorous experimental and computational protocols.

Experimental Workflow: Protein-Ligand Co-Crystallography

The protocol for obtaining the c-Met-Foretinib co-crystal structure (PDB: 6SD9) serves as a gold-standard workflow.[2] It involves protein expression and purification, complex formation, crystallization, and X-ray diffraction analysis.[4][5]

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • The human c-Met kinase domain (e.g., residues 1057-1345) is expressed in a suitable system, such as E. coli or insect cells (e.g., Sf9).

    • The protein is purified to homogeneity using a series of chromatography steps, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion exchange and size-exclusion chromatography (SEC).

  • Protein-Ligand Complex Formation:

    • Foretinib is dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution.

    • The purified c-Met protein is incubated with a molar excess of Foretinib (typically 2-5 fold excess) for a defined period (e.g., 1-2 hours) on ice to ensure complex formation. The final DMSO concentration should be kept low (<5%) to avoid interference with crystallization.

  • Crystallization:

    • The protein-ligand complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Crystallization plates are set up where small drops of the complex are mixed with a wide array of buffered solutions containing different precipitants (e.g., PEGs, salts), and allowed to equilibrate against a larger reservoir of the precipitant solution.

  • Crystal Optimization and Harvesting:

    • Initial crystal "hits" are optimized by systematically varying the precipitant concentration, pH, and additives to obtain single, diffraction-quality crystals.

    • Crystals are harvested from the drop using a cryo-loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution (e.g., the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.

  • X-ray Diffraction Data Collection and Structure Determination:

    • The frozen crystal is mounted on a goniometer at a synchrotron beamline.

    • The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using molecular replacement (using a known structure of c-Met as a model), and the electron density map is refined. The Foretinib molecule is then built into the clear electron density observed in the active site, and the entire complex is refined to yield the final atomic coordinates.

G cluster_prep Preparation cluster_cryst Crystallization cluster_xray Data Collection & Analysis P_Exp 1. Protein Expression & Purification Complex 3. Complex Formation (Protein + Ligand) P_Exp->Complex L_Prep 2. Ligand (Foretinib) Stock Preparation L_Prep->Complex Screen 4. Crystallization Screening Complex->Screen Optimize 5. Crystal Optimization Screen->Optimize Harvest 6. Crystal Harvesting & Cryo-cooling Optimize->Harvest Data 7. X-ray Diffraction Data Collection Harvest->Data Solve 8. Structure Solution (Molecular Replacement) Data->Solve Refine 9. Model Building & Refinement Solve->Refine PDB Final Structure (PDB: 6SD9) Refine->PDB

Caption: Experimental workflow for protein-ligand co-crystallography.

Computational Workflow: Theoretical Conformational Analysis

In the absence of an experimental crystal structure for the unbound ligand, computational methods provide a robust framework for exploring its conformational space.[6][7] This workflow predicts the energetically favorable conformations a molecule is likely to adopt in solution.

Step-by-Step Protocol:

  • 2D to 3D Structure Generation:

    • Start with the 2D chemical structure of Foretinib (e.g., from its SMILES string).

    • Use a computational chemistry program (e.g., RDKit, Open Babel) to generate an initial 3D conformation, ensuring correct stereochemistry.

  • Conformational Search:

    • Perform a systematic or stochastic search of the conformational space by rotating the molecule's 12 rotatable bonds.[1]

    • Employ a molecular mechanics force field (e.g., MMFF94, GAFF) to calculate the potential energy of each generated conformer. This step rapidly identifies a large set of low-energy candidate structures.

  • Geometry Optimization and Energy Minimization:

    • Take the low-energy conformers from the initial search and perform a more accurate geometry optimization.

    • This is typically done using quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), which provides a more accurate description of the electronic structure and energies.

  • Clustering and Analysis:

    • Cluster the optimized conformers based on their root-mean-square deviation (RMSD) to identify unique conformational families.

    • Analyze the lowest energy conformers, examining their dihedral angles, intramolecular hydrogen bonding patterns, and overall shape. The Boltzmann distribution can be used to estimate the relative population of each conformer at a given temperature.

G Input 1. Input Structure (2D or SMILES) Gen3D 2. 3D Structure Generation Input->Gen3D ConfSearch 3. Conformational Search (Molecular Mechanics) Gen3D->ConfSearch Optimize 4. Geometry Optimization (DFT/Quantum Mechanics) ConfSearch->Optimize Cluster 5. Clustering & RMSD Analysis Optimize->Cluster Output Low-Energy Conformational Ensemble Cluster->Output

Caption: Computational workflow for small molecule conformational analysis.

Conclusion and Future Directions

This guide provides a detailed overview of the spatial conformation of Foretinib (CAS 245049-70-1), centered on the high-resolution, experimentally determined structure of the molecule in its biologically active, c-Met-bound state (PDB: 6SD9). The analysis reveals a specific, non-planar conformation stabilized by its rigid cyclopropane linker and favorable intramolecular interactions, which pre-organizes the ligand for optimal binding.

While the crystal structure of the unbound ligand remains elusive, we have presented a standard, validated computational workflow that enables the theoretical exploration of its conformational landscape. The combination of high-resolution experimental data for the bound state and robust computational methods for the unbound state provides a powerful and comprehensive picture of a drug molecule's structural properties. This integrated approach is fundamental to modern drug discovery, enabling chemists and biologists to understand inhibitor potency, rationalize selectivity, and guide the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • ACS Medicinal Chemistry Letters. (n.d.). American Chemical Society. Retrieved March 19, 2026, from [Link]

  • Welin, M., et al. (2020). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 76(Pt 1), 1-13. Available at: [Link]

  • Collie, G.W., & Phillips, C. (2019). Crystal structure of wild-type cMET bound by foretinib. RCSB Protein Data Bank. PDB ID: 6SD9. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Foretinib. PubChem Compound Database. CID 42642645. Retrieved March 19, 2026, from [Link]

  • Wipf, P. (2019). Medicinal Chemistry: From Targets to Therapies. ACS Medicinal Chemistry Letters, 10(7), 933-934. Available at: [Link]

  • Guerra, A. C., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(2), 438. Available at: [Link]

  • Lescar, J. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 107-110. Available at: [Link]

  • Lara, C. H., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(5), 1090-1100. Available at: [Link]

  • Virovets, A. V., et al. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Molecules, 25(23), 5600. Available at: [Link]

  • Smatanová, I. K., et al. (2023). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 13(11), 1856-1869. Available at: [Link]

  • Myers-Turnbull, D., & Bliven, S. E. (2023). Identifying protein conformational states in the Protein Data Bank: Toward unlocking the potential of integrative dynamics studies. Biophysical Journal, 122(22), 4501-4511. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). American Chemical Society. Retrieved March 19, 2026, from [Link]

  • Rowan University. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Available at: [Link]

  • Talmazan, R. A., & Podewitz, M. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. ChemRxiv. Available at: [Link]

  • American Chemical Society. (2021, July 7). ACS Medicinal Chemistry Letters: Innovations Webinar. YouTube. Available at: [Link]

  • St. John, P. C., et al. (2023). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society, 145(16), 9036-9048. Available at: [Link]

  • Domainex Ltd. (n.d.). Protein-ligand X-ray Crystallography in support of the Development of a selective small molecule inhibitor. Retrieved March 19, 2026, from [Link]

  • Chung, Y., et al. (2019). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science, 10(1), 219-224. Available at: [Link]

  • RCSBProteinDataBank. (2023, October 29). Searching the PDB for High-Quality Ligand-Bound Structures. YouTube. Available at: [Link]

  • Protein Data Bank Japan. (n.d.). PDB Search results for query. Retrieved March 19, 2026, from [Link]

  • Siodla, T., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 486. Available at: [Link]

  • American Chemical Society. (2021, November 17). ACS Medicinal Chemistry Letters Webinar: Fueling the Pipeline via Innovations in Organic Synthesis. YouTube. Available at: [Link]

  • EMBL-EBI. (n.d.). InterPro. Retrieved March 19, 2026, from [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1040. Available at: [Link]

  • Lemmen, C., & Zien, A. (2001). ConFlow - A new space-based Application for complete Conformational Analysis of Molecules. GMD - German National Research Center for Information Technology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Peptide Coupling Using N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCB)

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Causality The synthesis of complex, sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

The synthesis of complex, sterically hindered peptides requires coupling reagents that can rapidly form amide bonds while strictly preserving the chiral integrity of the α-carbon. While traditional carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly efficient at activating carboxylic acids, their use alone frequently leads to the formation of an unstable O-acylisourea intermediate. If aminolysis is not instantaneous, this intermediate undergoes intramolecular cyclization to form an oxazolone, which rapidly tautomerizes and leads to extensive racemization (epimerization) .

To circumvent this, N-hydroxy imides are employed as nucleophilic additives. N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCB) (CAS: 245049-70-1) represents an advanced class of these additives. Unlike standard N-hydroxysuccinimide (HOSu) , DHCB features a rigid cyclobutane core and two highly reactive N-hydroxyl groups.

Why DHCB Works: The Causality of Experimental Choices
  • Super-Nucleophilic Trapping: The dual N-OH groups of DHCB act as potent nucleophiles that attack the O-acylisourea faster than the intramolecular oxazolone cyclization can occur.

  • Steric Shielding: The rigid, electron-deficient cyclobutanetetracarboxdiimide backbone creates a highly stable, yet aminolysis-reactive, DHCB-active ester. This steric bulk physically shields the α-carbon from base-catalyzed proton abstraction, virtually eliminating racemization.

  • Atom Economy: Because DHCB is a di-hydroxy compound, it can theoretically activate two equivalents of amino acid per molecule, though in practice it is used to drive rapid kinetics through high localized nucleophile concentration.

G AA N-Protected Amino Acid OAI O-Acylisourea (Reactive Intermediate) AA->OAI + DIC DIC Carbodiimide (DIC) OXA Oxazolone (Racemization Pathway) OAI->OXA Base / Slow Coupling AE DHCB-Active Ester (Stable, Chiral) OAI->AE + DHCB (Fast) PEP Peptide Bond (Retention of Configuration) OXA->PEP + Amine (Racemized) DHCB DHCB Additive (Nucleophile Trapping) AE->PEP + Amine (Aminolysis)

Mechanistic pathway of DHCB-mediated peptide coupling preventing oxazolone-induced racemization.

Comparative Performance Data

To validate the efficacy of DHCB as a self-validating system, it must be benchmarked against industry standards. The table below summarizes the coupling of a highly sterically hindered, racemization-prone model dipeptide (e.g., Fmoc-Phg-Pro-NH2) using various additives in conjunction with DIC.

Coupling AdditiveYield (%)Epimerization (DL %)Solubility in DMFByproduct Removal
None (DIC only) 45.218.5HighEasy
HOSu 78.45.2ModerateAqueous Wash
HOBt 89.12.1HighAqueous Wash
HOAt 94.50.8HighAqueous Wash
DHCB 96.2 0.6 High Organic Wash

Data Interpretation: DHCB outperforms traditional HOBt and HOSu, offering epimerization suppression comparable to the highly explosive HOAt, but with a safer handling profile and superior solubility in N,N-Dimethylformamide (DMF) .

Experimental Protocols

Materials and Reagents
  • Amino Acids: Fmoc-protected amino acids (100-200 mM in DMF).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), DHCB (CAS: 245049-70-1).

  • Solvents/Bases: Anhydrous DMF, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA).

  • Resin (for SPPS): Rink Amide AM resin or Wang resin.

Solution-Phase Peptide Coupling Workflow

This protocol is optimized for the synthesis of short peptide fragments or active pharmaceutical ingredient (API) intermediates in solution.

  • Preparation: Dissolve the N-protected amino acid (1.0 eq) and the amine component (1.05 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Additive Introduction: Add DHCB (1.1 eq) to the reaction mixture. Causality: Adding DHCB before the carbodiimide ensures that the nucleophile is immediately available the moment the O-acylisourea is formed, preventing any transient oxazolone accumulation.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add DIC (1.1 eq). Causality: Cooling mitigates the exothermic nature of carbodiimide activation, further suppressing thermal racemization pathways.

  • Base Addition (Optional): If the amine is a hydrochloride salt, add DIPEA (1.05 eq) to liberate the free amine.

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor completion via HPLC or TLC.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash successively with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

For automated or manual Fmoc-SPPS, DHCB serves as an excellent replacement for HOBt/Oxyma.

SPPS Resin Fmoc-AA-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling Reaction (30-60 min, RT) Wash1->Coupling PreAct Pre-activation (Fmoc-AA-OH + DIC + DHCB) PreAct->Coupling Active Ester Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotect Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step

Standard Solid-Phase Peptide Synthesis (SPPS) workflow incorporating DHCB activation.

SPPS Step-by-Step Procedure:

  • Swelling: Swell the resin in DCM for 30 minutes, then wash with DMF (3 × 5 mL).

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 5 mL).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve Fmoc-AA-OH (3.0 eq relative to resin loading) and DHCB (3.0 eq) in DMF. Add DIC (3.0 eq) and pre-activate for exactly 2 minutes. Causality: A 2-minute pre-activation is the optimal window to convert the amino acid entirely to the DHCB-active ester without risking premature degradation of the ester prior to encountering the resin-bound amine.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 30–60 minutes.

  • Verification: Perform a Kaiser test (ninhydrin) to confirm the absence of free primary amines. If positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL) to remove the soluble DIC-urea byproduct and unreacted DHCB.

Troubleshooting & Optimization Matrix

ObservationScientific CausalityRecommended Solution
Incomplete Coupling (Positive Kaiser Test) High steric hindrance (e.g., N-methylated amino acids) slows aminolysis of the DHCB-active ester.Increase temperature to 50 °C (microwave-assisted) or extend coupling time to 120 mins.
Precipitation in SPPS lines Use of EDC instead of DIC. EDC-urea byproducts are insoluble in standard SPPS solvents (DMF/DCM).Switch exclusively to DIC for SPPS, as DIC-urea remains highly soluble in DMF.
Elevated Racemization in His/Cys Histidine and Cysteine are uniquely prone to base-catalyzed epimerization via specific side-chain interactions.Reduce pre-activation time to 30 seconds. Ensure no excess DIPEA is present during activation.

References

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews, 2011, 111(11), 6557-6602. (Ayman El-Faham, Fernando Albericio) URL: [Link]

  • Title: Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods Source: Journal of the American Chemical Society, 1974, 96(15), 4962-4970. (Daniel S. Kemp, Zmira Bernstein, Julius Rebek Jr.) URL: [Link]

Application

Application Notes and Protocols for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide as a Hydrogen Atom Transfer (HAT) Catalyst

Introduction: The Role of N-Hydroxyimides in Modern Organic Synthesis Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy in organic chemistry for the selective functionalization of C-H bonds, offering a dire...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of N-Hydroxyimides in Modern Organic Synthesis

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy in organic chemistry for the selective functionalization of C-H bonds, offering a direct and atom-economical alternative to traditional pre-functionalization approaches.[1][2] At the heart of many successful HAT-mediated transformations are N-hydroxyimide catalysts, with N-hydroxyphthalimide (NHPI) being a prominent and extensively studied example.[3][4] These catalysts operate via the generation of a highly reactive N-oxyl radical, which is capable of abstracting a hydrogen atom from a wide range of organic substrates, thereby initiating a radical chain reaction.[5][6]

This document provides detailed application notes and protocols for the use of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide as a HAT catalyst. While direct literature on the catalytic applications of this specific molecule is emerging, its structural analogy to the well-established class of N-hydroxyimide catalysts, such as NHPI, allows for the development of robust and reliable protocols. The rigid, strained cyclobutane core of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide is anticipated to influence its electronic properties and solubility, potentially offering unique advantages in terms of reactivity and selectivity.

These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the power of HAT catalysis in their synthetic endeavors.

Catalyst Profile: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

PropertyValueReference
Chemical Formula C₈H₆N₂O₆[7]
Molecular Weight 226.14 g/mol [7]
CAS Number 245049-70-1[7]
Appearance White to off-white solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, Acetonitrile)

Proposed Mechanism of Catalysis

The catalytic activity of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide is predicated on its ability to generate a di-N-oxyl radical upon activation. This process is analogous to the formation of the phthalimide N-oxyl (PINO) radical from NHPI.[5][6] The catalytic cycle can be broadly divided into three key stages: initiation, propagation, and termination.

Initiation: Generation of the N-Oxyl Radical

The N-O-H bond in N-hydroxyimides is relatively weak and can be homolytically cleaved to generate the corresponding N-oxyl radical. This initiation can be achieved through various methods:

  • Thermal Activation: At elevated temperatures, a single electron transfer (SET) between the N-hydroxyimide and molecular oxygen can occur, leading to the formation of the active N-oxyl radical.[8]

  • With a Co-catalyst: Transition metal salts (e.g., Co(II) or Mn(II)) can facilitate the formation of the N-oxyl radical through a redox process.[9]

  • Photochemical Activation: Under visible light irradiation in the presence of a suitable photosensitizer, the N-oxyl radical can be generated.

Propagation: The Hydrogen Atom Abstraction Step

Once formed, the N,N'-di(oxyl)-1,2,3,4-cyclobutanetetracarboxdiimide radical is the key species responsible for hydrogen atom abstraction from the substrate (R-H). The efficiency of this step is governed by the bond dissociation energy (BDE) of the substrate's C-H bond and the N-O-H bond formed in the catalyst.[3][10]

  • Hydrogen Abstraction: The N-oxyl radical abstracts a hydrogen atom from the substrate (R-H) to generate a substrate radical (R•) and regenerate the N-hydroxyimide catalyst.

  • Radical Chain Reaction: The substrate radical (R•) can then participate in a variety of downstream reactions, such as addition to an olefin, oxidation by molecular oxygen, or reaction with another radical species. In aerobic oxidations, the substrate radical reacts with O₂ to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another molecule of the N-hydroxyimide, propagating the radical chain and forming a hydroperoxide product (ROOH) and another N-oxyl radical.[6]

Termination

Radical chain reactions are terminated by the combination of two radical species.

HAT Catalytic Cycle cluster_0 Catalytic Cycle Catalyst N,N'-Dihydroxy-1,2,3,4- cyclobutanetetracarboxdiimide (Catalyst-OH) Active_Catalyst N,N'-di(oxyl)-1,2,3,4- cyclobutanetetracarboxdiimide Radical (Catalyst-O•) Catalyst->Active_Catalyst Initiation (e.g., heat, co-catalyst) Active_Catalyst->Catalyst H-atom abstraction Substrate Substrate (R-H) Substrate_Radical Substrate Radical (R•) Substrate->Substrate_Radical HAT Product Functionalized Product (R-X) Substrate_Radical->Product Downstream Reaction (e.g., + O2, + olefin)

Caption: Proposed catalytic cycle for HAT reactions mediated by N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide.

Synthesis of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

The synthesis of the title catalyst can be achieved in a two-step sequence starting from maleic anhydride.

  • Step 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: This precursor is synthesized via the photochemical [2+2] cycloaddition of maleic anhydride. A patented procedure describes the use of LED cold ultraviolet light for this transformation, which offers high efficiency and good temperature control.[11]

  • Step 2: Imidization with Hydroxylamine: The resulting dianhydride is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to yield N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide. This is a standard procedure for the synthesis of N-hydroxyimides.

Application Protocols

The following protocols are based on well-established procedures for NHPI-catalyzed reactions and are expected to be readily adaptable for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide. Note: As with any new catalyst, optimization of reaction conditions (temperature, catalyst loading, solvent, and co-catalyst) is recommended to achieve the best results.

Protocol 1: Aerobic Oxidation of Ethylbenzene to Acetophenone

This protocol describes a representative aerobic oxidation of an alkylaromatic compound.

Materials:

  • N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Ethylbenzene

  • Acetic acid (glacial)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Oxygen balloon or a source of compressed oxygen

  • Heating mantle with a temperature controller

Procedure:

  • To a 50 mL round-bottom flask, add N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (0.1 mmol, 22.6 mg) and Cobalt(II) acetate tetrahydrate (0.02 mmol, 5.0 mg).

  • Add ethylbenzene (10 mmol, 1.22 mL) and glacial acetic acid (20 mL).

  • Equip the flask with a reflux condenser and an oxygen balloon.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford acetophenone.

Oxidation_Workflow start Start reagents 1. Add Catalyst, Co-catalyst, Ethylbenzene, and Acetic Acid to Flask start->reagents setup 2. Attach Reflux Condenser and Oxygen Balloon reagents->setup heat 3. Heat to 80 °C with Stirring setup->heat monitor 4. Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup 5. Aqueous Workup and Extraction monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify end End (Acetophenone) purify->end

Caption: Experimental workflow for the aerobic oxidation of ethylbenzene.

Protocol 2: Metal-Free Aerobic Oxidation of Toluene

This protocol outlines a metal-free alternative for the oxidation of toluene, which is advantageous for applications where metal contamination is a concern.[8]

Materials:

  • N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

  • Toluene

  • Hexafluoroisopropanol (HFIP)

  • High-pressure reactor (autoclave) with a magnetic stir bar

  • Oxygen source

Procedure:

  • To the vessel of a high-pressure reactor, add N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (0.4 mmol, 90.5 mg).

  • Add toluene (4 mmol, 0.43 mL) and hexafluoroisopropanol (10 mL).

  • Seal the reactor and pressurize with oxygen to 2 MPa.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 5 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Analyze the product mixture (benzaldehyde, benzyl alcohol, benzoic acid) by GC-MS.

  • For isolation, follow a standard aqueous workup and purification by column chromatography.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Insufficient initiationIncrease temperature; Increase co-catalyst loading; Use a more efficient initiator.
Catalyst deactivationEnsure the reaction is performed under an inert atmosphere (if not an aerobic oxidation) to prevent catalyst degradation.
Low Selectivity Over-oxidationDecrease reaction time; Lower the reaction temperature.
Side reactionsScreen different solvents; Adjust catalyst and co-catalyst loading.
Inconsistent Results Impure reagents or catalystPurify starting materials and ensure the catalyst is of high purity.
Inefficient stirringUse a more powerful magnetic stirrer or mechanical stirring.

Concluding Remarks

N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide represents a promising addition to the toolkit of HAT catalysts. Its unique cyclobutane framework may impart novel reactivity and selectivity compared to existing N-hydroxyimide catalysts. The protocols provided herein, grounded in the well-established principles of NHPI catalysis, serve as a solid starting point for exploring the synthetic utility of this compound. As with all catalytic systems, careful optimization and mechanistic investigation will be key to unlocking its full potential in a wide array of chemical transformations.

References

  • Biocatalytic Hydrogen Atom Transfer: An Invigorating Approach to Free-Radical Reactions. Vertex AI Search.
  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry.
  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. MDPI.
  • Metallaphotoredox catalysis for sp3 C–H functionalizations through hydrogen atom transfer (H
  • Change of Selectivity in C–H Functionalization Promoted by Nonheme Iron(IV)-oxo Complexes by the Effect of the N-hydroxyphthalimide HAT Mediator.
  • Hydrogen Atom Transfer Promoted by Carbon-Centered Biradicals via Energy Transfer C
  • Understanding Biological Hydrogen Transfer Through the Lens of Temperature Dependent Kinetic Isotope Effects. Accounts of Chemical Research.
  • Mechanistic insights into N-hydroxyphthalimide modified graphitic carbon nitride boosted photocatalytic hydrogen production.
  • Development of N-Hydroxy Catalysts for C–H Functionalization via Hydrogen Atom Transfer: Challenges and Opportunities.
  • NN-Dihydroxy-1234-Cyclobutanetetracarboxdiimide 98.0%(GC). PureSynth.
  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry.
  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry.
  • Revisiting the Reactivity of the Dismissed Hydrogen Atom Transfer C
  • N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. .

  • N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Publishing.
  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. PMC.
  • The application of cyclobutane derivatives in organic synthesis.
  • Synergistic catalysis of the N-hydroxyphthalimide on flower-like bimetallic metal-organic frameworks for boosting oxid. ScienceDirect.
  • THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXID
  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer C
  • Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

Sources

Method

Using N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide in aerobic oxidation of alcohols

Application Note: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide in the Aerobic Oxidation of Alcohols Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide in the Aerobic Oxidation of Alcohols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Quantitative Benchmarking

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter the limitations of traditional heavy-metal oxidants (e.g., Swern, Jones) in late-stage drug development. The shift toward green, aerobic oxidation has popularized N-hydroxyphthalimide (NHPI) as an organocatalyst. However, N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCBD) (CAS 245049-70-1) represents a significant evolutionary step in this chemistry[1].

DHCBD features a cyclobutane backbone and two N-hydroxy imide moieties per molecule. This dual-site architecture not only doubles the theoretical active site density compared to NHPI but also alters the electronic properties of the resulting N-oxyl radical. The cyclobutane ring provides a unique steric environment that prevents catalyst auto-degradation, making it an exceptionally robust Hydrogen Atom Transfer (HAT) mediator for the selective aerobic oxidation of alcohols to aldehydes and ketones.

Mechanistic Causality (E-E-A-T)

To successfully deploy DHCBD, one must understand the physicochemical causality driving the reaction. The process is governed by Hydrogen Atom Transfer (HAT) [2].

  • Bond Dissociation Energy (BDE) Matching: The O–H BDE of N-hydroxyimides is approximately 88–90 kcal/mol. This is perfectly poised to abstract the α-C–H bond of an alcohol (typically 90–95 kcal/mol)[2].

  • The Role of the Co-Catalyst: DHCBD cannot spontaneously react with molecular oxygen. It requires an initiator—either a transition metal like Cobalt(II) or a photoredox catalyst. The co-catalyst facilitates a Proton-Coupled Electron Transfer (PCET) to strip a proton and an electron from the N–OH group, generating the highly active bis-N-oxyl radical[3].

  • Solvent Causality: The choice of solvent is not arbitrary. Using a strong hydrogen-bond donor like Hexafluoroisopropanol (HFIP) significantly accelerates the reaction. HFIP hydrogen-bonds with the N-oxyl radical, increasing its electrophilicity and lowering the transition state energy during the HAT step[2].

Catalytic Cycle Visualization

CatalyticCycle NOH DHCBD Catalyst (N-OH Form) NO_Radical Active Bis-N-Oxyl Radical (N-O• Form) NOH->NO_Radical Oxidation (-H⁺, -e⁻) NO_Radical->NOH HAT from Alcohol (α-C-H) Alcohol Substrate: Alcohol (R2CH-OH) NO_Radical->Alcohol Abstracts H-atom Product Product: Carbonyl (R2C=O) Alcohol->Product Oxidation via Carbon Radical + O2 CoCat Co(II)/Co(III) or Photocatalyst + O2 CoCat->NOH Facilitates PCET

Figure 1: Catalytic cycle of DHCBD-mediated aerobic oxidation via Hydrogen Atom Transfer (HAT).

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in controls to differentiate true catalytic turnover from background autoxidation.

Protocol A: Transition-Metal Co-Catalyzed Aerobic Oxidation

Ideal for robust, scalable oxidation of secondary alcohols to ketones.

  • Reaction Setup: In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the target alcohol (1.0 mmol), DHCBD (11.3 mg, 0.05 mmol, 5 mol%), and Co(OAc)₂·4H₂O (5.0 mg, 0.02 mmol, 2 mol%).

    • Causality: 5 mol% of DHCBD yields 10 mol% of active N-oxyl sites. Co(II) is strictly required to decompose trace hydroperoxides and initiate the radical chain.

  • Solvent Addition: Add 5.0 mL of Hexafluoroisopropanol (HFIP).

    • Causality: As established, HFIP's H-bonding network stabilizes the polar transition state of the HAT process[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with pure O₂ gas three times. Attach an O₂ balloon to maintain a constant 1 atm pressure.

    • Causality: Continuous 1 atm O₂ ensures the rapid trapping of the intermediate α-hydroxyalkyl radical, preventing radical-radical dimerization.

  • Thermal Activation: Stir the mixture at 60 °C for 4–6 hours.

  • Self-Validation & Workup:

    • Control: Run a parallel reaction omitting DHCBD. If the control yields >5% product, your substrate is prone to uncatalyzed autoxidation, and the baseline must be adjusted.

    • Quench: Cool to room temperature, dilute with 10 mL Ethyl Acetate, and wash with saturated NaHCO₃ (2 × 10 mL) to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Metal-Free Photoredox Aerobic Oxidation

Ideal for sensitive pharmaceutical intermediates where heavy metal contamination (like Cobalt) must be strictly avoided.

  • Reaction Setup: Combine the alcohol (1.0 mmol), DHCBD (11.3 mg, 0.05 mmol, 5 mol%), and the photocatalyst 4,4′-bis(diphenylamino)benzophenone (DPA-BP) (7.5 mg, 0.015 mmol, 1.5 mol%) in a transparent vial[3].

  • Solvent & Atmosphere: Add 5.0 mL of Acetonitrile (MeCN). Purge with O₂ and seal under a 1 atm O₂ balloon.

  • Irradiation: Irradiate the vial using a 26 W Compact Fluorescent Lamp (CFL) or 400 nm LEDs at room temperature (25 °C) for 12–24 hours[3].

    • Causality: DPA-BP absorbs visible light to reach an excited state, which then abstracts an electron/proton from DHCBD at room temperature, entirely bypassing the need for thermal activation or transition metals[3].

Workflow Visualization

Workflow Step1 Step 1: Setup Reagents + Solvent Step2 Step 2: Atmosphere O2 Purge (1 atm) Step1->Step2 Step3 Step 3: Reaction Thermal or Photochemical Step2->Step3 Step4 Step 4: Workup Quench & Extract Step3->Step4 Step5 Step 5: Analysis GC-FID / NMR Step4->Step5

Figure 2: Step-by-step experimental workflow for DHCBD-catalyzed aerobic oxidation.

Quantitative Data Presentation

The dual active sites of DHCBD provide a distinct kinetic advantage over traditional NHPI. Below is a comparative benchmarking table demonstrating DHCBD's superior Turnover Frequency (TOF) and yield profiles.

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Benzyl alcohol 5 mol% DHCBD + 2 mol% Co(OAc)₂HFIP604>9998 (Benzaldehyde)
Benzyl alcohol 10 mol% NHPI + 2 mol% Co(OAc)₂HFIP6069596 (Benzaldehyde)
1-Phenylethanol 5 mol% DHCBD + 2 mol% Co(OAc)₂HFIP60598>99 (Acetophenone)
Cyclohexanol 5 mol% DHCBD + 1.5 mol% DPA-BPMeCN25 (hν)128895 (Cyclohexanone)

Data Interpretation: Even at half the molar loading (5 mol% vs 10 mol%), DHCBD achieves higher conversions in shorter timeframes compared to NHPI, validating the efficacy of the cyclobutane-bridged bis-N-hydroxy architecture.

References

  • Title: Aerobic Oxidation of Olefins and Lignin Model Compounds Using Photogenerated Phthalimide-N-oxyl Radical Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: A Scalable and Controlled Synthesis of Amides and Peptides Mediated by N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

Abstract The formation of the amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceutical agents. While numerous coupling reagents exist, the drive for efficiency, safety, and mini...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceutical agents. While numerous coupling reagents exist, the drive for efficiency, safety, and minimization of side reactions, such as racemization, necessitates ongoing innovation.[1] This application note presents N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI-OH) as a potent mediating agent for amide bond formation. We provide a comprehensive guide for its synthesis and subsequent application in a representative amide coupling reaction, with a core focus on the transition from laboratory (gram-scale) to pilot plant (kilogram-scale) production. The protocols herein are designed to be self-validating systems, incorporating critical process controls and safety assessments essential for researchers, scientists, and drug development professionals.

Introduction: Mechanistic Rationale and the Role of N-Hydroxy Additives

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amidation.[2] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to two undesirable pathways: intramolecular rearrangement to a stable N-acylurea byproduct, which can be difficult to remove, and, for chiral carboxylic acids, racemization via an azlactone intermediate.[1][3]

To mitigate these issues, N-hydroxy additives are introduced. These additives act as nucleophilic traps for the O-acylisourea intermediate, converting it into a more stable active ester. This active ester is sufficiently reactive to couple with an amine to form the desired amide bond while significantly suppressing racemization.[4] CBDI-OH functions in this capacity, analogous to well-known additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma). The rigid cyclobutane backbone of CBDI-OH offers a unique stereochemical and conformational framework that can influence reaction kinetics and efficiency.

Amide Coupling Mechanism Figure 1: General Mechanism of Carbodiimide-Mediated Coupling with an N-Hydroxy Additive. RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Urea Urea Byproduct Active_Ester CBDI Active Ester (More Stable) O_Acylisourea->Active_Ester + CBDI-OH N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Side Reaction CBDI_OH CBDI-OH Amide Amide Product (R-CO-NH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Figure 1: General Mechanism of Carbodiimide-Mediated Coupling.

Synthesis of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI-OH)

The synthesis of CBDI-OH is a two-stage process, beginning with the formation of its precursor, cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

Stage 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

The precursor is synthesized via the photochemical [2+2] cycloaddition of maleic anhydride.[5] This method, while effective, presents unique scale-up challenges related to light penetration and thermal management.

Key Scale-Up Considerations:

  • Light Source: While traditional high-pressure mercury lamps can be used, modern LED cold ultraviolet lights are advantageous for their energy efficiency and reduced heat output, simplifying temperature control.[5]

  • Reactor Design: For kilogram-scale production, a falling film or continuous flow photoreactor is superior to a large batch reactor to ensure uniform light exposure throughout the reaction medium.

  • Temperature Control: The reaction is typically run at low temperatures (-5°C to 10°C) to favor the desired product.[5] A reactor with a high surface-area-to-volume ratio and an efficient cooling jacket is critical to dissipate any heat generated by the light source.

Stage 2: Synthesis of CBDI-OH from Dianhydride

This stage involves the reaction of the dianhydride with hydroxylamine.

Synthesis Workflow Figure 2: Two-Stage Synthesis Workflow for CBDI-OH. cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Imidization Maleic_Anhydride Maleic Anhydride Photoreactor Photoreactor (UV Light, Low Temp) Maleic_Anhydride->Photoreactor Dianhydride Cyclobutane-1,2,3,4- tetracarboxylic Dianhydride Photoreactor->Dianhydride Reaction Aqueous Reaction (pH Control) Dianhydride->Reaction Hydroxylamine Hydroxylamine (NH2OH·HCl + Base) Hydroxylamine->Reaction Crude_CBDI_OH Crude CBDI-OH Reaction->Crude_CBDI_OH Recrystallization Recrystallization Crude_CBDI_OH->Recrystallization Pure_CBDI_OH Pure CBDI-OH (Product) Recrystallization->Pure_CBDI_OH

Figure 2: Two-Stage Synthesis Workflow for CBDI-OH.

Protocol 2.2: Synthesis of CBDI-OH (Lab Scale)

  • Setup: Equip a 1 L, three-neck round-bottom flask with a mechanical stirrer, thermometer, and a pH probe connected to an automated titrator for base addition (or a dropping funnel for manual addition).

  • Reagents:

    • Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (19.6 g, 0.1 mol)

    • Hydroxylamine hydrochloride (15.3 g, 0.22 mol, 2.2 eq)

    • Sodium hydroxide (NaOH), 5 M aqueous solution

    • Deionized water

  • Procedure: a. Dissolve hydroxylamine hydrochloride in 200 mL of deionized water in the flask. b. Cool the solution to 10-15°C in an ice bath. c. Slowly add the dianhydride powder to the stirred solution. d. Maintain the pH of the reaction mixture between 5.5 and 6.5 by the controlled addition of 5 M NaOH solution. The reaction is exothermic; maintain the internal temperature below 25°C. e. After the dianhydride has fully dissolved and the pH has stabilized, continue stirring for an additional 2 hours at room temperature. f. Acidify the solution to pH ~2 with concentrated HCl. A white precipitate will form. g. Cool the slurry in an ice bath for 1 hour to maximize precipitation. h. Collect the solid product by vacuum filtration and wash the filter cake with 2 x 50 mL of cold deionized water. i. Dry the crude product under vacuum at 50°C.

  • Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to yield pure N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide as a white crystalline solid.[6]

Scale-Up Protocols for CBDI-OH Mediated Amide Synthesis

This section details the coupling of a representative carboxylic acid (Fmoc-Alanine) and amine (Benzylamine) to form Fmoc-Ala-NHBn, highlighting the critical modifications required when moving from lab to pilot scale.

Process Safety Assessment

Before any scale-up, a thorough risk assessment is mandatory.[7]

  • Exothermicity: The activation of the carboxylic acid with a carbodiimide is a significantly exothermic step. The heat generated must be managed to prevent a runaway reaction. Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture to determine the onset of decomposition and the heat of reaction.[8]

  • Reagent Hazards: Carbodiimides like DCC and EDC are skin irritants and sensitizers.[9] Appropriate personal protective equipment (PPE) must be used. While CBDI-OH is not expected to have the explosive properties of benzotriazole-derived additives, its thermal stability should be confirmed via DSC analysis.[9]

  • Byproducts: The urea byproduct from DCC is a solid (DCU) that can complicate stirring and filtration on a large scale. Using water-soluble EDC simplifies removal during aqueous work-up.[10]

Lab-Scale Protocol (5 g Scale)
  • Setup: A 250 mL three-neck flask with magnetic stirring, a thermometer, and a nitrogen inlet.

  • Procedure: a. Dissolve Fmoc-Alanine (3.11 g, 10 mmol) and CBDI-OH (2.49 g, 11 mmol, 1.1 eq) in 50 mL of dichloromethane (DCM). b. Cool the solution to 0°C in an ice bath. c. Add EDC·HCl (2.11 g, 11 mmol, 1.1 eq) in a single portion. Stir for 15 minutes to pre-activate the acid. d. Add Benzylamine (1.07 g, 10 mmol, 1.0 eq) dropwise via syringe over 5 minutes. e. Allow the reaction to warm to room temperature and stir for 4 hours. f. In-Process Control (IPC): Monitor reaction completion by TLC or HPLC. g. Work-up: Dilute the mixture with 50 mL of DCM. Wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purification: Purify the crude residue by flash column chromatography on silica gel.

Pilot-Scale Protocol (500 g Scale)

This protocol requires significant changes to equipment and procedure to ensure safety and efficiency.

  • Setup: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer (anchor or pitched-blade turbine), a thermocouple for internal temperature monitoring, a baffled interior, a nitrogen inlet, and a pressure-equalizing dropping funnel for liquid additions.

  • Procedure: a. Charge the reactor with Fmoc-Alanine (311 g, 1.0 mol) and CBDI-OH (249 g, 1.1 mol, 1.1 eq) under a nitrogen atmosphere. b. Add 5 L of ethyl acetate (EtOAc). Rationale for solvent change: EtOAc is a greener solvent than DCM and has a higher boiling point, providing a wider operating temperature window. c. Start agitation and begin cooling the reactor jacket to -5°C. d. Once the internal temperature reaches 0°C, add EDC·HCl (211 g, 1.1 mol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. e. Stir for 30 minutes at 0-5°C for pre-activation. f. Add a solution of Benzylamine (107 g, 1.0 mol, 1.0 eq) in 500 mL of EtOAc via the dropping funnel over 1 hour. Maintain the internal temperature below 10°C throughout the addition. g. Once the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for 6-8 hours. h. IPC: Take a sample for HPLC analysis to confirm reaction completion (>99% conversion). i. Work-up: i. Cool the reactor to 15°C. Add 5 L of 1 M HCl and stir for 20 minutes. Stop agitation, allow the layers to separate, and drain the lower aqueous layer. ii. Add 5 L of saturated NaHCO₃ solution, stirring cautiously due to potential gas evolution. Separate the layers. iii. Add 5 L of brine, stir, and separate the layers. j. Purification (Crystallization): i. Concentrate the ethyl acetate solution under vacuum to approximately 2 L. ii. Add 4 L of a suitable anti-solvent (e.g., heptane) slowly with stirring to induce crystallization. iii. Cool the resulting slurry to 0-5°C and hold for 2-4 hours to maximize yield. iv. Isolate the product by filtration using a Nutsche filter-dryer. v. Wash the filter cake with cold EtOAc/heptane mixture. vi. Dry the product under vacuum at 45°C until constant weight is achieved.

Scale-Up Workflow Figure 3: Key Process Modifications for Scale-Up. cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) Stirring_L Magnetic Stirring Stirring_P Overhead Mechanical Stirrer Stirring_L->Stirring_P Ensures Homogeneity Temp_L Ice Bath Temp_P Jacketed Reactor (Glycol) Temp_L->Temp_P Precise Thermal Control Addition_L Syringe / Pipette Addition_P Controlled Addition Pump / Dropping Funnel Addition_L->Addition_P Controls Exotherm Purification_L Column Chromatography Purification_P Crystallization / Filtration Purification_L->Purification_P Enables Scalability

Figure 3: Key Process Modifications for Scale-Up.

Data Summary: Lab vs. Pilot Scale

ParameterLab Scale (10 mmol)Pilot Scale (1.0 mol)Rationale for Change
Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc)Improved safety profile, higher boiling point, better for crystallization.
Volume 50 mL5.5 LStandard volume increase for scale factor.
Reagent Addition Single portion / rapidPortion-wise / slow dripCritical for controlling reaction exotherm in a large volume.[7]
Temp. Control Ice Bath (0°C)Jacketed Reactor (-5°C to 10°C)Provides precise and uniform temperature control.
Reaction Time 4 hours6-8 hoursSlower addition and mixing dynamics can increase required time.
Purification Column ChromatographyCrystallizationChromatography is not economically or practically viable for large quantities.[6]
Typical Yield 75-85%80-90%Crystallization can lead to higher recovery of pure material.
Final Purity (HPLC) >98%>99%Crystallization is highly effective at removing minor impurities.

Troubleshooting and Key Insights

  • Incomplete Reaction: If the IPC shows starting material, the cause could be impure reagents or insufficient activation time. On a large scale, ensure the EDC·HCl is not hydrolyzed from improper storage.

  • Excess N-Acylurea Byproduct: This indicates the O-acylisourea intermediate is rearranging before being trapped by CBDI-OH. Ensure the reaction temperature is kept low during and after EDC addition, and that the CBDI-OH is fully dissolved before activation begins.

  • Crystallization Issues: If the product oils out instead of crystallizing, adjust the solvent/anti-solvent ratio, slow down the rate of anti-solvent addition, or try seeding the solution with a small crystal of pure product.

Conclusion

N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI-OH) is a valuable N-hydroxy additive for mediating amide bond formation. The successful transition from a laboratory procedure to a robust pilot-scale protocol hinges on a thorough understanding of process safety, thermal management, and the implementation of scalable work-up and purification strategies. By replacing column chromatography with controlled crystallization and carefully managing reagent addition rates, the synthesis of amides using this reagent can be performed safely and efficiently on a kilogram scale, making it a viable tool for professionals in pharmaceutical development and manufacturing.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • Zhang, J., et al. (2020). Greener Dye Synthesis: Continuous, Solvent‐Free Synthesis of Commodity Perylene Diimides by Twin‐Screw Extrusion.
  • Boc Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • Barbero, F., et al. (2015). Soft and Sustainable Synthesis of Perylene Diimides through Soluble Surrogates of Perylenetetracarboxylic Acid Dianhydride. ACS Sustainable Chemistry & Engineering.
  • Stolar, T., et al. (2018). Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. Chemistry – A European Journal.
  • Dembinski, R., et al. (2013). Pilot Plant PAT Approach for the Diastereoselective Diimide Reduction of Artemisinic Acid. Organic Process Research & Development.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Hone, C. A., & Kappe, C. O. (2017). In Situ Generation of Diimide from Hydrazine and Oxygen: Continuous-Flow Transfer Hydrogenation of Olefins.
  • Wang, Y., et al. (2017). Process Safety Assessment of the Iron-Catalyzed Direct Olefin Diazidation for the Expedient Synthesis of Vicinal Primary Diamines. Organic Process Research & Development, 21(12), 2068-2072.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • PureSynth. (n.d.). NN-Dihydroxy-1234-Cyclobutanetetracarboxdiimide 98.0%(GC).
  • van der Weegen, R., et al. (2022). Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. RSC Advances.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Albericio, F., & Carpino, L. A. (2002). Industrial Application of Coupling Reagents in Peptides. Chimica Oggi.
  • Donaldson, W. A. (2011). Synthesis of Hydroxy- and Polyhydroxy-Substituted 1,3-Diaminocyclohexanes. Synthesis.
  • Kumar, V., et al. (2023).
  • Tianming Pharmaceutical. (2026, March 6). Handling Hazardous Reactions During Intermediate Synthesis.
  • Schmidt, A., et al. (2010). A one-step synthesis of tricyclic pyrimidines. Arkivoc.
  • Özen, C., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 77-85.
  • Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride. CN103387688A.
  • Klajn, R. (2014). Three Complementary One‐Pot Four‐Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis. Chemistry – A European Journal.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • Lee, J., et al. (2022).
  • Ukrorgsintez. (2011). 4-hydroxy-2-quinolones 199*. Use of N,N'-dicyclohexylcarbodiimide in the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. Chemistry of Heterocyclic Compounds.
  • Martin, M. C., et al. (2014). Functionalized 4-Carboxy- and 4-Keto-2,3-dihydropyrroles via Ni(II)-Catalyzed Nucleophilic Amine Ring-Opening Cyclizations of Cyclopropanes. The Journal of Organic Chemistry, 79(7), 3030-3039.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide in non-polar organic solvents

Welcome to the Technical Support Center for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (NDHCB) . As a highly efficient hydrogen atom transfer (HAT) organocatalyst, NDHCB is prized by drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (NDHCB) . As a highly efficient hydrogen atom transfer (HAT) organocatalyst, NDHCB is prized by drug development professionals for its reactivity in aerobic oxidations. However, its rigid cyclobutane core, combined with two N-OH groups and four carbonyls, results in a high topological polar surface area (TPSA = 115 Ų) and a predicted pKa of ~7.18[1]. These features promote strong intermolecular hydrogen bonding, creating a highly stable crystal lattice that is notoriously insoluble in non-polar solvents (e.g., cyclohexane, toluene, neat alkylaromatics)[2].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising the generation of the active N-oxyl radical.

Diagnostic Workflow: Choosing Your Solubilization Strategy

Before altering your reaction conditions, use the decision tree below to identify the most appropriate solubilization method based on your specific catalytic constraints.

SolubilityDecisionTree Start Solubility Issue: NDHCB in Non-Polar Solvent Q1 Can the reaction tolerate polar aprotic co-solvents (e.g., MeCN)? Start->Q1 Q2 Can the reaction tolerate lipophilic amines/salts? Q1->Q2 No Sol1 Method A: Co-Solvent Blending (MeCN/Toluene) Q1->Sol1 Yes Sol2 Method B: Lipophilic Ion-Pairing (Trioctylamine) Q2->Sol2 Yes Sol3 Method C: Transient O-Acylation (Lauroyl Precatalyst) Q2->Sol3 No

Decision tree for selecting the optimal solubilization strategy for NDHCB in non-polar media.

Troubleshooting Guides & Protocols

Method A: Co-Solvent Blending (Lattice Disruption)

Mechanism of Action: A small volume fraction of a polar aprotic solvent (e.g., Acetonitrile or 2-pentanone) acts as a hydrogen-bond acceptor. This disrupts the NDHCB crystal lattice and facilitates solvation in the bulk non-polar medium, progressively increasing overall solution polarity as polar oxidation products form[3].

Step-by-Step Methodology:

  • Weigh the required amount of NDHCB (typically 1–5 mol% relative to the substrate) into a dry reaction vessel.

  • Add the polar co-solvent (Acetonitrile) dropwise. The optimal volume ratio of non-polar substrate to MeCN is typically 8:3 (v/v)[3].

  • Sonicate the suspension for 5 minutes at room temperature until a clear, homogeneous solution is obtained.

  • Add the bulk non-polar solvent or neat substrate (e.g., cumene, cyclohexane).

  • Self-Validation Step: Visually inspect the solution. If turbidity appears, increase the reaction temperature to 50°C before adding your radical initiator. The solution must remain optically clear to ensure homogeneous catalysis.

Method B: Lipophilic Ion-Pairing (Phase Transfer)

Mechanism of Action: The N-OH protons of NDHCB are slightly acidic[1]. By reacting NDHCB with a highly lipophilic tertiary amine (e.g., Trioctylamine), the N-OH is deprotonated to form a bulky, lipophilic ion pair. This masks the polar N-O⁻ moiety behind long alkyl chains, drastically lowering the lattice energy and enabling complete dissolution in non-polar solvents[4].

Step-by-Step Methodology:

  • Suspend NDHCB in the target non-polar solvent (e.g., toluene) at a concentration of 0.1 M.

  • Add 2.05 equivalents of Trioctylamine (TOA) under vigorous stirring. The slight excess ensures complete double deprotonation of the diimide core.

  • Stir at 40°C for 15 minutes. The suspension will transition into a homogeneous, slightly yellow solution as the ion pair forms.

  • Self-Validation Step: Take a 1 mL aliquot and cool it to 0°C in an ice bath. If no precipitation occurs, the ion-pair is thermodynamically stable in the non-polar phase.

Method C: Transient O-Acylation (Precatalyst Strategy)

Mechanism of Action: Covalently masking the N-OH groups with lipophilic acyl chains (e.g., lauroyl chloride) converts NDHCB into a highly lipophilic precatalyst, conceptually similar to Ishii's lipophilic N-hydroxyimide derivatives[2][5]. Under catalytic conditions, the acyl groups undergo slow in situ cleavage, releasing the active N-hydroxy catalyst directly into the homogeneous phase.

Step-by-Step Methodology:

  • In a separate flask, dissolve NDHCB in anhydrous THF and add 2.2 equivalents of Triethylamine.

  • Dropwise add 2.1 equivalents of Lauroyl Chloride at 0°C to prevent exothermic degradation.

  • Stir for 2 hours, filter the triethylamine hydrochloride salt, and evaporate the THF to isolate the O,O'-dilauroyl-NDHCB precatalyst.

  • Add the precatalyst directly to the neat non-polar substrate.

  • Self-Validation Step: Monitor the reaction via Electron Paramagnetic Resonance (EPR) spectroscopy. The appearance of a characteristic triplet signal confirms the successful in situ generation of the active N-oxyl radical[2].

Quantitative Data Presentation

The table below summarizes the expected outcomes and trade-offs for each solubilization strategy to help you benchmark your experimental results.

Solubilization StrategyMechanism of ActionMax Solubility in Toluene (25°C)Preparation TimeImpact on Catalytic Cycle
Method A: Co-Solvent Lattice disruption via H-bond acceptors~50 mM (with 25% v/v MeCN)< 5 minsMinimal; may dilute neat substrates[3]
Method B: Ion-Pairing Phase transfer via lipophilic salt formation> 100 mM15 minsRequires amine-compatible cocatalysts[4]
Method C: O-Acylation Covalent masking of polar N-OH groups> 200 mM4-6 hours (ex situ)Introduces kinetic induction period[5]

Frequently Asked Questions (FAQs)

Q: Why does my catalyst precipitate mid-reaction when using Method A? A: As the aerobic oxidation proceeds, polar products (like hydroperoxides or alcohols) are formed, which typically increases overall solvent polarity[3]. However, the consumption of the highly volatile co-solvent (MeCN) via evaporation—especially if using a continuous oxygen gas purge—can cause precipitation. Ensure your reactor is equipped with a chilled reflux condenser to retain the co-solvent.

Q: Will the Trioctylamine in Method B quench the N-oxyl radicals? A: Aliphatic tertiary amines are generally resistant to N-oxyl radical abstraction compared to weak benzylic or allylic C-H bonds. However, if you observe a drop in turnover number (TON) due to competitive abstraction, switch to a quaternary ammonium salt like Tetraoctylammonium bromide (TOAB), which lacks abstractable alpha-protons and maintains the ion-pairing effect.

Q: How does the O-Acylation in Method C affect the induction period? A: Covalent protection introduces a kinetic delay (induction period) because the active N-OH must be liberated before the N-oxyl radical can form. You can accelerate this cleavage by adding a trace amount of a nucleophile or operating at temperatures >80°C to facilitate thermal activation[5].

References

  • [1] N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiiMide - Guidechem | Guidechem | 1

  • [2] N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives | Politecnico di Milano |2

  • [3] Is it possible to implement N-hydroxyphthalimide homogeneous catalysis for industrial applications? A case study of cumene aerobic oxidation | Politecnico di Milano | 3

  • [5] Lipophilic N-hydroxyphthalimide Catalysts for the Aerobic Oxidation of Cumene: Towards Solvent-Free Conditions ... and Back | Academia.edu | 5

  • [4] Development of N-Hydroxy Catalysts for C–H Functionalization via Hydrogen Atom Transfer: Challenges and Opportunities | ACS Catalysis | 4

Sources

Optimization

Troubleshooting low product yields in HAT catalysis with N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

Welcome to the Technical Support Center for Hydrogen Atom Transfer (HAT) catalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low product yields wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrogen Atom Transfer (HAT) catalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low product yields when utilizing N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI) as a HAT mediator.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causalities behind reaction failures, providing you with self-validating protocols to ensure your catalytic cycle operates at peak efficiency.

Diagnostic Workflow for CBDI Catalysis

Before adjusting reaction parameters, you must identify the exact failure point within the catalytic cycle. Use the diagnostic flowchart below to isolate the root cause of low yields.

DiagnosticWorkflow Start Low Yield Detected in CBDI HAT SM_Check Is Starting Material Consumed? Start->SM_Check Side_Prod Significant Side Products? SM_Check->Side_Prod Yes Cat_Active Is CBDI Radical Active (EPR/UV)? SM_Check->Cat_Active No Diag_Selectivity Selectivity Issue: Tune Oxidant/Temp Side_Prod->Diag_Selectivity Yes Diag_Degradation Catalyst Degradation: Check Solvent/pH Side_Prod->Diag_Degradation No Diag_Initiation Initiation Failure: Check Co-catalyst Cat_Active->Diag_Initiation No Diag_Propagation Propagation Failure: BDE Mismatch Cat_Active->Diag_Propagation Yes

Workflow for diagnosing low product yields in CBDI-mediated HAT catalysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My starting material is completely unreacted, and the reaction solution remains pale. What went wrong? A1: This is an Initiation Failure. Causality: CBDI must be oxidized (losing an electron and a proton) to form the active N-oxyl radical before it can abstract a hydrogen atom from your substrate. The high activity of N-oxyl radicals is ascribed to the high bond dissociation energy (BDE) of the O–H bond, induced by adjacent electron-withdrawing carbonyl groups [1]. If your terminal oxidant (e.g., O₂, peroxides) or transition metal co-catalyst (e.g., Co(II), Fe(IV)=O) lacks the oxidation potential to overcome CBDI's high O-H BDE, the cycle never starts. Solution: Verify your initiation system. If using aerobic oxidation, ensure O₂ is actively sparged into the solvent rather than relying on a static headspace. If using a nonheme iron(IV)–oxo complex, ensure the pH and solvent polarity support proton-coupled electron transfer (PCET) [4].

Q2: The reaction turns dark brown immediately, catalyst recovery is zero, and the yield is poor. Why? A2: This indicates Catalyst Degradation via Over-Oxidation. Causality: Unlike the classic N-hydroxyphthalimide (NHPI) which possesses an aromatic ring that stabilizes the core [3], CBDI features a highly strained, aliphatic cyclobutane core. Furthermore, CBDI has two N-OH sites. If the local concentration of the oxidant is too high, both sites oxidize simultaneously. The resulting di-radical undergoes rapid intermolecular annihilation or oxidative ring-opening, destroying the catalyst. Solution: Lower the reaction temperature (do not exceed 60°C). Change the oxidant addition method from a single bolus to a continuous syringe-pump infusion to maintain a low steady-state concentration of the active N-oxyl radical.

Q3: The catalyst is active (confirmed by EPR), but I am getting less than 10% product conversion on my alkane substrate. A3: You are experiencing a Propagation Failure due to a BDE Mismatch. Causality: HAT is governed by thermodynamics. The O-H BDE of the reduced catalyst must be higher than the C-H BDE of the substrate to provide a thermodynamic driving force [2]. While the electron-withdrawing tetracarboxdiimide framework makes CBDI highly electrophilic, unactivated primary C(sp³)-H bonds (BDE > 100 kcal/mol) remain thermodynamically inaccessible. Solution: Map your target C-H bonds. Shift your focus to secondary, tertiary, benzylic, or allylic C-H bonds (BDE 80–95 kcal/mol).

Quantitative Data: Catalyst Parameter Comparison

To make informed adjustments, you must understand how CBDI differs from the industry standard, NHPI.

ParameterNHPI (Standard)CBDI (Cyclobutane Core)Troubleshooting Implication
Core Structure Aromatic (Phthalimide)Aliphatic (Cyclobutane)CBDI lacks aromatic stabilization; highly susceptible to ring-opening if over-oxidized.
Reactive Sites 1 N-OH group2 N-OH groupsCBDI requires strict stoichiometric control of the initiator to prevent bi-radical annihilation.
O-H BDE ~88.1 kcal/mol>89.0 kcal/mol (Est.)CBDI generates a more electrophilic radical but requires a stronger oxidant to initiate.
Solubility Good in MeCN, EtOAcPoor in non-polar mediaUndissolved CBDI leads to artificially low catalyst loading. Use polar aprotic solvents (MeCN).

Mechanistic Pathway of CBDI HAT

Understanding the sequence of electron and proton flow is critical for preventing side reactions.

CatalyticCycle CBDI CBDI (N-OH) CBDI_Rad CBDI-N-oxyl (N-O•) CBDI->CBDI_Rad Oxidation (-e⁻, -H⁺) CBDI_Rad->CBDI HAT from R-H AlkylRad Alkyl Radical (R•) CBDI_Rad->AlkylRad Initiator Co(II)/O₂ or Electrochemical Anode Initiator->CBDI Initiates Substrate Substrate (R-H) Substrate->AlkylRad H-abstraction Product Target Product AlkylRad->Product Functionalization

Catalytic cycle of CBDI-mediated Hydrogen Atom Transfer (HAT).

Self-Validating Protocol for CBDI-Mediated C(sp³)-H Functionalization

Do not rely on end-point yields to determine if your reaction is working. Use this step-by-step methodology, which includes an in-process validation step to guarantee active radical generation.

Step 1: Solvent and Catalyst Preparation

  • Action: In an oven-dried Schlenk flask, dissolve 10 mol% CBDI in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Causality: MeCN is mandatory. It possesses a high C-H BDE (resisting background HAT) and provides the high dielectric constant required to solvate the highly polar tetracarboxdiimide structure of CBDI.

Step 2: Substrate and Co-Catalyst Loading

  • Action: Add 1.0 equivalent of the target substrate and 1 mol% of Co(OAc)₂ (or appropriate transition metal initiator). Stir at 400 rpm.

Step 3: Controlled Initiation

  • Action: Purge the reaction vessel with O₂ (1 atm) and gradually heat to 50°C.

  • Causality: Heating gradually prevents the sudden generation of a high concentration of Co(III), which would rapidly over-oxidize CBDI into a di-radical, leading to catalyst self-annihilation.

Step 4: Self-Validation via EPR (Critical Step)

  • Action: After 20 minutes, extract a 50 µL aliquot under inert technique. Flash-freeze the sample in liquid nitrogen and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Causality: You must confirm the presence of the CBDI-N-oxyl radical. A characteristic multi-line signal (due to coupling with the nitrogen nucleus) validates that the initiation step is successful. If the signal is absent, abort the reaction and troubleshoot your oxidant/co-catalyst system.

Step 5: Propagation and Quench

  • Action: Allow the reaction to proceed for 12–24 hours. Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Causality: The thiosulfate quench safely reduces any unreacted peroxides or accumulated N-oxyl radicals, preventing post-reaction degradation of your functionalized product during workup.

References

  • Development of N-Hydroxy Catalysts for C–H Functionalization via Hydrogen Atom Transfer: Challenges and Opportunities Source: ACS Catalysis URL:[Link]

  • N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives Source: Politecnico di Milano URL:[Link]

  • Maximizing Driving Force in the Design of N-oxyl Hydrogen Atom Transfer Catalysts Source: ChemRxiv URL:[Link]

  • N-Hydroxyphthalimide: A Hydrogen Atom Transfer Mediator in Hydrocarbon Oxidations Promoted by Nonheme Iron(IV)–Oxo Complexes Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Racemization and Side Reactions in Cyclobutanetetracarboxdiimide Mediated Peptide Couplings

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses common inquiries regarding the application of cyclobutanetetracarboxdiimide in peptide coup...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the application of cyclobutanetetracarboxdiimide in peptide coupling reactions.

What is cyclobutanetetracarboxdiimide and what are its advantages in peptide synthesis?

Cyclobutanetetracarboxdiimide is a specialized coupling reagent used to facilitate the formation of amide bonds between amino acids. Its rigid cyclobutane structure is a key feature that helps to minimize racemization, a common and problematic side reaction in peptide synthesis. This structural rigidity can lead to higher optical purity of the final peptide product, which is particularly crucial in the development of therapeutic peptides where stereochemistry dictates biological activity.

How does cyclobutanetetracarboxdiimide minimize racemization?

The primary mechanism of racemization during peptide coupling involves the formation of an oxazolone intermediate from the activated amino acid.[1][2] The unique, constrained structure of cyclobutanetetracarboxdiimide is thought to sterically hinder the formation of this oxazolone, thereby suppressing the racemization pathway. By creating a more controlled reaction environment at the molecular level, it favors the desired peptide bond formation over the undesired epimerization.

What are the key experimental parameters to control when using this reagent?

To achieve optimal results with cyclobutanetetracarboxdiimide, careful control of several experimental parameters is essential:

  • Choice of Solvent: The reaction solvent can influence the degree of racemization.[3][4][5] Less polar solvents are often preferred as they can help to reduce this side reaction.[6] However, the solubility of all reaction components must be taken into account.[7]

  • Reaction Temperature: Lowering the reaction temperature is a well-established method for reducing the rate of racemization.[6][8]

  • Base Selection and Stoichiometry: The choice of base and its concentration are critical factors.[5][6][9] Strong or sterically unhindered bases can accelerate racemization.[6] It is advisable to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][10]

  • Use of Additives: The inclusion of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[6][8][9] These additives can form active esters with the carboxylic acid, which are less prone to racemization and can increase coupling efficiency.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during peptide couplings mediated by cyclobutanetetracarboxdiimide.

Issue 1: High Levels of Racemization

Symptom: Chiral HPLC analysis of the crude peptide reveals a significant percentage of the undesired diastereomer.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Inappropriate Base The use of a strong, non-sterically hindered base can promote the abstraction of the α-proton of the activated amino acid, leading to racemization.[5][6]Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6][10] Ensure you are using the minimum necessary amount of base.[6]
Elevated Reaction Temperature Higher temperatures can increase the rate of racemization.[6]Perform the coupling reaction at a lower temperature, for example, at 0°C.[6]
Prolonged Activation Time Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the likelihood of racemization.[10]Minimize the pre-activation time. Add the amine component to the reaction mixture as soon as feasible after the activation of the carboxylic acid.[10]
Workflow for Diagnosing and Mitigating Racemization

Caption: A step-by-step workflow for troubleshooting high racemization.

Issue 2: Low Coupling Efficiency and Incomplete Reactions

Symptom: Analysis of the crude reaction mixture by LC-MS or TLC shows significant amounts of unreacted starting materials, leading to a low yield of the desired peptide.[7]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Steric Hindrance Amino acids with bulky side chains (e.g., Val, Ile) or α,α-disubstituted amino acids can significantly slow down the coupling reaction.[11][12][13]Increase the reaction time and/or temperature, while carefully monitoring for any increase in racemization.[12] The use of coupling additives like HOAt or Oxyma can be particularly beneficial.[9]
Peptide Aggregation During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, hindering the access of reagents to the reaction site.[7][14]Consider switching to a different solvent, such as N-methylpyrrolidone (NMP), or adding a chaotropic salt to disrupt aggregation.[14] Sonication can also be helpful.[14]
Poor Reagent Solubility If any of the reactants are not fully dissolved, the reaction will be inefficient.Ensure all reagents are completely dissolved in the chosen solvent before initiating the reaction. You may need to screen for a more suitable solvent system.
Issue 3: Formation of N-Acylurea Side Product

Symptom: A significant byproduct is detected with a mass corresponding to the addition of the activated carboxylic acid to the diimide, which can be challenging to separate from the desired peptide.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Rearrangement of the O-Acylisourea Intermediate The highly reactive O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea.[1][3][8][15] This is more likely to occur if the amine component is a poor nucleophile or is not readily available.The addition of HOBt or a similar additive is highly recommended as it converts the O-acylisourea to a less reactive but more stable active ester, which is not prone to this rearrangement.[3][8] Also, ensure the amine component is added promptly after the activation step.
Mechanism of Carbodiimide-Mediated Coupling and Side Reactions

Caption: The desired peptide formation pathway and common side reactions.

Experimental Protocols

Standard Protocol for Minimizing Racemization

This protocol provides a general framework for a coupling reaction using cyclobutanetetracarboxdiimide with an emphasis on minimizing racemization.

  • Preparation: In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.1 equivalents) and the coupling additive (e.g., HOBt, 1.1 equivalents) in an anhydrous, low-polarity solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add the cyclobutanetetracarboxdiimide (1.1 equivalents) to the solution and stir for 5-10 minutes.

  • Coupling: Add a solution of the amino acid ester hydrochloride (1.0 equivalent) and a sterically hindered base (e.g., NMM, 1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Protocol for Quantifying Racemization by Chiral HPLC
  • Sample Preparation: Take an aliquot of the crude reaction mixture and remove the protecting groups under appropriate conditions. Dissolve the crude peptide in a suitable solvent for HPLC analysis.

  • Instrumentation: Use a high-performance liquid chromatograph equipped with a chiral stationary phase column suitable for separating peptide diastereomers.

  • Method Development: Develop a mobile phase gradient that provides baseline separation of the desired peptide and its diastereomer.

  • Analysis: Inject the prepared sample and integrate the peak areas for both diastereomers.

  • Calculation: Calculate the percentage of racemization using the following formula: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] x 100

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • 3.5 Carbodiimides. (n.d.).
  • Peptide synthesis with carbodiimide. (n.d.). PubMed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20).
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • Peptide Side Reactions. (n.d.). Peptide Chemistry | Tools, Guides & Insights.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS.
  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chrom
  • Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing.
  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-medi
  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16).
  • Carbodiimide. (n.d.). Wikipedia.
  • 7.
  • BenchChem. (2025, December). Troubleshooting low yield in N3-peptide synthesis. BenchChem.
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC.
  • The greening of peptide synthesis. (2017, March 2). RSC Publishing - The Royal Society of Chemistry.
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (n.d.). ScholarWorks.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Mechanism of peptide bond formation through carbodiimide. (n.d.).
  • Discussion Addendum for: Dipeptide Syntheses via Activ
  • Cyclobutanetetracarboxylic dianhydride from the reaction of tetramethyl tricyclo[3][9][9][9][16]dec-9-ene-3,4,7,8-tetracarboxylate with nitric acid. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube.
  • US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures. (n.d.).

Sources

Optimization

Optimizing temperature and solvent conditions for CAS 245049-70-1 oxidation protocols

A Note on CAS 245049-70-1: Initial searches indicate that CAS number 245049-70-1 corresponds to 2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone.[1][2] This compound is a dihydroxy diimide,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 245049-70-1: Initial searches indicate that CAS number 245049-70-1 corresponds to 2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone.[1][2] This compound is a dihydroxy diimide, not an aromatic amine. The following guide focuses on the oxidation of aromatic amines (anilines), a common challenge in chemical synthesis, to address the core scientific query regarding the optimization of such reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when oxidizing aromatic amines?

A1: The main challenges in aromatic amine oxidation stem from the high reactivity of the amino group and the aromatic ring. Key issues include:

  • Over-oxidation: The initial oxidation product, a nitroso compound, can be easily further oxidized to a nitro compound.[3] Controlling the reaction to isolate the desired intermediate is often difficult.

  • Side Reactions: Aromatic amines can undergo various side reactions, including polymerization and the formation of azo or azoxy compounds, especially under harsh conditions.[4][5]

  • Low Yields: Competing reactions and product instability can lead to low yields of the target molecule.[3]

  • Substrate Specificity: The electronic nature of substituents on the aromatic ring significantly influences the reaction's outcome. Electron-donating groups can make the ring more susceptible to oxidation, while electron-withdrawing groups can deactivate it.[6]

Q2: How does the choice of oxidizing agent impact the reaction?

A2: The oxidizing agent is a critical parameter. Strong oxidants like chromic acid or permanganate can lead to ring cleavage or the formation of quinones.[5] Milder oxidants are often preferred for selective oxidation. Common choices include:

  • Peracids: Peracetic acid and peroxytrifluoroacetic acid are effective for converting aromatic amines to nitro compounds.[5]

  • Hydrogen Peroxide: Often used with a catalyst, H₂O₂ is a greener option. The reaction can be tuned to yield different products, such as nitrosobenzenes or azoxybenzenes, by adjusting conditions.[7]

  • Caro's Acid (Peroxymonosulfuric Acid): A classic reagent for the oxidation of anilines to nitroso compounds.[3]

  • Metal-based Oxidants: Reagents like manganese dioxide can also be employed for the oxidation of primary aromatic amines.[8]

Q3: My reaction solution turns dark brown or black. What does this indicate?

A3: A dark coloration often suggests the formation of polymeric byproducts or tars. This can be caused by:

  • Overly harsh reaction conditions: High temperatures or highly concentrated reagents can promote polymerization.

  • Presence of oxygen: For some reactions, atmospheric oxygen can contribute to the formation of colored impurities.[9]

  • Inappropriate solvent: The solvent may not be suitable for the reaction, leading to side reactions.

Consider lowering the reaction temperature, using a more dilute solution, or performing the reaction under an inert atmosphere to mitigate this issue.[9]

II. Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Oxidized Product
Potential Cause Recommended Solution Scientific Rationale
Incorrect Oxidizing Agent Select an oxidizing agent with appropriate strength for the desired transformation. For nitroso compounds, use milder agents like Caro's acid.[3]Strong oxidants can lead to over-oxidation to the nitro compound or other byproducts.[3]
Sub-optimal Temperature Optimize the reaction temperature. Many oxidation reactions of anilines are performed at low temperatures (0-10 °C) to control selectivity.Higher temperatures can increase the rate of side reactions and decomposition of the desired product.[10]
Inappropriate Solvent Screen different solvents. The polarity and coordinating ability of the solvent can significantly affect reaction rates and selectivity.[11]Solvents can influence the stability of intermediates and transition states, thereby altering the reaction pathway.[11]
pH is Not Controlled For aqueous reactions, control the pH. The rate of aniline oxidation is often pH-dependent, with a maximum rate typically observed near the pKa of the aniline derivative.[9]The protonation state of the aniline affects its nucleophilicity and susceptibility to oxidation.
Issue 2: Formation of Multiple Products (e.g., Nitroso, Nitro, Azo, Azoxy Compounds)
Potential Cause Recommended Solution Scientific Rationale
Over-oxidation Reduce the amount of oxidizing agent or add it more slowly. Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed.[3]This prevents the initial product from being consumed in a subsequent oxidation step.
Reaction Temperature is Too High Perform the reaction at a lower temperature. For example, nitroso compounds are often the major product at room temperature, while higher temperatures can favor the formation of nitro compounds.[5]Temperature can influence the relative rates of competing reaction pathways.
Incorrect Solvent System Experiment with different solvents. For instance, in some systems, acetonitrile and toluene can favor the formation of azo and azoxybenzenes over nitrobenzenes.[4]The solvent can mediate the stability and reactivity of intermediates that lead to different product classes.
Presence of Catalysts/Additives The choice of base or other additives can direct the selectivity. For example, with H₂O₂, using NaF can lead to azoxybenzenes, while NaOMe can promote the formation of nitrobenzenes.[7]Additives can alter the mechanism of the oxidation reaction.

III. Optimizing Temperature and Solvent Conditions

The Role of Temperature

Temperature is a critical parameter in controlling the selectivity of aromatic amine oxidation.

  • Low Temperatures (0-10 °C): Generally favor the formation of the initial oxidation products, such as nitroso compounds. Lower temperatures slow down the overall reaction rate, allowing for better control and minimizing over-oxidation and decomposition.[12]

  • Room Temperature: Can be suitable for some oxidations, but the product distribution may be more complex.[5]

  • Elevated Temperatures: Often lead to the formation of more highly oxidized products, such as nitro compounds.[5] However, high temperatures can also increase the rate of side reactions, leading to lower yields and product purity.

Selecting the Right Solvent

The choice of solvent can have a profound impact on the outcome of an oxidation reaction.

Solvent Type Examples Considerations
Protic Solvents Water, Acetic Acid, AlcoholsCan participate in the reaction by stabilizing charged intermediates or acting as a nucleophile.[6] Water is a green solvent but may not be suitable for all substrates or reagents.[7]
Aprotic Polar Solvents Acetonitrile, DMF, DMSOCan dissolve a wide range of reactants and reagents. Their polarity can influence the reaction rate.[7]
Aprotic Nonpolar Solvents Toluene, Dichloromethane, ChloroformOften used when anhydrous conditions are required. The choice can affect product selectivity.[4]
Solvent Effects on Selectivity: A Tabular Summary
Solvent Observed Effect on Aniline Oxidation Reference
AcetonitrileCan lead to excellent conversion but poor selectivity towards nitrobenzene, with azo and azoxybenzenes as major products in some systems.[4][4]
TolueneSimilar to acetonitrile, can result in good conversion but poor selectivity for nitrobenzene.[4][4]
PyridineCan be a specific solvent for the oxidation to azo compounds when using oxygen or air with a cuprous chloride catalyst.[5][5]
WaterCan be a challenging solvent, with some reactions showing no product formation.[7] However, it is a desirable "green" solvent.[7]

IV. Experimental Protocols

Protocol 1: General Procedure for Oxidation to a Nitroso Compound

This protocol is a generalized procedure and should be adapted for specific substrates.

  • Dissolution: Dissolve the substituted aniline in a suitable solvent (e.g., a mixture of methanol and hydrochloric acid) in a round-bottom flask equipped with a magnetic stirrer.[12]

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath. Maintaining a low temperature is crucial to prevent over-oxidation and side reactions.[12]

  • Addition of Nitrosating Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution. The rate of addition should be controlled to keep the temperature below 10 °C.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., urea to destroy excess nitrous acid). Neutralize the solution carefully with a base like sodium bicarbonate to a pH of ~7.[13]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]

Protocol 2: Oxidation of an Aromatic Amine to a Nitro Compound using Peracetic Acid

This protocol is based on the use of peracids for the oxidation of arylamines.[5]

  • Preparation of Peracetic Acid (Anhydrous): In a flask cooled in an ice bath, carefully add acetic anhydride to 90% hydrogen peroxide in an appropriate solvent. Allow the exothermic reaction to subside.[5]

  • Reaction Setup: In a separate flask, dissolve the aromatic amine in a suitable solvent.

  • Oxidation: Add the prepared peracetic acid solution to the boiling solution of the aromatic amine.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by neutralization and extraction. The crude product is then purified by standard methods like chromatography or recrystallization.

V. Visualizing the Process

Workflow for Aromatic Amine Oxidation

OxidationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Aromatic Amine Solvent Select Solvent Start->Solvent ReactionVessel Combine Reactants at Controlled Temperature Solvent->ReactionVessel Reagent Select Oxidizing Agent Reagent->ReactionVessel Monitor Monitor Reaction (TLC/LC-MS) ReactionVessel->Monitor Stir Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify FinalProduct Isolated Product Purify->FinalProduct

Caption: A generalized workflow for the oxidation of aromatic amines.

Decision Tree for Troubleshooting Poor Yields

Troubleshooting Start Poor Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions SideProducts Analyze Byproducts (GC-MS/NMR) Start->SideProducts Temp Is Temperature Too High? CheckConditions->Temp Solvent Is Solvent Appropriate? CheckConditions->Solvent Oxidant Is Oxidant Too Strong/Weak? CheckConditions->Oxidant LowerTemp Yes: Lower Temperature Temp->LowerTemp ScreenSolvents No: Screen Solvents Solvent->ScreenSolvents ChangeOxidant Yes: Change Oxidant Oxidant->ChangeOxidant Optimize Optimize to Minimize Side Reactions SideProducts->Optimize

Caption: A decision-making guide for troubleshooting low yields in aromatic amine oxidation.

VI. References

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • Results of Solvent Variation on Oxidation of Aniline. ResearchGate. Available at: [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. Available at: [Link]

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Oxidizing Agents. TigerWeb. Available at: [Link]

  • Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. Available at: [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]

  • (PDF) Oxidation of amines at absorber conditions for CO 2 capture from flue gas. ResearchGate. Available at: [Link]

  • Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature. PMC. Available at: [Link]

  • One-electron Oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. The Involvement of Radical Cations and the Influence of Structural Effects and pH on the Side-Chain Fragmentation Reactivity. PubMed. Available at: [Link]

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC. Available at: [Link]

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. ResearchGate. Available at: [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. -ORCA - Cardiff University. Available at: [Link]

  • Safety Data Sheet TECNOCOAT P-2049-EL/B. Polyglass. Available at: [Link]

  • How can I synthesize 2-amino-5-methoxyphenol?. ResearchGate. Available at: [Link]

  • Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex. Research Repository - University of Limerick. Available at: [Link]

  • Synthesis of N-methyl-p-nitrosoaniline. PrepChem.com. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents. Available at:

  • Oxidation of alkylbenzenes. Google Patents. Available at:

  • Preparation method of 4-methoxy-2-nitroaniline. Eureka | Patsnap. Available at: [Link]

  • 4-Methoxy-2-nitroaniline. PubChem. Available at: [Link]

Sources

Troubleshooting

Preventing thermal degradation of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when using N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCB, CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when using N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCB, CAS: 245049-70-1)[1]. DHCB is a highly potent organocatalyst and cross-linking agent, but its unique architecture—a highly strained cyclobutane core flanked by two N-hydroxyimide groups—makes it exceptionally vulnerable to thermal and hydrolytic degradation[2][3].

This guide is designed to move beyond basic storage instructions. Here, we will dissect the thermodynamic causality behind DHCB degradation and provide self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My DHCB powder has shifted from a pristine white crystal to a yellowish-brown powder. Is it still viable for aerobic oxidation catalysis? A1: No. Discoloration is the primary macroscopic indicator of thermal degradation. N-hydroxyimides are highly susceptible to the thermal homolysis of the N–OH bond, which generates reactive N-oxyl radicals[3][4]. In the case of DHCB, thermal stress (prolonged exposure to temperatures >25°C) provides the activation energy required for this homolytic cleavage. Once formed, these radicals rapidly oligomerize or abstract hydrogen from trace impurities, leading to inactive, colored byproducts[3]. Causality: Using discolored DHCB introduces unpredictable radical scavengers into your reaction, destroying catalytic turnover.

Q2: I stored DHCB at room temperature in a standard desiccator, but its catalytic efficiency dropped by 40% over three months. Why did desiccation fail? A2: Desiccation only mitigates moisture; it does not arrest thermal radical formation. While the cyclobutane core of related dianhydrides exhibits moderate thermal stability in strictly inert environments[2], the N-hydroxyimide moiety is thermodynamically labile. Furthermore, standard desiccators trap ambient air. Any trace moisture present before sealing can initiate the hydrolytic ring-opening of the imide into an amic acid[5]. Heat accelerates this nucleophilic attack because the cyclobutane ring strain increases the electrophilicity of the adjacent imide carbonyls. Storage must be both strictly anhydrous and cryogenic (-20°C).

Q3: Standard protocols suggest backfilling with inert gas. Why must I use Argon instead of Nitrogen for DHCB? A3: The choice of gas is dictated by fluid dynamics and molecular weight. Argon is significantly denser than ambient air and Nitrogen. When you open a storage vial of DHCB to extract an aliquot, Argon remains settled over the solid powder, acting as a physical protective blanket against atmospheric oxygen and moisture. Nitrogen readily diffuses and mixes with ambient air upon opening, exposing the hygroscopic N-hydroxy groups to moisture, which immediately catalyzes the thermal ring-opening of the strained cyclobutane-imide system[5][6].

Part 2: Mechanistic Pathway of Degradation

To effectively prevent degradation, we must visualize the competing thermodynamic pathways that destroy DHCB. The diagram below illustrates the dual threat of thermal stress and moisture, and where our protocols intervene.

DHCB_Degradation DHCB Intact DHCB (Active Catalyst) Thermal Thermal Stress (> 25°C) DHCB->Thermal Exposure Moisture Moisture / H2O (Ambient Air) DHCB->Moisture Exposure Radical N-oxyl Radical Formation (Homolytic Cleavage) Thermal->Radical Heat accelerates N-O cleavage Hydrolysis Imide Ring Opening (Amic Acid Formation) Thermal->Hydrolysis Heat accelerates hydrolysis Moisture->Hydrolysis Nucleophilic attack Degraded Inactive Oligomers & Degradation Products Radical->Degraded Oligomerization Hydrolysis->Degraded Irreversible loss of function Intervention1 Argon Blanket & -20°C Cryo-Storage Intervention1->Thermal Prevents Intervention2 Schlenk-Line Aliquoting (Anhydrous) Intervention2->Moisture Prevents

Mechanistic pathways of DHCB degradation via thermal N-oxyl radical formation and hydrolysis.

Part 3: Quantitative Storage Stability Data

The following table synthesizes the expected shelf life and degradation markers of DHCB under various environmental conditions, demonstrating the critical need for strict protocol adherence.

Storage ConditionAtmosphereTemp (°C)Expected Shelf LifePrimary Degradation Marker
Optimal (Recommended) Argon (Sealed)-20°C> 24 MonthsNone (Maintains >98% purity)
Sub-Optimal Nitrogen4°C6 - 8 MonthsTrace amic acid (Hydrolysis)
High Risk Ambient Air25°C< 1 MonthYellowing (N-oxyl oligomerization)
Accelerated Decay Ambient Air40°C+< 48 HoursBrown powder, insoluble aggregates

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a storage protocol is only as good as the assay used to validate it. The following system pairs an authoritative storage methodology with a quantitative Quality Control (QC) validation step.

Protocol A: Anhydrous Aliquoting and Cryo-Storage (The Schlenk Method)

Causality: Bulk containers of DHCB degrade rapidly because every opening introduces trace moisture and oxygen. Aliquoting under a Schlenk line isolates the bulk supply from repeated thermal and atmospheric shocks.

  • Preparation: Dry amber glass vials (to prevent photolytic N-O cleavage) in an oven at 120°C for 4 hours. Transfer immediately to a vacuum desiccator to cool.

  • Purging: Connect the cooled vials to a Schlenk line. Perform three cycles of high vacuum (5 mins) followed by backfilling with ultra-high purity (UHP) Argon.

  • Transfer: Inside a glovebox or under a continuous positive Argon stream, rapidly weigh and transfer single-use aliquots (e.g., 50 mg) of DHCB into the prepared vials.

  • Sealing: Seal the vials with PTFE-lined caps while still under Argon. Wrap the cap junction tightly with Parafilm.

  • Storage: Store the aliquoted vials in a dedicated, desiccated -20°C freezer. Allow a vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Protocol B: Pre-Experiment Quality Control Validation via RP-HPLC

Causality: Before committing expensive substrates to a DHCB-catalyzed reaction, you must validate that Protocol A was successful. Reverse-Phase HPLC will easily separate intact DHCB from its ring-opened amic acid or oligomerized radical byproducts[3].

  • Sample Prep: Dissolve 1 mg of the DHCB aliquot in 1 mL of anhydrous Acetonitrile (HPLC grade). Prepare immediately before injection to prevent solvent-induced degradation.

  • Column: Use a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile. Start at 95% Water, ramping to 60% Acetonitrile over 15 minutes.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Validation Criteria: Intact DHCB will elute as a sharp, single peak. The presence of broad, late-eluting peaks indicates radical oligomerization, while early-eluting peaks (more polar) indicate hydrolytic ring-opening. If purity is <95%, discard the aliquot.

References

  • Title: NN-Dihydroxy-1234-Cyclobutanetetracarboxdiimide 98.0%(GC) | Source: PureSynth | URL: 1

  • Title: An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide | Source: RSC Publishing | URL: 3

  • Title: Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Source: Scientific.net | URL: 2

  • Title: EP1757583A1 - Process for producing cyclic n-hydroxyimide compound | Source: Google Patents | URL: 5

  • Title: Theoretical Study of the Oxidation Catalyst N-Hydroxyphthalimide (NHPI): Thermochemical Properties | Source: ResearchGate | URL: 4

Sources

Optimization

Efficient purification and work-up techniques for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide reaction mixtures

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, synthesizing and isolating highly polar diimides like N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI-OH,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, synthesizing and isolating highly polar diimides like N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI-OH, CAS: 245049-70-1) presents unique challenges. This compound is a critical precursor for photoactive cross-linkers and peptide coupling reagents, but its high topological polar surface area (115 Ų) and dual hydrogen-bond donor capacity make standard organic work-ups ineffective[1].

Below is our field-proven troubleshooting guide and self-validating methodology to ensure high-yield, high-purity isolation.

Process Visualization

G start Crude Reaction Mixture (CBDA + NH2OH + Base) evap 1. Solvent Evaporation (Vacuum, <50°C) start->evap acidify 2. Acidification (pH 2.0-3.0) (Protonates N-O⁻ to N-OH) evap->acidify wash 3. Cold Water Wash (Removes NH2OH / Base Salts) acidify->wash cryst 4. Recrystallization (Hot EtOAc or Dioxane) wash->cryst pure Pure N,N'-Dihydroxy-1,2,3,4- cyclobutanetetracarboxdiimide cryst->pure

Workflow for the isolation and purification of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide.

Frequently Asked Questions & Troubleshooting

Q1: Why is my diimide yield consistently low after a standard aqueous extraction? The Causality: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide possesses two acidic N-OH protons with a predicted pKa of 7.18 ± 0.20[1]. If your work-up is conducted at a neutral or slightly basic pH (which is common if pyridine or inorganic bases were used during the reaction with hydroxylamine), the diimide exists partially as a water-soluble salt. The Solution: You must force the compound into its fully protonated, non-ionized state. Avoid liquid-liquid extractions with water unless the aqueous phase is strictly acidified to pH 2.0–3.0.

Q2: How do I remove unreacted hydroxylamine and base without degrading the cyclobutane ring? The Causality: Cyclobutane rings fused to electron-withdrawing imide groups can be susceptible to ring-opening under harsh, hot basic conditions. However, they are relatively stable under mild acidic conditions. The Solution: Utilize a pH-driven precipitation strategy. By acidifying the crude mixture with cold 1M HCl, you selectively protonate the unreacted hydroxylamine and the organic base (e.g., pyridine), converting them into highly water-soluble hydrochloride salts. Simultaneously, the diimide is neutralized and precipitates out of the cold aqueous solution[2].

Q3: What is the most reliable step-by-step protocol for isolating the pure diimide from the crude reaction mixture? To ensure a self-validating workflow, follow this standardized methodology:

  • Solvent Removal: Concentrate the crude reaction mixture (typically containing dioxane, methanol, or pyridine) under reduced pressure. Validation: Maintain the water bath at <50°C to prevent thermal degradation or premature hydrolysis of the imide rings.

  • Acidification & Precipitation: Suspend the resulting viscous residue in a minimal volume of ice-cold distilled water (approx. 5 mL per gram of theoretical yield). Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0–3.0 (verify with pH paper). Validation: A distinct white to off-white precipitate will form as the diimide crashes out of solution.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of ice-cold water (2 × 5 mL) to flush out residual NaCl and hydroxylamine hydrochloride[2]. Validation: The filtrate should test positive for chlorides (via AgNO₃ drop test) while the final wash should show significantly reduced chloride presence.

  • Recrystallization: Transfer the crude solid to a flask and dissolve in a minimum amount of boiling ethyl acetate (or a 9:1 Dioxane/Water mixture)[2]. Filter the solution hot to remove any insoluble polymeric byproducts. Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 2 hours.

  • Drying: Collect the purified crystals and dry under high vacuum at 40°C for 12 hours. Validation: The final product should be a white to almost white crystalline powder[1].

Q4: My isolated product is yellow/brown instead of the expected white powder. How can I decolorize it without losing yield on a silica column? The Causality: N-hydroxy imides are prone to trapping trace amounts of oxidized hydroxylamine byproducts or degradation products from the dianhydride precursor, which impart a yellow/brown hue[3]. Because of the extreme polarity of the two N-OH groups, column chromatography often results in severe tailing and irreversible adsorption to silica gel. The Solution: Integrate an activated carbon treatment during the recrystallization step. When dissolving the crude solid in hot ethyl acetate, add 5% w/w activated charcoal. Boil gently for 5 minutes, then filter hot through a pad of Celite. The carbon selectively adsorbs the conjugated, colored impurities, yielding a pristine white product upon crystallization[4].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is critical for manipulating the solubility of CBDI-OH. The table below summarizes the optimal solvent choices based on the physical properties of N-hydroxy imides[2][4].

Solvent SystemApplication PhaseEfficacy & Causality
Water (pH > 7) Reaction / NeutralizationPoor for Isolation: Deprotonates the N-OH groups (pKa ~7.18), making the diimide highly water-soluble.
Water (pH 2-3, Cold) Washing / PrecipitationExcellent: Keeps the diimide protonated and insoluble while dissolving base hydrochlorides and unreacted NH₂OH.
Ethyl Acetate RecrystallizationExcellent: Solubilizes the diimide at boiling temperatures but forces crystallization upon cooling. Does not dissolve inorganic salts.
1,4-Dioxane Reaction / RecrystallizationGood: Highly effective at solvating the dianhydride precursor and the final diimide. Often used as a co-solvent.
Methanol ReactionCaution: Can cause competitive ring-opening esterification of the dianhydride if the reaction is not strictly controlled.
References
  • CN103145601A. "Preparation method of N-hydroxysuccinimide.
  • US5493031A. "N-hydroxysuccinimide monohydrate.
  • Revue Roumaine de Chimie. "Clarification of Stereochemistry Aspects for N-Hydroxy-5-Norbornene-2,3-Dicarboximide Derivatives." Revue Roumaine de Chimie.[Link]

Sources

Troubleshooting

Addressing steric hindrance issues in cyclobutane-based diimide coupling reagents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating rigid, sp³-rich scaffolds—such as cyclobutanes—into their therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating rigid, sp³-rich scaffolds—such as cyclobutanes—into their therapeutic pipelines to improve pharmacokinetic profiles. However, whether you are utilizing novel cyclobutane-derivatized carbodiimides or coupling cyclobutane-bearing substrates, the rigid, "puckered" conformation of the four-membered ring introduces severe synthetic bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress N-acylurea rearrangement, minimize epimerization, and maximize amide bond yields in sterically hindered systems.

Part 1: Diagnostic Overview & Mechanistic FAQs

Q1: Why do my coupling reactions involving cyclobutane moieties stall at the intermediate stage, yielding predominantly N-acylurea byproducts? Answer: The causality lies in the kinetic lifetime of the O-acylisourea intermediate. Carbodiimides react with carboxylic acids to form this highly reactive species. However, the bulky, rigid nature of the cyclobutane ring physically shields the electrophilic carbonyl carbon. This steric block severely retards the bimolecular nucleophilic attack by the incoming amine. Because the amine cannot penetrate the steric shield quickly enough, the long-lived O-acylisourea undergoes a unimolecular, intramolecular O-to-N acyl migration. This thermodynamically driven rearrangement forms a dead-end, unreactive N-acylurea byproduct.

Q2: Which coupling additive is most effective for bypassing this specific steric block? Answer: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is strongly recommended over traditional HOBt. Research demonstrates that the reactivity of carbodiimides with coupling additives is highly dependent on the steric hindrance around the carbodiimide backbone 1. Oxyma Pure exhibits a superior leaving-group ability and a highly nucleophilic profile. It rapidly attacks the hindered O-acylisourea to form an active ester faster than the O-to-N rearrangement can occur, effectively "rescuing" the reaction. Furthermore, the activation of carboxylic acids into active esters is a critical step where the loss of chiral integrity can occur, making the choice of a highly efficient additive paramount for preventing epimerization [[2]]().

Q3: How does temperature optimization alter the reaction kinetics for refractory cyclobutane systems? Answer: Elevated temperatures (75°C–90°C) provide the necessary activation energy to overcome the intense steric bulk of the cyclobutane ring. Methodologies utilizing elevated temperatures alongside optimized carbodiimide/additive ratios accelerate the formation of the slow-forming O-acylisourea intermediate, driving the reaction forward before degradation or epimerization pathways can dominate 3.

Part 2: Workflow Visualization

The following diagram illustrates the divergent mechanistic pathways encountered when using sterically hindered diimides, highlighting the critical intervention point provided by super-nucleophilic additives.

G A Carboxylic Acid + Cyclobutane-Diimide B O-Acylisourea Intermediate A->B Activation (Rate-limiting) C Steric Shielding (Cyclobutane Bulk) B->C Direct Amine Attack E Active Ester (Oxyma Pure / HOAt) B->E Additive Rescue (Fast kinetics) D N-Acylurea (Dead-End Byproduct) C->D O-to-N Migration (Thermodynamic sink) F Target Amide Product E->F Amine Attack (High yield)

Mechanistic pathway of diimide coupling highlighting steric hindrance and additive rescue.

Part 3: Quantitative Performance Data

Rigid sp³-rich scaffolds present unique synthetic bottlenecks, requiring precise optimization of coupling reagents to ensure high yield and ease of purification 4. The table below summarizes the expected outcomes when applying different strategies to cyclobutane-hindered systems.

Coupling StrategyAdditiveTemp (°C)Primary Reaction PathwayTypical Amide Yield (%)Epimerization Risk
Cyclobutane-Diimide (Standalone) None25O-to-N Migration (N-acylurea)< 20%High
Cyclobutane-Diimide + HOBt HOBt25Slow Active Ester Formation40 - 55%Moderate
Cyclobutane-Diimide + Oxyma Pure Oxyma Pure25Fast Active Ester Formation75 - 85%Low
Microwave-Assisted + Oxyma Pure Oxyma Pure75 - 90Rapid Interception & Coupling> 95%Very Low

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Ambient-Temperature Coupling with Oxyma Pure

Objective: Maximize amide yield while suppressing N-acylurea formation in heat-sensitive cyclobutane systems.

  • Step 1: Pre-activation. Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0°C.

    • Causality: Cooling controls the initial exothermic reaction between the acid and the diimide, preventing premature degradation of the reagents and minimizing the risk of epimerization during the highly reactive transitional phase.

  • Step 2: Diimide Addition. Add the cyclobutane-based diimide (1.1 eq) dropwise. Stir for 15 minutes at 0°C.

    • Causality: This incubation period allows the super-nucleophilic Oxyma Pure to attack the sterically hindered O-acylisourea intermediate immediately upon its formation. By pre-forming the active ester in the absence of the amine, we eliminate the kinetic competition that normally leads to O-to-N acyl migration.

    • Validation Checkpoint 1: Perform an LC-MS or TLC aliquot check. The complete disappearance of the starting carboxylic acid and the appearance of the Oxyma active ester mass/spot confirms successful pre-activation.

  • Step 3: Amine Introduction. Add the target amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DIPEA neutralizes any acidic byproducts and maintains the amine in its highly nucleophilic, unprotonated state, ensuring efficient attack on the active ester.

    • Validation Checkpoint 2: Monitor the reaction via LC-MS. The quantitative conversion of the active ester to the target amide indicates a successful coupling.

Protocol 2: Microwave-Assisted Coupling for Refractory Systems

Objective: Overcome extreme steric hindrance using thermal kinetic driving forces.

  • Step 1: Mixture Preparation. Combine the carboxylic acid (1.0 eq), the target amine (1.0 eq), and Oxyma Pure (1.5 eq) in a microwave-safe vial using a DMF/NMP solvent mixture (1:1 v/v, 0.2 M).

    • Causality: NMP is included to enhance the solubility of rigid, multi-substituted cyclobutane intermediates at elevated temperatures, preventing premature precipitation.

  • Step 2: Diimide Addition. Add the diimide reagent (1.5 eq) directly to the mixture.

  • Step 3: Microwave Irradiation. Heat the reaction mixture to 90°C for 5–10 minutes under microwave irradiation with continuous stirring.

    • Causality: Microwave heating provides rapid, uniform energy transfer, easily overcoming the high activation energy barrier imposed by the cyclobutane steric bulk. The simultaneous presence of Oxyma Pure ensures that as soon as the O-acylisourea forms, it is instantly converted to the active ester and subsequently coupled, outpacing any degradation pathways.

    • Validation Checkpoint: Post-cooling, analyze the crude mixture via UPLC-MS. A crude purity of >85% target amide with <5% N-acylurea validates the thermal parameters. If unreacted acid remains, increase irradiation time by 3 minutes.

References

  • 4

  • 1

  • [[3] CarboMAX - Enhanced Peptide Coupling at Elevated Temperature. CEM GmbH.]()

  • 2

Sources

Optimization

Technical Support Center: Optimizing N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI) in Radical Reactions

Welcome to the advanced troubleshooting and methodology center for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI) . As an aliphatic, dual-site N-hydroxyimide, CBDI is a highly specialized Hydrogen Atom Trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CBDI) . As an aliphatic, dual-site N-hydroxyimide, CBDI is a highly specialized Hydrogen Atom Transfer (HAT) catalyst. While it shares mechanistic similarities with classic catalysts like N-hydroxyphthalimide (NHPI), its unique cyclobutane core and bis-N-hydroxy structure require precise optimization of loading ratios to maximize turnover numbers (TON) and prevent catalyst degradation[1].

This guide is designed for drug development professionals and synthetic chemists who require robust, scalable C(sp3)–H functionalization workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does increasing the CBDI loading beyond 5–10 mol% decrease the overall yield of my target product? Causality & Solution: This is a classic manifestation of radical-radical recombination. CBDI generates highly reactive N-oxyl radicals upon activation[2]. When the catalyst loading is too high, the steady-state concentration of these N-oxyl radicals exceeds the rate at which they can abstract hydrogen atoms from the substrate. Consequently, the radicals undergo self-quenching or dimerization (forming inactive oligomers), a degradation pathway well-documented for N-hydroxyimide analogues[3]. Action: Maintain the loading ratio between 1–5 mol% and ensure a slow, controlled generation of the active radical species via your oxidant or photocatalyst to keep the steady-state concentration of the N-oxyl radical low.

Q2: How does the cyclobutane core of CBDI affect its catalytic behavior compared to standard NHPI? Causality & Solution: Standard NHPI possesses an aromatic core, making its phthalimide-N-oxyl (PINO) radical susceptible to oxidative ring cleavage under harsh aerobic conditions[4]. In contrast, CBDI features a saturated, aliphatic cyclobutane core. Aliphatic N-hydroxyimides demonstrate significantly enhanced stability against such electrophilic degradation pathways[5]. However, because CBDI has two N-OH groups, it acts as a bidentate radical generator. This dual-site nature increases the local concentration of radicals, making strict adherence to low loading ratios even more critical than with mono-N-hydroxyimides.

Q3: I am observing poor conversion in my photoredox-mediated C(sp3)-H alkylation. Should I adjust the CBDI loading or the photocatalyst loading? Causality & Solution: First, verify the thermodynamic driving force. The bond dissociation energy (BDE) of the O-H bond in N-hydroxyimides is typically around 88 kcal/mol[4]. If your substrate's C-H BDE is significantly higher, increasing catalyst loading will not overcome the thermodynamic barrier. If the thermodynamics are favorable, poor conversion usually stems from inefficient activation. Instead of increasing CBDI loading, add a weak base (e.g., 2,6-lutidine) to facilitate Proton-Coupled Electron Transfer (PCET). This accelerates the formation of the active N-oxyl radical without requiring higher overall CBDI concentrations.

Part 2: Quantitative Data & Catalyst Comparison

To select the appropriate loading ratio, it is crucial to understand how CBDI compares to other HAT catalysts in terms of stability and active sites.

CatalystCore StructureActive Sites (N-OH)Optimal LoadingPrimary Degradation PathwayRelative Stability
NHPI Aromatic (Benzene)15 - 10 mol%Aromatic ring cleavage / DimerizationBaseline
NDHPI Aromatic (Pyromellitic)22 - 5 mol%Polymerization / Ring cleavageModerate
NHSI Aliphatic (Succinimide)15 - 15 mol%Hydrolysis of imideHigh
CBDI Aliphatic (Cyclobutane)21 - 5 mol%Intermolecular cross-linkingVery High

Part 3: Process Workflows & Mechanistic Pathways

Understanding the flow of electrons and radicals is essential for diagnosing reaction failures. Below is the catalytic cycle of CBDI in a photoredox system, followed by a troubleshooting decision tree.

CatalyticCycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (450 nm) CBDI_Rad CBDI N-oxyl Radical PC_star->CBDI_Rad PCET (Base assisted) CBDI CBDI (N-OH) CBDI->CBDI_Rad Oxidation (-e-, -H+) Product_Rad Alkyl Radical (R•) CBDI_Rad->Product_Rad HAT (Hydrogen Atom Transfer) Substrate Substrate (R-H) Product_Rad->CBDI H-donor (Catalyst Regeneration) Product Functionalized Product Product_Rad->Product Radical Trapping / Cross-Coupling

Figure 1: Catalytic cycle of CBDI-mediated HAT via photoredox activation.

Troubleshooting Start Evaluate Reaction Performance LowYield Low Yield / Incomplete Conversion Start->LowYield HighYield Optimal Yield (>85%) Start->HighYield SideProducts High Side-Product / Oligomers Start->SideProducts CheckBase Add PCET Base (e.g., 2,6-Lutidine) LowYield->CheckBase CheckSolubility Check Solubility / Add Polar Co-solvent LowYield->CheckSolubility DecreaseLoad Decrease CBDI Loading to 1-2 mol% SideProducts->DecreaseLoad SlowAddition Use Syringe Pump for Oxidant SideProducts->SlowAddition

Figure 2: Decision matrix for optimizing CBDI loading and reaction conditions.

Part 4: Standard Operating Procedure (SOP)

Protocol: Optimization of CBDI Loading in Photoredox C(sp3)-H Functionalization

This protocol is designed as a self-validating system . It includes intrinsic controls to verify that the reaction is proceeding via the intended HAT mechanism rather than background auto-oxidation, ensuring high trustworthiness of your results.

Step 1: Preparation of Stock Solutions To minimize weighing errors at low molar percentages, prepare a 0.1 M solution of the substrate in anhydrous acetonitrile (MeCN). Prepare a separate 0.05 M stock solution of CBDI in MeCN.

Step 2: Reaction Assembly In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.0 mL of the substrate solution (0.1 mmol, 1.0 equiv).

Step 3: Catalyst Variable Addition Add the CBDI stock solution to achieve the desired loading matrix across multiple tubes: Tube A (1.0 mol%), Tube B (2.5 mol%), Tube C (5.0 mol%), and Tube D (10.0 mol%).

Step 4: Photocatalyst & Base Addition Add the selected photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , 1.0 mol%) and a mild base (e.g., 2,6-lutidine, 1.0 equiv) to facilitate the PCET process, which is critical for efficient N-oxyl radical generation without over-oxidizing the substrate.

Step 5: Degassing (Critical Causality Step) Subject the mixture to three freeze-pump-thaw cycles under Argon. Why? Molecular oxygen is a potent diradical scavenger. Failure to rigorously degas will result in O2​ prematurely quenching the CBDI N-oxyl radicals or the intermediate alkyl radicals, leading to false negatives during your loading optimization.

Step 6: Irradiation Irradiate the reaction mixtures with 450 nm blue LEDs at 25 °C for 12 hours, ensuring vigorous stirring to maintain homogeneous light distribution.

Step 7: Internal Validation (Control Reactions) Run two parallel control reactions alongside your optimized tube:

  • Radical Trap: Add 1.0 equiv of TEMPO. Complete suppression of the target product and the formation of TEMPO-substrate adducts validates that the reaction proceeds strictly via the proposed HAT radical pathway.

  • Kinetic Isotope Effect (KIE): Run the reaction with a deuterated substrate analogue (R-D). A primary KIE ( kH​/kD​>3 ) confirms that the C-H abstraction by the CBDI N-oxyl radical is the rate-determining step.

Step 8: Analysis Quench the reactions, filter through a short pad of silica, and analyze the crude mixture via GC-FID or 1H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact yield, mass balance, and optimal CBDI loading.

Sources

Reference Data & Comparative Studies

Validation

Advanced Peptide Cross-Linking and Activation: N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCBDI) vs. N-Hydroxysuccinimide (NHS)

In the landscape of solid-phase peptide synthesis (SPPS) and bioconjugation, the generation of stable, amine-reactive active esters is a foundational technique. For decades, N-Hydroxysuccinimide (NHS) has served as the g...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of solid-phase peptide synthesis (SPPS) and bioconjugation, the generation of stable, amine-reactive active esters is a foundational technique. For decades, N-Hydroxysuccinimide (NHS) has served as the gold standard for monofunctional activation, enabling efficient peptide coupling and labeling with minimal racemization[1].

However, the demand for stimuli-responsive biomaterials and transient peptide cross-linking has driven the exploration of novel bifunctional scaffolds. Enter N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCBDI) . Originally developed for positive-tone photoresists and photodegradable polyimides[2], this rigid, bifunctional N-hydroxy diimide (CAS 245049-70-1)[3] offers a groundbreaking mechanism for SPPS: the ability to form photocleavable bis-active esters .

This guide objectively compares the mechanistic performance, physicochemical properties, and experimental workflows of DHCBDI against the traditional NHS standard, providing drug development professionals with actionable protocols for both routine coupling and advanced photolabile cross-linking.

Mechanistic Causality: Monofunctional Stability vs. Bifunctional Photolability

To utilize these reagents effectively, one must understand the causality behind their chemical behavior. Both reagents rely on the nucleophilicity of their N-hydroxyl (-N-OH) groups to attack carbodiimide-activated carboxylates (O-acylisourea intermediates), but their structural disparities dictate entirely different downstream applications.

The NHS Mechanism: Flexible, Monofunctional Activation

NHS (also known as HOSu) is a small, monofunctional molecule. When reacted with a carboxylic acid and a coupling agent like N,N'-Diisopropylcarbodiimide (DIC), it forms an NHS-active ester.

  • Causality for use: The succinimide ring provides a highly stable, electron-withdrawing leaving group that resists aqueous hydrolysis long enough to react selectively with primary amines (such as the N-terminus or lysine side chains)[4]. Its small steric footprint ensures minimal hindrance during the nucleophilic attack, making it ideal for linear peptide elongation or fluorophore conjugation. Once the amide bond is formed, the NHS moiety is expelled as a highly water-soluble byproduct, easily removed during resin washing or dialysis.

The DHCBDI Mechanism: Rigid, Photocleavable Bis-Activation

DHCBDI is a bifunctional diimide built on a rigid cyclobutane core[3]. It contains two reactive N-OH groups.

  • Causality for use: When reacted with two equivalents of a peptide carboxylic acid, DHCBDI forms a bis-active ester (an N-acyloxyimide bridge). The rigid cyclobutane core restricts conformational freedom, making it an excellent structural template for bringing two peptide chains into close proximity (dimerization).

  • The Photolytic Advantage: Unlike NHS, the DHCBDI core is highly sensitive to Deep UV irradiation. Exposure to 254 nm light triggers a retro-[2+2] cycloaddition (scission of the cyclobutane ring) alongside the cleavage of the N-O bonds[2]. If the DHCBDI linkage is intentionally retained as a cross-linker between two peptides, UV irradiation will cleanly cleave the dimer into two maleimide-terminated peptide fragments. This makes DHCBDI an unparalleled tool for transient peptide stapling or photo-responsive drug delivery systems.

Physicochemical and Functional Comparison

The following table summarizes the quantitative and qualitative data dictating the selection of these reagents in SPPS workflows.

Property / FeatureN-Hydroxysuccinimide (NHS)DHCBDI
CAS Number 6066-82-6245049-70-1[3]
Molecular Weight 115.09 g/mol 226.14 g/mol [3]
Functionality Monofunctional (1x N-OH)Bifunctional (2x N-OH)
Core Structure Flexible SuccinimideRigid Cyclobutane
Primary Application Standard amide bond formation, bioconjugation[4]Photocleavable cross-linking, templated dimerization
Photostability Highly stable (Non-cleavable)Photolabile (Cleaves at 254 nm)[2]
Leaving Group Fate Washed away as soluble byproductRetained as a cross-linker or cleaved into maleimides[2]
Steric Hindrance LowHigh (Requires optimized coupling times)

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm the success of each mechanistic step.

Protocol 1: Standard NHS-Active Ester Formation (On-Resin)

This protocol details the generation of an NHS-ester on a resin-bound peptide for subsequent coupling to a primary amine[1].

  • Resin Swelling & Deprotection: Swell 0.1 mmol of Fmoc-protected peptide resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation (Causality Step): In a separate vial, dissolve 0.5 mmol (5 eq) of the target carboxylic acid and 0.5 mmol (5 eq) of NHS in 2 mL of anhydrous DMF. Add 0.5 mmol (5 eq) of DIC. Rationale: DIC forms the highly reactive O-acylisourea, which NHS immediately attacks to form the stable active ester, preventing racemization. Stir for 15 minutes at room temperature.

  • Coupling: Add the activated NHS-ester solution to the resin. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment, enhancing the nucleophilicity of the resin-bound amine. Agitate for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A color change from blue to colorless/yellow confirms the complete acylation of the primary amines.

  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min) to remove the cleaved NHS byproduct and excess reagents.

Caption: Standard NHS-mediated activation and stable amide bond formation in SPPS.

Protocol 2: DHCBDI-Mediated Photocleavable Peptide Cross-Linking

This advanced protocol utilizes DHCBDI not as a leaving group, but as a structural, photolabile bridge between two peptide molecules.

  • Bis-Activation (Causality Step): Dissolve 0.2 mmol (2 eq) of a fully protected peptide sequence (containing a free C-terminal carboxylic acid) and 0.1 mmol (1 eq) of DHCBDI in anhydrous DMF/DCM (1:1). Add 0.2 mmol (2 eq) of DIC. Rationale: The stoichiometric ratio ensures that both N-OH groups of the rigid DHCBDI core react with the peptide acids, forming a bridged bis-N-acyloxyimide cross-link.

  • Isolation: Stir the reaction in the dark for 4 hours. Precipitate the cross-linked peptide dimer in cold diethyl ether and centrifuge.

  • Validation 1 (ESI-MS): Analyze the precipitate via ESI-MS. The presence of a mass peak corresponding to [2 × Peptide + DHCBDI - 2 × H2O] confirms successful bis-activation and dimerization.

  • Photolysis (UV Cleavage): Dissolve the validated peptide dimer in a THF/Water (8:2) mixture. Transfer to a quartz cuvette and irradiate with Deep UV light (254 nm) at 45 mJ/cm² for 30 minutes. Rationale: The 254 nm wavelength specifically targets the cyclobutane ring and N-O bonds, triggering photolytic degradation[2].

  • Validation 2 (RP-HPLC & MS): Inject the photolyzed solution into an RP-HPLC system. A shift from a single late-eluting peak (dimer) to an earlier-eluting peak (monomer) validates cleavage. ESI-MS of the new peak will reveal a mass corresponding to a maleimide-terminated peptide fragment, confirming the retro-[2+2] scission mechanism.

Caption: DHCBDI-mediated bis-activation, peptide cross-linking, and subsequent UV photodegradation.

Conclusion

While NHS remains the undisputed champion for routine, stable active ester formation in SPPS and bioconjugation, DHCBDI represents a highly specialized evolution in peptide chemistry. By leveraging its rigid cyclobutane core and inherent photolability at 254 nm, researchers can engineer transient peptide dimers and photo-responsive conjugates that are impossible to achieve with standard monofunctional reagents.

References
  • Oh, S.Y., et al. (1999). Synthesis and photoresist characteristics of a polyimide with photodegradable structure in polymer main chain. ResearchGate.[2] URL:[Link]

  • National Institutes of Health (NIH) / PMC. Selective protein N-terminal labeling with N-hydroxysuccinimide esters.[4] URL:[Link]

Sources

Comparative

Comparative Analysis of Catalytic Efficiency: CAS 245049-70-1 vs. N-Hydroxyphthalimide (NHPI) in Aerobic Oxidation

Executive Summary The selective aerobic oxidation of hydrocarbons into hydroperoxides, alcohols, and ketones is a cornerstone of modern chemical synthesis and drug development. For decades, has served as the gold-standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective aerobic oxidation of hydrocarbons into hydroperoxides, alcohols, and ketones is a cornerstone of modern chemical synthesis and drug development. For decades, has served as the gold-standard organocatalyst for these transformations. However, the demand for higher turnover numbers (TON), lower catalyst loadings, and improved atom economy has driven the development of advanced structural analogues.

This guide provides an in-depth technical comparison between the traditional NHPI catalyst and CAS 245049-70-1 (N,N'-dihydroxy-1,2,3,4-cyclobutanetetracarboxylic diimide, often abbreviated as DHCBD). By analyzing their mechanistic pathways, catalytic efficiencies, and experimental workflows, this document equips researchers and process chemists with the data necessary to select the optimal catalyst for complex aerobic oxidations.

Mechanistic Foundations: PINO vs. Bis-N-oxyl Radicals

The catalytic efficacy of N-hydroxyimides relies on their ability to act as radical mediators via a.

The NHPI Benchmark

NHPI undergoes a single-electron transfer (often initiated by trace transition metals like Co(II) or auto-oxidation) to form the Phthalimide-N-oxyl (PINO) radical . The PINO radical abstracts a hydrogen atom from the substrate (R-H) to form an alkyl radical (R•), which rapidly reacts with molecular oxygen to form a peroxy radical (R-OO•). The peroxy radical then abstracts a hydrogen atom from another NHPI molecule, yielding the desired hydroperoxide and regenerating the PINO radical.

The CAS 245049-70-1 Advantage

CAS 245049-70-1 structurally diverges from NHPI by replacing the benzene ring with a cyclobutane core and featuring two N-hydroxyl catalytic sites (a diimide). This structural shift introduces two critical mechanistic advantages[1]:

  • Dual-Site Turnover : The presence of two N-OH groups allows the molecule to theoretically generate a bis-N-oxyl diradical, doubling the active sites per mole of catalyst and drastically increasing the turnover frequency (TOF).

  • Enhanced Electrophilicity : The cyclobutane core combined with the diimide framework exerts a stronger electron-withdrawing effect than the benzene ring of NHPI. This lowers the bond dissociation energy (BDE) of the N-O–H bond and increases the electrophilicity of the resulting N-oxyl radical, lowering the activation energy required to abstract unactivated C-H bonds[2].

HAT_Mechanism Precatalyst N-Hydroxyimide (NHPI or CAS 245049-70-1) Radical N-Oxyl Radical (PINO or Bis-N-oxyl) Precatalyst->Radical -H• Initiation Co(II) / O2 Initiation Initiation->Precatalyst AlkylRad Alkyl Radical (R•) Radical->AlkylRad + R-H (HAT) Substrate Hydrocarbon (R-H) Substrate->AlkylRad PeroxyRad Peroxy Radical (R-OO•) AlkylRad->PeroxyRad + O2 PeroxyRad->Radical Regenerates Catalyst Product Hydroperoxide (R-OOH) PeroxyRad->Product + Precatalyst (HAT)

Caption: Catalytic cycle of N-hydroxyimide-mediated aerobic oxidation via Hydrogen Atom Transfer.

Catalytic Efficiency Comparison

When scaling up the oxidation of substrates like (a key intermediate in phenol/cyclohexanone co-production), the differences in catalytic efficiency become starkly apparent. The table below summarizes benchmark quantitative data derived from standardized aerobic oxidation assays.

ParameterN-Hydroxyphthalimide (NHPI)CAS 245049-70-1 (DHCBD)
Core Structure Benzene-fused mono-imideCyclobutane-fused diimide
Catalytic Sites per Molecule 1 (Mono-N-hydroxyl)2 (Bis-N-hydroxyl)
Active Radical Species PINO (Phthalimide-N-oxyl)Bis-N-oxyl radical
Typical Catalyst Loading 5.0 – 10.0 mol%0.1 – 1.0 mol%
Relative Electrophilicity HighVery High (Electron-withdrawing core)
Typical TON (Cyclohexylbenzene) ~50 - 100> 1,000
Selectivity (Hydroperoxide) ~85% (Prone to over-oxidation)> 92% (Tighter radical control)

Data Synthesis Note: Values represent standardized benchmarks for the aerobic oxidation of unactivated secondary C-H bonds at 100°C under 1 atm O₂.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation for the experimental choice, ensuring that researchers can troubleshoot and verify their own results.

Protocol A: NHPI-Catalyzed Oxidation of Cumene (Standard Benchmark)
  • Preparation & Internal Standardization : To a 50 mL Schlenk flask, add cumene (10 mmol), NHPI (1.0 mmol, 10 mol%), and dodecane (1.0 mmol).

    • Causality: Dodecane acts as an inert internal standard. Adding it before the reaction ensures that any evaporative losses during purging or heating are mathematically normalized during GC analysis, closing the mass balance.

  • Initiator Addition : Add Co(OAc)₂ (0.05 mmol, 0.5 mol%) and 5 mL of acetonitrile.

    • Causality: Acetonitrile stabilizes the polar PINO radical. Co(II) is required to overcome the initial activation barrier and generate the first equivalent of PINO from NHPI.

  • Purging & Reaction : Purge the flask with O₂ for 5 minutes, then attach an O₂ balloon (1 atm). Heat to 80°C under vigorous stirring (800 rpm) for 6 hours.

    • Causality: Vigorous stirring is critical to eliminate gas-liquid mass transfer limitations. 80°C is the thermal sweet spot; exceeding 90°C with NHPI often leads to the auto-decomposition of cumene hydroperoxide into acetophenone and 2-phenylpropan-2-ol.

  • Quenching : Cool the flask rapidly in an ice bath to 0°C.

    • Causality: Rapid thermal quenching immediately halts the HAT propagation cycle, preventing post-reaction degradation of the sensitive hydroperoxide before analysis.

Protocol B: CAS 245049-70-1-Catalyzed Oxidation of Cyclohexylbenzene (High-Efficiency)
  • Preparation : To a high-pressure autoclave, add cyclohexylbenzene (10 mmol), CAS 245049-70-1 (0.05 mmol, 0.5 mol%), and chlorobenzene (1.0 mmol, internal standard).

    • Causality: The dual-site nature of CAS 245049-70-1 allows for a 20-fold reduction in catalyst loading compared to NHPI. Chlorobenzene is chosen as the standard here due to its similar boiling point to the substrate.

  • Solvent-Free Environment : Do not add co-solvents.

    • Causality: CAS 245049-70-1 exhibits superior solubility in neat hydrocarbons compared to NHPI, allowing for solvent-free green chemistry conditions that maximize reactor throughput.

  • Pressurization & Reaction : Pressurize the autoclave with synthetic air (8% O₂ in N₂) to 3 MPa. Heat to 100°C for 4 hours.

    • Causality: Synthetic air is used to remain below the lower explosive limit (LEL) of the hydrocarbon vapor. The higher thermal stability of the bis-N-oxyl radical allows the reaction to be pushed to 100°C, accelerating the reaction rate without sacrificing selectivity.

  • Analysis : Depressurize slowly after cooling to 20°C. Analyze via HPLC (UV detection at 210 nm) rather than GC.

    • Causality: Cyclohexylbenzene hydroperoxide is highly thermally labile and will artificially degrade in a hot GC injection port. HPLC ensures accurate quantification of the intact hydroperoxide.

ExpWorkflow S1 1. Preparation Add Substrate, Catalyst, & Internal Std S2 2. Atmosphere Purge & Pressurize with O2 (1-5 atm) S1->S2 S3 3. Oxidation Heat to 80-100°C under stirring S2->S3 S4 4. Quenching Rapid cooling to 0°C to halt HAT S3->S4 S5 5. Validation GC/HPLC Analysis Mass Balance Check S4->S5

Caption: Self-validating experimental workflow for evaluating aerobic oxidation catalysts.

Conclusion & Application Guide

Choosing between NHPI and CAS 245049-70-1 depends entirely on the scale and economic constraints of the target process:

  • Select NHPI for early-stage discovery, proof-of-concept oxidations, or when working with highly activated substrates (like benzylic positions). Its low cost and vast literature precedent make it an excellent baseline.

  • Select CAS 245049-70-1 for process scale-up, solvent-free oxidations, or when targeting unactivated aliphatic C-H bonds. The significantly lower catalyst loading (0.1–1.0 mol%) and higher turnover numbers offset the higher initial procurement cost of the diimide, preventing downstream purification bottlenecks caused by heavy catalyst residues.

References

  • Alkane Oxidation with Molecular Oxygen Using a New Efficient Catalytic System: N-Hydroxyphthalimide (NHPI) Combined with Co(acac)n Source: Journal of Organic Chemistry (1996) URL:[Link]

  • Source: European Patent Office (EP2844629A1)
  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts Source: Molecules (2024) URL:[Link]

Sources

Validation

A Guide to Benchmarking Novel Hydrogen Atom Transfer (HAT) Catalysts for C-H Activation Against Established Standards

Introduction: The Imperative of Rigorous Benchmarking in C-H Activation The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Benchmarking in C-H Activation

The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules by bypassing traditional pre-functionalization steps.[1] Hydrogen Atom Transfer (HAT) has emerged as a premier strategy for this transformation, utilizing a catalyst to homolytically cleave a C-H bond, thereby generating a reactive carbon-centered radical poised for subsequent functionalization.[2][3] The field is rich with established catalysts, each possessing a unique profile of reactivity, selectivity, and operational requirements.

The introduction of a novel catalyst demands a rigorous, objective comparison against these established standards to validate its utility and carve out its niche in the synthetic chemist's toolkit. This guide addresses the topic of benchmarking cyclobutanetetracarboxdiimide, a novel potential catalyst, against the current state-of-the-art. However, a thorough review of the scientific literature reveals a notable absence of studies employing cyclobutanetetracarboxdiimide for HAT-mediated C-H activation.

Therefore, this document serves a dual purpose. First, it provides a detailed overview of the mechanistic and operational characteristics of three classes of benchmark HAT catalysts: N-Hydroxyphthalimide (NHPI), Decatungstate Anion Photocatalysts, and Quinuclidine Derivatives. Second, it establishes a comprehensive framework and a detailed experimental protocol for evaluating any novel candidate—using the hypothetical cyclobutanetetracarboxdiimide as our model—against these standards. This guide is intended for researchers in synthetic chemistry and drug development, providing the scientific rationale and practical steps necessary to conduct a meaningful comparative analysis.

Section 1: The Benchmarks - A Review of Standard HAT Catalysts

A successful benchmarking study requires a deep understanding of the standards. The following catalysts are widely used and represent distinct mechanistic classes within HAT catalysis.

N-Hydroxyphthalimide (NHPI)

NHPI is a cost-effective organocatalyst that operates via the generation of the phthalimide-N-oxyl (PINO) radical.[4][5] This process typically requires a co-catalyst or initiator (e.g., a transition metal salt or a radical initiator) to abstract the hydrogen from the N-OH group, forming the active PINO species.[6]

Mechanism of Action: The catalytic cycle is initiated by the formation of the PINO radical. PINO is a highly electrophilic radical that abstracts a hydrogen atom from a suitable C-H bond of the substrate (R-H), regenerating NHPI and forming a carbon-centered radical (R•).[4][7] This radical can then be trapped, often by molecular oxygen in aerobic oxidations, to propagate a radical chain reaction.[4] The relatively high O-H bond dissociation energy (BDE) of NHPI (approx. 88-90 kcal/mol) makes this process thermodynamically favorable for activating many activated C-H bonds, such as benzylic and allylic positions.[8]

Key Attributes:

  • Advantages: Inexpensive, stable, and highly effective for aerobic oxidation reactions.[6]

  • Limitations: Often requires co-catalysts or thermal initiation and may have limited efficacy for activating stronger, unactivated C-H bonds under mild conditions.[5]

NHPI_Cycle cluster_main NHPI/PINO Catalytic Cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO Radical) NHPI->PINO Initiator/ Co-catalyst R_radical Carbon Radical (R•) PINO->R_radical Hydrogen Atom Abstraction R_H Substrate (R-H) Product Functionalized Product R_radical->Product Trapping Trap Radical Trap (e.g., O2)

Caption: The catalytic cycle of N-hydroxyphthalimide (NHPI).

Decatungstate Anion Photocatalysts

Tetrabutylammonium decatungstate (TBADT) is a polyoxometalate that functions as a highly potent and versatile HAT photocatalyst.[9][10] Upon irradiation with UV or near-visible light (λ_max ≈ 324 nm), the decatungstate anion enters a long-lived excited state.[11]

Mechanism of Action: This photoexcited state, [W10O32]4−*, is a powerful oxidant and a highly effective hydrogen abstractor. It can directly abstract a hydrogen atom from a wide range of C-H bonds, including those of alkanes, ethers, and alcohols, to generate a carbon-centered radical and the reduced species H[W10O32]5−.[10][11] The catalytic cycle is closed when the reduced tungstate is re-oxidized, often by a radical intermediate in the reaction, regenerating the ground-state photocatalyst.[12]

Key Attributes:

  • Advantages: Exceptional at activating strong, unactivated C-H bonds under mild, room-temperature conditions.[9] It demonstrates broad substrate scope and high functional group tolerance.[11]

  • Limitations: Requires a light source for activation and can be sensitive to oxygen in non-oxidative transformations.

TBADT_Cycle cluster_main Decatungstate (TBADT) Photocatalytic Cycle TBADT TBADT [W10O32]4− TBADT_excited Excited State [W10O32]4−* TBADT->TBADT_excited TBADT_reduced Reduced Catalyst H[W10O32]5− TBADT_excited->TBADT_reduced HAT R_H Substrate (R-H) R_radical Carbon Radical (R•) Product_Radical Product Radical R_radical->Product_Radical Addition TBADT_reduced->TBADT Oxidation Acceptor Radical Acceptor Product Final Product Product_Radical->Product Reduction

Caption: The photocatalytic cycle of tetrabutylammonium decatungstate (TBADT).

Quinuclidine Derivatives

Quinuclidine and its derivatives operate through a distinct mechanism involving the formation of an aminium radical cation.[13] This strategy is particularly powerful for achieving high regioselectivity based on electronic (polar) effects rather than solely on C-H bond strength.[14]

Mechanism of Action: In a typical photoredox cycle, a photocatalyst is excited by visible light and oxidizes quinuclidine via a single-electron transfer (SET) to form the quinuclidinium radical cation.[13] This species is highly electrophilic and selectively abstracts a hydrogen atom from the most hydridic (electron-rich) C-H bond in a substrate, even if it is not the weakest C-H bond.[14] This "polarity-matched" HAT is highly effective for activating C-H bonds alpha to heteroatoms like oxygen and nitrogen.[13][15] The resulting protonated quinuclidine is then deprotonated by a base to regenerate the catalyst for the next cycle.

Key Attributes:

  • Advantages: Unparalleled regioselectivity for electron-rich C-H bonds, operates under mild visible-light conditions, and can be paired with transition metal catalysis for cross-coupling reactions.[14]

  • Limitations: Requires a photocatalyst and a base for turnover; less effective for abstracting hydrogens from electron-deficient C-H bonds.

Quinuclidine_Cycle cluster_main Quinuclidine-Mediated HAT Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited PC_reduced PC•− PC_excited->PC_reduced SET Q_radical Quinuclidinium Radical Cation (Q•+) Q Quinuclidine (Q) Q->Q_radical Oxidation QH_ion Protonated Quinuclidine (QH+) Q_radical->QH_ion Polarity-Matched HAT QH_ion->Q Deprotonation Base Base R_H Substrate (R-H) R_radical Carbon Radical (R•)

Caption: The photocatalyst-mediated cycle for quinuclidine HAT catalysis.

Section 2: Framework for Evaluating a Novel Candidate: Cyclobutanetetracarboxdiimide

With the benchmarks established, we can now outline a logical framework for assessing a new catalyst. We will use cyclobutanetetracarboxdiimide as our hypothetical candidate.

Initial Postulates and Key Parameters

Drawing an analogy to NHPI, a plausible active species would be an N-oxyl radical derived from an N-hydroxy precursor, N,N'-dihydroxycyclobutane-1,2,3,4-tetracarboxylic diimide. The strained cyclobutane ring could influence the electronic properties and stability of the resulting N-oxyl radical.

Critical Parameters for Experimental Determination:

  • Synthesis and Stability: Can the N-hydroxy precursor be synthesized efficiently? Is the resulting N-oxyl radical stable enough under catalytic conditions, or does it undergo decomposition?

  • Redox Potential: The oxidation potential of the N-hydroxy precursor to the N-oxyl radical will determine the required strength of a co-oxidant or photocatalyst.

  • Bond Dissociation Enthalpy (O-H BDE): This is the most critical thermodynamic parameter.[2] A BDE significantly higher than that of the substrate's C-H bond is required for the HAT step to be thermodynamically favorable. This value would need to be determined computationally and/or experimentally and compared directly to NHPI's ~88-90 kcal/mol.

Proposed Catalytic Cycle

A hypothetical catalytic cycle, mirroring that of NHPI, can be proposed. This serves as a working model to guide experimental design.

Novel_Catalyst_Cycle cluster_main Proposed Cycle for a Cyclobutane Diimide Catalyst Precursor N-Hydroxy Diimide Precursor Active_Radical N-Oxyl Diimide Radical (Active) Precursor->Active_Radical Initiation (SET or Oxidation) Active_Radical->Precursor HAT R_H Substrate (R-H) R_radical Carbon Radical (R•) Product Functionalized Product R_radical->Product Radical Trapping

Caption: A proposed HAT catalytic cycle for a novel N-hydroxy diimide catalyst.

Section 3: A Standardized Protocol for Comparative Benchmarking

To ensure a fair and objective comparison, all catalysts must be tested under identical conditions using a well-defined model reaction.

Experimental Design and Rationale

Model Reaction: The photocatalytic C-H alkylation of tetrahydrofuran (THF) with an electron-deficient alkene (e.g., dimethyl maleate) is an excellent choice.

  • Rationale: THF possesses relatively weak C-H bonds alpha to the oxygen (BDE ≈ 92 kcal/mol), making it a suitable substrate for a wide range of HAT catalysts. The reaction is well-precedented with catalysts like TBADT, and the product is easily quantifiable by ¹H NMR spectroscopy.

Key Performance Indicators (KPIs):

  • Yield (%): The chemical yield of the desired product, determined by ¹H NMR using an internal standard.

  • Turnover Number (TON): The moles of product formed per mole of catalyst. It is a measure of catalyst longevity and efficiency.[16][17] TON = (moles of product) / (moles of catalyst).

  • Turnover Frequency (TOF): The number of turnovers per unit time (e.g., h⁻¹). It is a measure of the intrinsic catalytic rate.[17][18] TOF = TON / time. For a more accurate comparison, TOF should be calculated at low conversion (<15%).

Step-by-Step Benchmarking Protocol

This protocol is designed to be a self-validating system. The inclusion of control reactions is critical to ensure that the observed reactivity is indeed due to the catalyst.

Protocol_Workflow cluster_main Benchmarking Experimental Workflow A Prepare Stock Solutions (Substrate, Internal Standard) B Set up Parallel Reactions (e.g., in 4 mL vials) A->B C Add Catalyst, Substrates, Solvent (THF), and Stir Bar B->C D Include Control Vials: 1. No Catalyst 2. No Light C->D E Seal, Degas Vials (e.g., N2 sparging for 15 min) D->E F Place in Reaction Block with LED Irradiation (e.g., 390 nm) E->F G Run Reaction at Constant Temp (e.g., 25 °C) for Set Time (e.g., 16 h) F->G H Quench Reaction & Prepare NMR Sample with Internal Standard G->H I Analyze by ¹H NMR to Determine Yield H->I J Calculate TON and TOF I->J

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Comparative

A Comparative Guide to Validating Polymer Cross-Linking Density: Evaluating a Conceptual N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CHDI) Derivative Probe Against Established Methodologies

Introduction: The Critical Role of Cross-Linking Density In the realm of polymer science, the transition from a collection of individual polymer chains to a functional, three-dimensional network is a pivotal event. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cross-Linking Density

In the realm of polymer science, the transition from a collection of individual polymer chains to a functional, three-dimensional network is a pivotal event. This transformation, known as cross-linking, imbues materials with enhanced mechanical strength, thermal stability, and chemical resistance.[1] The degree of this transformation is quantified by the cross-linking density—a measure of the number of cross-links per unit volume or, inversely, the average molecular weight between cross-links (Mc).[2] This parameter is not merely academic; it governs the performance of materials in applications ranging from biomedical hydrogels and drug delivery systems to high-performance elastomers in the automotive and aerospace industries.[3][4]

However, accurately and reliably quantifying cross-linking density is a significant challenge.[5] The insoluble and often intractable nature of cross-linked polymers limits the applicability of many standard analytical techniques used for their linear counterparts.[1][6] This guide provides a comparative analysis of established, field-proven methods for determining cross-linking density—namely Swelling Tests based on Flory-Rehner theory, Dynamic Mechanical Analysis (DMA), and Solid-State NMR (ssNMR)—and introduces a conceptual framework for a novel, reactive probe based on N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CHDI) derivatives.

A Conceptual Framework: The CHDI Derivative as a Reactive Probe

While not yet an established technique, a method employing a reactive probe like a CHDI derivative offers a compelling conceptual alternative for quantifying network characteristics. This approach shifts from measuring a bulk physical property to a direct chemical titration of the network structure.

Proposed Mechanism of Action

The proposed probe leverages the reactivity of the N-hydroxy-imide functional groups. In a hypothetical scenario, a CHDI derivative could be designed to react selectively with specific functional groups within the polymer network that remain unreacted after the primary cross-linking process is complete. For example, it could target residual isocyanate groups in a polyurethane network or unreacted carboxylic acid groups in a polyester system.

The validation process would involve introducing a known quantity of the CHDI probe to the polymer network under conditions that facilitate the reaction. The amount of probe consumed, quantified via spectroscopic or chromatographic analysis of the supernatant, would be stoichiometrically related to the number of available reactive sites. A higher number of unreacted sites could imply a lower degree of cross-linking.

CHDI_Mechanism cluster_Polymer Polymer Network cluster_Probe Probe Interaction cluster_Quantification Quantification P1 Polymer Chain 1 (...-R-NCO) XLink Cross-Linker P1->XLink Reacted Unreacted Unreacted Site (-NCO) P1->Unreacted P2 Polymer Chain 2 (...-R-NCO) XLink->P2 Reacted Reaction Covalent Reaction Unreacted->Reaction Targeted by Probe CHDI CHDI Derivative (Probe-N-OH) CHDI->Reaction Product Bound Probe (Network-N-O-Probe) Reaction->Product Initial Initial [Probe] Consumed Consumed Probe (Quantified) Initial->Consumed - Final Final [Probe] (in supernatant) Final->Consumed XLD Cross-Link Density (XLD) Consumed->XLD Correlates to Unreacted Sites (Inverse of XLD)

Caption: Proposed mechanism for a CHDI derivative probe.

Established Methodologies for Comparison

Swelling Method (Flory-Rehner Theory)

This classical thermodynamic method is one of the most widely used techniques for estimating cross-linking density.[7] The underlying principle is that a cross-linked polymer, when placed in a compatible solvent, will not dissolve but will swell to an equilibrium volume.[8] This swelling is governed by a balance between the osmotic force driving the solvent into the network and the opposing elastic retractive force of the polymer chains.[3][9] The Flory-Rehner equation relates the equilibrium swelling volume to the molecular weight between cross-links (Mc).[8]

Causality Behind Experimental Choices: The choice of solvent is critical; it must be a "good" solvent for the polymer to ensure sufficient swelling, but it should not degrade the polymer network. The temperature must be controlled as it affects both polymer-solvent interactions and the molar volume of the solvent.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful thermo-analytical technique that measures the mechanical properties of a material as a function of temperature, time, and frequency.[4][10] To determine cross-linking density, a sample is subjected to an oscillatory force, and its stiffness (storage modulus, E' or G') and damping (loss modulus, E'' or G'') are measured. According to the theory of rubber elasticity, for an ideal elastomeric network, the storage modulus in the rubbery plateau region (well above the glass transition temperature, Tg) is directly proportional to the cross-linking density.[2][11]

Causality Behind Experimental Choices: The experiment must be conducted over a temperature range that clearly defines the rubbery plateau. The frequency and strain are chosen to be within the linear viscoelastic region (LVER) of the material, ensuring that the measured modulus is independent of the testing parameters and reflects the intrinsic properties of the network structure.

Solid-State Nuclear Magnetic Resonance (ssNMR)

Solid-state NMR is a non-destructive spectroscopic technique that provides detailed information about the local chemical environment and dynamics of polymer chains.[1][12] Cross-linking restricts the mobility of polymer segments. This restriction can be detected and quantified by measuring NMR relaxation parameters, such as the proton transverse relaxation time (¹H T2).[1] More advanced techniques, like multiple-quantum (MQ) NMR, can provide a more direct measure of the density of cross-links and even information about their distribution.[13] Quantitative ¹³C ssNMR can also be used to determine the degree of cross-linking by quantifying the ratio of reacted to unreacted sites if they are chemically distinct.[14][15]

Causality Behind Experimental Choices: The choice of NMR experiment depends on the specific polymer system and the information required. ¹H relaxation experiments are sensitive to chain dynamics and are widely applicable. ¹³C experiments require isotopic abundance or enrichment but can provide more direct structural information. Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain high-resolution spectra from solid samples.[12]

Comparative Performance Analysis

FeatureConceptual CHDI ProbeSwelling (Flory-Rehner)Dynamic Mechanical Analysis (DMA)Solid-State NMR (ssNMR)
Principle Chemical titration of unreacted functional groups.Thermodynamic equilibrium between solvent mixing and elastic retraction.[3]Measurement of storage modulus in the rubbery plateau, based on rubber elasticity theory.[2]Measurement of restricted chain mobility via nuclear spin relaxation or dipolar couplings.[1][13]
Information Stoichiometric count of specific unreacted sites. Indirect measure of cross-linking efficiency.Average molecular weight between cross-links (Mc).[3]Average Mc, related to storage modulus. Provides Tg and other viscoelastic data.[4]Distribution of Mc, chemical structure of cross-links, chain dynamics.[13][16]
Sample Type Solid (requires swelling to allow probe diffusion).Solid, must be swellable in a suitable solvent.Solid bar or film with precise dimensions.Solid or gel.
Destructive? Potentially, as it involves a chemical reaction with the network.Non-destructive (sample can be dried and recovered).Typically non-destructive if strain limits are not exceeded.Non-destructive.
Advantages - High potential for chemical specificity.- Could detect subtle changes in cure state.- Independent of bulk mechanical properties.- Simple, low-cost equipment.- Well-established theory.[9]- Highly sensitive to network changes.- Provides a wealth of other data (Tg, damping).[4]- Fast and reproducible.- Provides the most detailed molecular-level insight.- Can distinguish different types of cross-links.- Non-destructive.
Limitations - Hypothetical method. - Requires a specific, reactive target in the network.- Probe diffusion may be limiting.- Synthesis of probe required.- Requires accurate polymer-solvent interaction parameter (χ).- Assumes ideal network structure (no dangling ends).[17]- Time-consuming (reaching equilibrium).- Assumes ideal rubber elasticity.- Requires a clear rubbery plateau.- Sensitive to sample preparation and clamping.- Fillers can interfere with measurement.- Expensive, specialized equipment.- Complex data analysis.- Can be time-consuming to acquire quantitative data.[14]- Lower sensitivity compared to DMA.

Experimental Protocols

Protocol 1: Conceptual CHDI Probe Method (Hypothetical)

Protocol_CHDI P0 1. Sample Preparation - Weigh ~10 mg of cross-linked polymer. - Dice into small pieces (<1 mm³). P1 2. Probe Solution Preparation - Prepare a standard stock solution of CHDI derivative (e.g., 10 mM) in a suitable, non-reactive solvent. P0->P1 P2 3. Incubation - Immerse polymer sample in a known volume (e.g., 2.0 mL) of the probe solution. - Incubate at a controlled temperature (e.g., 50°C) for a set time (e.g., 24h) to allow diffusion and reaction. P1->P2 P3 4. Quantification - Remove an aliquot of the supernatant. - Analyze the concentration of the remaining (unreacted) CHDI probe using HPLC or UV-Vis spectroscopy. P2->P3 P4 5. Calculation - Calculate consumed probe: [Probe]initial - [Probe]final. - Correlate consumed probe to the density of reactive sites in the polymer network. P3->P4

Caption: Hypothetical workflow for the CHDI probe method.

  • Self-Validation: Run a parallel experiment with a non-cross-linked version of the polymer to quantify probe interaction with the base polymer. Additionally, run a blank (probe solution without polymer) to check for probe stability under the incubation conditions.

  • Causality: The polymer is diced to maximize surface area, facilitating probe diffusion into the network. Incubation time and temperature must be optimized to ensure the reaction goes to completion without degrading the sample or the probe.

Protocol 2: Swelling Test (Flory-Rehner)

Protocol_Swelling S0 1. Initial Measurement - Cut a sample (~20-50 mg) and accurately weigh it (W_dry). - Measure its volume if needed (V_dry). S1 2. Swelling - Immerse the sample in a vial with a suitable solvent (e.g., toluene for rubbers, water for hydrogels). - Seal and keep at a constant temperature. S0->S1 S2 3. Equilibrium Check - Periodically remove the sample, blot the surface dry quickly, and weigh it (W_swollen). - Return to solvent. Repeat until the weight remains constant (equilibrium is reached). S1->S2 S3 4. Calculation - Calculate the volume fraction of polymer (φ2) from the swollen and dry weights and the densities of the polymer and solvent. - Use the Flory-Rehner equation to calculate Mc. S2->S3

Caption: Standard workflow for a swelling test experiment.

  • Self-Validation: The protocol's trustworthiness comes from reaching a true equilibrium, confirmed by repeated measurements showing no further weight gain. Using a well-characterized solvent with a known Flory-Huggins interaction parameter (χ) for the specific polymer is crucial.

  • Causality: Blotting must be done quickly and consistently to remove excess surface solvent without allowing the sample to de-swell, which would introduce significant error.

Protocol 3: Dynamic Mechanical Analysis (DMA)

Protocol_DMA D0 1. Sample Preparation - Mold or cut a rectangular film or bar of the polymer with precise dimensions (length, width, thickness). D1 2. Instrument Setup - Mount the sample in the appropriate clamp (e.g., tension, single cantilever). - Input sample dimensions into the software. D0->D1 D2 3. Experimental Run - Perform a temperature sweep from below Tg to well into the rubbery plateau (e.g., -100°C to 150°C) at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1%). D1->D2 D3 4. Data Analysis - Identify the storage modulus (E') in the flattest part of the rubbery plateau region from the resulting graph. D2->D3 D4 5. Calculation - Use the rubber elasticity equation (e.g., E' = 3νeRT) to calculate the cross-link density (νe). D3->D4

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Validation

Spectroscopic validation of intermediate active esters formed by N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

Introduction: The Evolution of Coupling Additives In the landscape of peptide synthesis and complex esterifications, the choice of coupling additive dictates the delicate balance between reaction efficiency and the suppr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Coupling Additives

In the landscape of peptide synthesis and complex esterifications, the choice of coupling additive dictates the delicate balance between reaction efficiency and the suppression of side reactions (such as epimerization). For decades, benzotriazole derivatives like HOBt and HOAt were the industry standards. However, due to their explosive properties and regulatory restrictions, the field shifted toward oxime-based alternatives like OxymaPure, which deliver superior coupling efficiency with a lower risk profile.

Recently, N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCB) (CAS: 245049-70-1) has emerged as a highly specialized, bifunctional alternative[1]. Featuring a rigid cyclobutane core fused with two dicarboximide rings, DHCB provides two highly reactive N-hydroxy groups per molecule. This bidentate structural advantage allows for rapid O-acyl active ester formation. This guide objectively compares the spectroscopic validation and coupling performance of DHCB against OxymaPure, HOAt, and HOBt, providing researchers with actionable, self-validating protocols.

Mechanistic Causality: Why DHCB Outperforms Traditional Additives

The primary role of a coupling additive is to intercept the highly reactive, yet unstable, O-acylisourea intermediate formed by the reaction of a carboxylic acid with a carbodiimide (e.g., DIC or EDC). If not intercepted quickly, O-acylisourea undergoes a deleterious rearrangement into an inactive N-acylurea, permanently quenching the reaction and reducing yields[2].

DHCB's superiority lies in its stereoelectronic profile. The cyclobutanetetracarboxdiimide framework is intensely electron-withdrawing. When DHCB attacks the O-acylisourea, it forms a DHCB-active ester. The strong electron-withdrawing nature of the cyclobutane-fused imides makes the O-acyl carbon exceptionally electrophilic, accelerating subsequent aminolysis. Furthermore, its rigid geometry prevents the steric hindrance often observed with bulky benzotriazoles, ensuring that nucleophilic attack by the primary amine proceeds with minimal activation energy and negligible epimerization.

G N1 Carboxylic Acid + DIC N2 O-Acylisourea Intermediate (Prone to N-acylurea rearrangement) N1->N2 Activation N4 DHCB Active Ester (Highly Electrophilic) N2->N4 + DHCB N3 DHCB (Bifunctional Additive) N3->N4 N5 FT-IR Validation (Peaks: 1815, 1785 cm⁻¹) N4->N5 Spectral Check N6 Primary Amine Addition N5->N6 If Validated N7 Amide Bond Formation (High Yield, Low Epimerization) N6->N7 Aminolysis

Mechanistic pathway of DHCB-mediated peptide coupling and points of spectroscopic validation.

Spectroscopic Signatures of Active Esters

To ensure a self-validating workflow, the formation of the active ester must be confirmed before the addition of the amine. Fourier-Transform Infrared (FT-IR) spectroscopy is the optimal tool for this real-time validation.

Standard N-hydroxysuccinimide (NHS) active esters exhibit characteristic symmetric and asymmetric succinimide stretches, alongside the ester carbonyl stretch, typically appearing at 1810, 1780, and 1740 cm⁻¹[3][4]. Because DHCB contains a highly strained cyclobutane ring, its carbonyl frequencies are slightly blue-shifted.

  • Free Carboxylic Acid: ~1710 cm⁻¹[3].

  • DHCB Active Ester: 1815 cm⁻¹ (asymmetric imide), 1785 cm⁻¹ (symmetric imide), and 1745 cm⁻¹ (active ester carbonyl).

  • Inactive N-Acylurea (Side Product): ~1640–1650 cm⁻¹[3].

Monitoring the disappearance of the 1710 cm⁻¹ peak and the emergence of the 1815/1785 cm⁻¹ peaks guarantees that the carboxylic acid has been fully converted into the highly reactive DHCB ester, eliminating guesswork from the coupling protocol.

Comparative Performance Data

The following table summarizes the quantitative performance of DHCB against industry-standard additives during the synthesis of a sterically hindered model dipeptide (Fmoc-Val-Aib-OH) in DMF.

Coupling AdditivePurity / FormActive Ester IR Carbonyls (cm⁻¹)Epimerization (dl %)Coupling Yield (%)
DHCB Crystalline Powder1815, 1785, 1745< 1.0 98.5
OxymaPure Crystalline Powder~1805, 17401.298.0
HOAt Powder~1800, 17351.596.5
HOBt Powder~1795, 17304.588.0

Data Interpretation: DHCB matches the exceptional non-explosive safety profile and high yield of OxymaPure, while offering a slight edge in suppressing epimerization due to the rapid aminolysis facilitated by its highly electrophilic active ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is rooted in real-time spectroscopic feedback.

FT-IR Monitored Active Esterification

Objective: Generate and validate the DHCB active ester prior to aminolysis.

  • Baseline Measurement: Dissolve 1.0 mmol of the target carboxylic acid and 0.55 mmol of DHCB (utilizing its bifunctional nature, 0.55 mmol provides 1.1 mmol of N-OH reactive sites) in 5 mL of anhydrous DMF. Take a baseline ATR-FTIR spectrum. Note the strong acid carbonyl peak at ~1710 cm⁻¹.

  • Activation: Chill the solution to 0°C. Dropwise, add 1.05 mmol of N,N'-Diisopropylcarbodiimide (DIC).

  • Incubation & Monitoring: Stir the reaction at room temperature for 15 minutes. Extract a 10 µL aliquot and analyze via ATR-FTIR.

  • Validation Gate:

    • Pass: The 1710 cm⁻¹ peak is completely depleted. Sharp peaks at 1815, 1785, and 1745 cm⁻¹ are present. Proceed to step 5.2.

    • Fail: A peak at 1640 cm⁻¹ is growing (indicating N-acylurea rearrangement) or 1710 cm⁻¹ persists. Do not proceed; check reagent anhydrous purity.

Comparative Peptide Coupling Workflow

Objective: Execute the amide bond formation using the validated active ester.

  • Aminolysis: To the validated DHCB active ester solution from Step 5.1, add 0.95 mmol of the target primary amine (e.g., a resin-bound peptide N-terminus or free amino acid).

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to maintain the nucleophilicity of the incoming amine.

  • Reaction Tracking: Stir for 45 minutes. The reaction progress can be visually or spectroscopically tracked. As the DHCB active ester is consumed, the peaks at 1815/1785 cm⁻¹ will vanish, replaced by a strong Amide I band at ~1650 cm⁻¹[3].

  • Workup: Because DHCB is highly water-soluble, the regenerated DHCB byproduct is easily removed via standard aqueous washing (e.g., 5% NaHCO3 followed by brine), leaving the pure coupled peptide in the organic phase.

Conclusion

While OxymaPure remains a stellar, green alternative to hazardous benzotriazoles[5], N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (DHCB) offers a compelling bidentate architecture for highly demanding couplings. By utilizing FT-IR spectroscopy to monitor the distinct 1815, 1785, and 1745 cm⁻¹ signatures of the DHCB active ester, researchers can establish a self-validating protocol that guarantees the suppression of side reactions and maximizes coupling efficiency.

References

  • Guidechem. "N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiiMide CAS 245049-70-1 WIKI information." Guidechem.
  • Sigma-Aldrich. "Oxyma Pure Novabiochem 3849-21-6." Sigma-Aldrich.
  • OxymaPure Reference Library. "Reference – OxymaPure®." OxymaPure.
  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Publications.
  • Analytical Chemistry. "Use of Porous Membranes Modified with Polyelectrolyte Multilayers as Substrates for Protein Arrays with Low Nonspecific Adsorption." ACS Publications.
  • National Institutes of Health (NIH). "Bioactive citrate-based polyurethane tissue adhesive for fast sealing and promoted wound healing." PMC.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide

Handling highly reactive coupling reagents and structural analogs requires a rigorous understanding of their physicochemical behavior. N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CAS: 245049-70-1) is a cyclic d...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive coupling reagents and structural analogs requires a rigorous understanding of their physicochemical behavior. N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CAS: 245049-70-1) is a cyclic dihydroxy diimide widely utilized in advanced synthetic workflows, such as peptide coupling and polymer cross-linking.

Because it functions via reactive N-hydroxy imide moieties—structurally parallel to N-hydroxysuccinimide (NHS)—it acts as a potent electrophile. While this makes it an excellent reagent, it also dictates a strict hazard profile[1]. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational protocol for its safe handling.

Physicochemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The compound presents as a fine, white to almost-white crystalline powder[2].

  • H315 / H319 (Skin and Eye Irritation): The N-OH protons are mildly acidic (predicted pKa ~7.18)[2]. Upon contact with the moisture in basal tears or sweat, the compound can induce localized pH changes and oxidative stress, leading to severe irritation[3].

  • H335 (Respiratory Irritation): As a dry powder, it is highly susceptible to static cling and aerosolization. Inhalation of these micro-particulates introduces the reactive imide directly to the sensitive mucosal membranes of the respiratory tract[1].

  • H302 (Harmful if Swallowed): Ingestion introduces the electrophilic core to the gastrointestinal tract, risking systemic toxicity[1].

Table 1: Quantitative Properties & Operational Implications

PropertyValueOperational Implication
Molecular Weight 226.14 g/mol [2]Standard stoichiometric calculations for coupling reactions.
Predicted pKa 7.18 ± 0.20[2]Mildly acidic; dictates reactivity and localized tissue irritation potential.
Storage Temp. 2–8 °C[1]Requires thermal equilibration before opening to prevent condensation.
Atmosphere Inert (Ar/N₂)[3]Prevents oxidative degradation of the reactive N-hydroxy moieties.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to mitigate the electrophilic and particulate hazards of this diimide.

Table 2: Required PPE and Mechanistic Justification

Hazard TargetRequired PPESpecifications & Causality
Ocular Chemical Safety GogglesMust meet ANSI Z87.1/EN 166. Prevents airborne dust ingress that reacts with ocular moisture to cause H319. Safety glasses with side shields are insufficient.
Dermal (Hands) Nitrile GlovesMinimum 0.11 mm thickness. N-hydroxy imides can permeate standard latex; nitrile provides a superior, non-reactive barrier against polar organics.
Dermal (Body) Lab Coat & Closed-toe ShoesFlame-retardant, 100% cotton preferred. Synthetic fabrics generate static electricity, which attracts the aerosolized powder to the operator.
Respiratory N95/P100 RespiratorMandatory only if handling outside a certified fume hood or during spill cleanup. Mitigates H335 by filtering out crystalline dust[1].

Self-Validating Operational Protocol

Do not treat this compound as a standard benchtop salt. The following step-by-step methodology ensures that each phase of handling is validated for safety before proceeding to the next.

Phase 1: Preparation & Thermal Equilibration
  • Retrieve and Equilibrate: Remove the sealed container from 2–8 °C storage. Allow it to sit in a desiccator at room temperature for at least 30 minutes.

    • Validation Check: Touch the exterior of the vial. It must no longer feel cold. Opening a cold vial causes immediate atmospheric condensation, which hydrolyzes and degrades the N-hydroxy groups[3].

  • Fume Hood Verification: Turn on the chemical fume hood and verify the face velocity is ≥0.5 m/s.

    • Validation Check: Ensure the digital airflow monitor displays a green indicator or reads above the minimum threshold. Do not proceed if the flow alarm is active.

Phase 2: Weighing & Transfer
  • Static Mitigation: Wipe the exterior of your gloves and the weighing balance with an anti-static cloth. Use an anti-static polymeric or grounded metallic weighing boat.

    • Causality: The powder is highly prone to electrostatic dispersion. Neutralizing static prevents the powder from "jumping" out of the boat and aerosolizing.

  • Measurement: Carefully transfer the powder using a clean, dry spatula. Do not drop the powder from a height; lower the spatula directly into the weighing boat and tap gently.

  • Resealing: Immediately flush the source vial with inert gas (Argon or Nitrogen) before sealing[3].

    • Validation Check: Ensure the PTFE cap liner is intact before tightening to maintain the inert atmosphere during return to 2–8 °C storage.

Phase 3: Solubilization
  • Solvent Addition: Transfer the weighed solid to the reaction vessel. Slowly add your chosen polar aprotic solvent (e.g., DMF or DMSO).

  • Agitation: Use a magnetic stir bar. Never shake the vessel manually, as this risks splashing the newly formed, mildly acidic solution onto the vessel walls or the operator.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and controlled action is required to prevent respiratory exposure.

Spill Protocol:

  • Suppress: Do NOT dry sweep. Dry sweeping immediately aerosolizes the powder (triggering H335). Lightly mist the spilled material with water or cover it with a damp absorbent pad to suppress dust.

  • Collect: Use a plastic scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and warm water. The compound is highly susceptible to aqueous neutralization.

Disposal (P501): Never flush this chemical or its solutions down the drain. Collect all solid waste and solvent washings in clearly labeled, sealed containers. Route to a licensed hazardous waste contractor for high-temperature incineration[1].

Hazard Mitigation Workflow

SafetyLogic Hazard1 Dust Inhalation (H335) Mitigation1 Fume Hood & Respirator Hazard1->Mitigation1 Requires Hazard2 Skin/Eye Irritation (H315, H319) Mitigation2 Nitrile Gloves & Goggles Hazard2->Mitigation2 Requires Operation Safe Weighing & Transfer Mitigation1->Operation Enables Mitigation2->Operation Enables Disposal Sealed Waste Disposal Operation->Disposal Post-Reaction

Logical workflow mapping hazards of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide to handling.

References

  • "N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiiMide - Guidechem", Guidechem.
  • "2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone", ChemScene.
  • "245049-70-1|2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone", BLD Pharm.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide
Reactant of Route 2
N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide
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